3,4-Dimethoxybenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNOATOQNSHEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301689 | |
| Record name | 3,4-DIMETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-14-6 | |
| Record name | 4038-14-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-DIMETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Dimethoxybenzophenone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzophenone is a substituted benzophenone that serves as a valuable intermediate and building block in organic synthesis. Its chemical structure, featuring a benzoyl group attached to a dimethoxy-substituted phenyl ring, imparts unique properties that are leveraged in various scientific and industrial applications, including the synthesis of pharmaceutical compounds and advanced materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its relevance to drug discovery and development.
Chemical Structure and Identification
This compound, also known as (3,4-dimethoxyphenyl)(phenyl)methanone, is an aromatic ketone.[1][2] Its structure consists of a central carbonyl group bonded to a phenyl group and a 3,4-dimethoxyphenyl group. The presence of the two methoxy groups on one of the phenyl rings significantly influences its electronic properties and reactivity.
Key Identifiers:
-
SMILES: COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[4][6] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to off-white powder/solid | [4][5][6] |
| Melting Point | 52-57 °C or 103-104 °C | [4][5] |
| Boiling Point | 235 °C at 20 Torr | [5] |
| Solubility | Soluble in organic solvents | [4] |
| Density (Predicted) | 1.123 ± 0.06 g/cm³ | [5] |
Note: Discrepancies in reported melting points may be due to different crystalline forms or measurement conditions.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of veratrole (1,2-dimethoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.[7]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)[7]
-
Dichloromethane (DCM) or 1,1,2,2-tetrachloroethane (TCE) as solvent[7]
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution[7]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole in the chosen solvent (e.g., TCE).[7]
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride or iron(III) chloride to the stirred solution.[7]
-
Add benzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).[8]
-
Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[7][9]
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy groups.
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.[2]
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1650-1700 cm⁻¹.[2]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 242, corresponding to the molecular weight of the compound. A significant fragment ion is often observed at m/z 165.[2]
Applications in Research and Drug Development
This compound is a versatile compound with applications in several areas of research and industry.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[6] The benzophenone scaffold is present in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[10] The dimethoxy substitution pattern can be crucial for modulating the biological activity and pharmacokinetic properties of the final drug candidates.[11]
-
UV Filter and Photostabilizer: Benzophenone derivatives are known for their ability to absorb UV radiation, making them useful as UV filters in sunscreens and as photostabilizers in plastics and coatings to prevent degradation from sun exposure.[4]
-
Synthesis of Advanced Materials: This compound is also utilized in the synthesis of polymers and coatings, where it can enhance durability and resistance to photodegradation.[4]
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[12] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[13][14] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of accidental contact, rinse the affected area with plenty of water.[13] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[5][13]
Conclusion
This compound is a chemically significant compound with a well-defined structure and a range of useful properties. Its synthesis via Friedel-Crafts acylation is a standard and reliable method. The versatility of this molecule as a synthetic intermediate, particularly in the pharmaceutical industry, underscores its importance in the development of new therapeutic agents. A thorough understanding of its properties and reactivity is essential for researchers and scientists working in organic synthesis and drug discovery.
References
- Hong Jin. (n.d.). This compound CAS 4038-14-6 99% Factory.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- PrepChem.com. (n.d.). Synthesis of 3,4'-dimethoxy-4-methylbenzophenone.
- Automated Topology Builder & Repository. (n.d.). This compound | C15H14O3 | MD Topology | NMR | X-Ray.
- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
- National Center for Biotechnology Information. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
Sources
- 1. This compound | 4038-14-6 | FD50873 [biosynth.com]
- 2. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H14O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 4038-14-6 [m.chemicalbook.com]
- 6. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 7. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
(3,4-dimethoxyphenyl)(phenyl)methanone IUPAC name and synonyms
An In-Depth Technical Guide to (3,4-dimethoxyphenyl)(phenyl)methanone: Synthesis, Applications, and Core Principles for Researchers
Introduction: The Benzophenone Scaffold in Modern Chemistry
The benzophenone moiety represents a ubiquitous and highly valued structural framework in medicinal and materials chemistry.[1][2] These diaryl ketones are not merely synthetic curiosities; they are found in numerous natural products exhibiting a wide array of biological activities and serve as pivotal building blocks for marketed pharmaceuticals and advanced materials.[3][4] (3,4-Dimethoxyphenyl)(phenyl)methanone, the subject of this guide, is a prime example of this scaffold. Its specific substitution pattern—a veratrole (1,2-dimethoxybenzene) group attached to the carbonyl—provides a unique electronic and steric profile that makes it a versatile intermediate for further chemical elaboration.
This guide moves beyond a simple recitation of facts. As a senior application scientist, the objective here is to provide a comprehensive understanding of this molecule, grounded in the principles of synthetic strategy, mechanistic insight, and practical application. We will explore not just how to make and use this compound, but why specific methodologies are chosen and how its properties can be leveraged in research and development, particularly within the pharmaceutical landscape.
Part 1: Core Identification and Physicochemical Properties
Precise identification is the bedrock of chemical research. The compound is systematically named according to IUPAC nomenclature, but is also known by several common synonyms and identifiers across commercial and academic databases.
IUPAC Name: (3,4-dimethoxyphenyl)(phenyl)methanone[5][6][7]
Common Synonyms:
-
4-Benzoylcatechol dimethyl ether[8]
-
(3,4-Dimethoxyphenyl)phenyl-methanone[9]
-
Methanone, (3,4-dimethoxyphenyl)phenyl-[6]
Key Identifiers:
-
InChIKey: WCNOATOQNSHEFK-UHFFFAOYSA-N[6]
The compound's physical properties dictate its handling, storage, and application in various solvent systems. Below is a summary of its key physicochemical data.
| Property | Value | Source(s) |
| Molecular Weight | 242.27 g/mol | [9] |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 52-57 °C | [4] |
| Purity (Typical) | ≥98% | [9][10] |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane | [4][8] |
| Storage | Store at room temperature (10°C - 25°C) in a dry, well-ventilated place | [9] |
Part 2: Synthesis and Mechanistic Considerations
The most common and industrially scalable method for preparing benzophenone derivatives is the Friedel-Crafts acylation .[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.
The Causality Behind the Friedel-Crafts Acylation
The reaction involves the acylation of an electron-rich aromatic ring, in this case, veratrole (1,2-dimethoxybenzene), with an acylating agent, typically benzoyl chloride. The causality is rooted in electronics:
-
Activation of the Electrophile: A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, or ferric chloride, FeCl₃) is required.[11][12] It coordinates to the carbonyl oxygen of the benzoyl chloride, which strongly polarizes the carbon-chlorine bond, leading to the formation of a highly reactive acylium ion (C₆H₅CO⁺). This ion is a potent electrophile.
-
Nucleophilic Attack: The veratrole ring is highly activated towards electrophilic attack due to the electron-donating effects of its two methoxy groups. These groups, particularly via resonance, increase the electron density of the aromatic ring, making it a strong nucleophile. The attack occurs preferentially at the position para to one of the methoxy groups for steric and electronic reasons.
-
Re-aromatization: The subsequent loss of a proton from the intermediate sigma complex restores the aromaticity of the ring, yielding the final (3,4-dimethoxyphenyl)(phenyl)methanone product.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system. The success of each step can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by the analytical methods described in Part 4.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)[12]
-
Dichloromethane (DCM) or 1,1,2,2-tetrachloroethane (TCE) (anhydrous)[11][12]
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the slurry to 0°C using an ice bath.
-
Addition of Reactants: Dissolve veratrole (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup - Quenching: Once the reaction is complete, carefully and slowly pour the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/heptane mixture) or by flash column chromatography on silica gel to yield the pure (3,4-dimethoxyphenyl)(phenyl)methanone as a white to off-white solid.[12]
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the Friedel-Crafts acylation synthesis of the target compound.
Part 3: Applications in Research and Drug Development
While possessing inherent utility as a UV absorber, the primary value of (3,4-dimethoxyphenyl)(phenyl)methanone for researchers lies in its role as a versatile chemical intermediate.[4]
Photostabilizer and UV Filter
The conjugated diaryl ketone structure is an excellent chromophore, enabling it to absorb UVA and UVB radiation. This property is exploited in materials science, where it can be incorporated into polymers and coatings to prevent photodegradation.[4] In cosmetics, related benzophenone structures are used in sunscreen formulations.[4]
The Benzophenone Core: A Privileged Scaffold in Medicinal Chemistry
In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The benzophenone core is a classic example of such a scaffold.[1][2] Its rigid, yet conformationally aware, structure allows it to present appended functional groups in a well-defined three-dimensional space, facilitating interactions with enzyme active sites and protein receptors.
(3,4-Dimethoxyphenyl)(phenyl)methanone serves as an ideal starting point for chemical library synthesis. The two phenyl rings can be functionalized independently to explore structure-activity relationships (SAR). For instance:
-
Derivatives as Histamine H₃-Receptor Antagonists: Studies have shown that benzophenone derivatives can be potent antagonists for the histamine H₃ receptor, a target for neurological and inflammatory disorders.[13]
-
Anticancer Agent Development: Many natural and synthetic benzophenones exhibit significant anticancer activity.[1][3] The 3,4-dimethoxy substitution pattern, in particular, is a feature found in analogues of combretastatin, a potent natural product that inhibits tubulin polymerization, a key process in cell division.[14]
Visualization: Scaffold-Based Drug Discovery
This diagram illustrates how a core scaffold like (3,4-dimethoxyphenyl)(phenyl)methanone is used to generate a library of diverse compounds for biological screening.
Caption: From core scaffold to lead compound in drug discovery.
Part 4: Analytical Characterization and Validation
Confirming the identity and purity of a synthesized compound is non-negotiable. The following data provides a benchmark for researchers to validate their results against.
| Technique | Expected Characteristics | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons and two distinct methoxy group singlets. | [15] |
| ¹³C NMR | A peak for the carbonyl carbon (~195 ppm), signals for aromatic carbons, and two methoxy carbons. | [6] |
| IR Spectroscopy | A strong absorption band for the C=O (ketone) stretch (~1650 cm⁻¹), and bands for C-O-C stretches and aromatic C-H bonds. | [6] |
| Mass Spec. (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight (242.27). Common fragments include those from the loss of phenyl (m/z 77) and dimethoxyphenyl groups (m/z 165). | [6] |
Part 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate.
Hazard Profile:
-
Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Harmful: May be harmful if swallowed (H302).
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[16][17]
-
Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[16]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[16]
Storage and Disposal:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
References
- PrepChem.com.Synthesis of 3,4'-dimethoxy-4-methylbenzophenone.
- Stark, H., et al. (2001).Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Archiv der Pharmazie, 334(2), 45-52.
- Wikipedia.Benzophenone.
- Matrix Fine Chemicals.(3,4-DIMETHOXYPHENYL)(PHENYL)METHANONE | CAS 4038-14-6.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 286742, this compound.
- Kumar, R., et al. (2020).Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(11), 1236-1255.
- Ibrahim, S. R. M., et al. (2023).Examples of benzophenone derivatives in the market and their uses. ResearchGate.
- Lei, C., et al. (2024).Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.
- Google Patents.WO2001051440A1 - A process for the preparation of substituted benzophenones.
- ChemBK.(3,4-Dimethoxyphenyl)-phenyl-methanon.
- Synthonix.(3,4-Dimethoxyphenyl)(phenyl)methanone - [D39731].
- ATB (Automated Topology Builder).this compound | C15H14O3.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. (3,4-DIMETHOXYPHENYL)(PHENYL)METHANONE | CAS 4038-14-6 [matrix-fine-chemicals.com]
- 6. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C15H14O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. chembk.com [chembk.com]
- 9. chemscene.com [chemscene.com]
- 10. Synthonix, Inc > 4038-14-6 | (3,4-Dimethoxyphenyl)(phenyl)methanone [synthonix.com]
- 11. prepchem.com [prepchem.com]
- 12. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 13. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound(4038-14-6) 1H NMR [m.chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. pfaltzandbauer.com [pfaltzandbauer.com]
3,4-Dimethoxybenzophenone CAS number 4038-14-6
An In-Depth Technical Guide to 3,4-Dimethoxybenzophenone (CAS 4038-14-6) for Advanced Research and Development
Introduction
This compound, with the CAS registry number 4038-14-6, is a substituted aromatic ketone that has garnered significant interest across multiple scientific disciplines.[1] As a derivative of the ubiquitous benzophenone scaffold, it serves as a critical building block in organic synthesis, a functional component in materials science, and a valuable intermediate in the development of novel therapeutics.[2][3] The presence of two electron-donating methoxy groups on one of the phenyl rings significantly influences its electronic properties, photoreactivity, and biological activity, distinguishing it from the parent compound.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its analytical characterization, and the scientific basis for its diverse applications.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of this compound is the first step in its effective application. These characteristics dictate its solubility, reactivity, and handling requirements. The compound typically appears as a white to off-white crystalline powder.[2][4]
| Property | Value | Reference(s) |
| CAS Number | 4038-14-6 | [2][4][5] |
| Molecular Formula | C₁₅H₁₄O₃ | [2][4] |
| Molecular Weight | 242.27 g/mol | [2][5] |
| Synonyms | (3,4-Dimethoxyphenyl)phenylmethanone | [2][6] |
| Appearance | White to off-white powder/crystal | [2][4] |
| Melting Point | 52-57 °C | [2] |
| Purity | ≥ 98-99% (via HPLC/GC) | [2][5] |
| Solubility | Soluble in organic solvents | [2] |
| Storage | Store at 0-25 °C in a dry, well-ventilated place | [2][6] |
Synthesis and Mechanism: The Friedel-Crafts Acylation Approach
The most fundamental and robust method for synthesizing this compound is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds by attaching an acyl group to an aromatic ring.[7]
Reaction Mechanism
The causality of the Friedel-Crafts acylation rests on the generation of a potent electrophile that can overcome the aromatic stability of the benzene ring. The mechanism proceeds through three critical steps:[7]
-
Generation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to activate the acylating agent (benzoyl chloride). It coordinates with the chlorine atom, withdrawing electron density and facilitating its departure to form a highly electrophilic, resonance-stabilized acylium ion.[7] This step is crucial as neither the acyl chloride nor the aromatic ring is reactive enough to initiate the reaction on their own.
-
Electrophilic Attack: The π-electron system of the electron-rich 1,2-dimethoxybenzene (veratrole) ring acts as a nucleophile, attacking the acylium ion. This forms a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.[7] The electron-donating methoxy groups on the veratrole ring activate it towards this electrophilic attack, directing the substitution to the para position relative to one of the methoxy groups due to steric and electronic factors.
-
Rearomatization: The [AlCl₄]⁻ complex, formed in the initial step, acts as a base to abstract a proton from the carbon atom bearing the new acyl group. This action collapses the sigma complex, restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final this compound product.[7] A key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polysubstitution.[7]
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Friedel-Crafts methodologies.[8][9] All operations must be conducted in a chemical fume hood using anhydrous conditions, as the Lewis acid catalyst is extremely sensitive to moisture.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).
-
Reactant Charging: In a dry, inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrachloroethane.[8][9] Cool the mixture in an ice bath to 0-5 °C.
-
Substrate Addition: Add 1,2-dimethoxybenzene (veratrole, 1.0 equivalent) to the cooled slurry.
-
Acylating Agent Addition: Dissolve benzoyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 15 °C.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-24 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Workup and Quenching: Cautiously quench the reaction by slowly pouring the mixture over crushed ice and water in a separatory funnel.[9] This hydrolyzes the aluminum complexes.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[9][10]
-
Final Product Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure this compound.[9]
Caption: General experimental workflow for synthesis.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.
Chromatographic Methods (HPLC & GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and quantifying it in reaction mixtures or final formulations.[11][12]
-
HPLC: A reverse-phase HPLC method is well-suited for this moderately polar compound.[11] Quantification is achieved by creating a calibration curve with standards of known concentration and comparing the peak area of the analyte.[11]
-
GC: Given its thermal stability, this compound is also amenable to GC analysis, often with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for detection.[11]
Representative HPLC Protocol:
| Parameter | Condition | Rationale |
| System | HPLC with UV Detector | Standard for analyzing chromophoric compounds.[11] |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Industry standard for separating moderately polar analytes. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) | Provides good resolution and peak shape.[13] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |
| Detection | UV at 254 nm or 280 nm | Wavelengths where the benzophenone core has strong absorbance.[11] |
| Sample Prep | Dilute in mobile phase, filter through 0.45 µm syringe filter | Ensures sample compatibility and removes particulates to protect the column.[11] |
Spectroscopic Methods (NMR, MS)
Spectroscopic techniques provide definitive structural information.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[14][15] The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The ¹³C NMR will confirm the presence of the carbonyl carbon and the unique carbons of the substituted and unsubstituted aromatic rings.[14][16]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight (242.27).[17][18] Fragmentation patterns can provide further structural evidence.
Applications in Scientific Research and Drug Development
The unique structure of this compound makes it a versatile tool in several high-value applications.
-
UV Filter and Photostabilizer: Like many benzophenone derivatives, it can absorb harmful ultraviolet radiation, making it a useful component in sunscreens, cosmetics, and as a photostabilizer to prevent UV degradation in plastics and coatings.[2][19]
-
Photoinitiator: In polymer chemistry, it can function as a photoinitiator.[20] Upon exposure to UV light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to generate free radicals, initiating a polymerization reaction.[21][22]
-
Pharmaceutical Intermediate and Scaffold: This is a critical area of application for drug development professionals. The benzophenone core is a "privileged scaffold" found in numerous biologically active natural products and synthetic drugs.[3] this compound serves as a key starting material or intermediate.[4] For example, its derivatives are being investigated as potent tubulin polymerization inhibitors for anticancer applications, acting at the colchicine-binding site to disrupt microtubule dynamics and induce apoptosis in cancer cells.[23]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this compound.
-
Handling: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[24][25] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24][26] Avoid contact with skin and eyes.[26]
-
Hazards: The compound may cause skin, eye, and respiratory irritation (Hazard Statements: H315, H319, H335).[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24][26] Keep it away from incompatible materials such as strong oxidizing and reducing agents.[26]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[26]
Conclusion
This compound (CAS 4038-14-6) is more than a simple chemical reagent; it is a versatile platform for innovation. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its distinct photochemical and electronic properties, underpins its utility across diverse fields. For researchers in materials science, it offers a reliable photoinitiator and UV stabilizer. For scientists in drug discovery, it provides a validated scaffold for developing next-generation therapeutics, particularly in oncology. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for harnessing its full potential in advanced scientific and industrial R&D.
References
- Biosynth. (n.d.). This compound | 4038-14-6.
- Benchchem. (n.d.). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation.
- Chem-Impex. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of 3,4'-dimethoxy-4-methylbenzophenone.
- Hong Jin. (n.d.). This compound CAS 4038-14-6 99% Factory.
- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from University of Delaware, Department of Chemistry and Biochemistry.[10]
- Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ChemScene. (n.d.). 4038-14-6 | (3,4-Dimethoxyphenyl)(phenyl)methanone.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
- ECHEMI. (n.d.). Synthesis of benzophenone.
- Kuujia.com. (n.d.). 4038-14-6(this compound).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
- ACS Publications. (2025).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Quantification of 3,4-Dimethoxyphenyl Formate in a Reaction Mixture.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.
- Guidechem. (n.d.). 4,4'-Dimethoxybenzophenone 90-96-0 wiki.
- Chem-Impex. (n.d.). 4,4'-Dimethoxybenzophenone.
- ChemicalBook. (n.d.). This compound(4038-14-6) 1H NMR.
- Benchchem. (n.d.). Application Notes: 3,5-Dimethoxy-4'-iodobenzophenone as a Versatile Building Block for Medicinal Chemistry.
- Chem-Impex. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.
- Patsnap. (n.d.). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. Eureka.[33]
- ATB (Automated Topology Builder). (n.d.). This compound | C15H14O3 | MD Topology | NMR | X-Ray.
- National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxybenzophenone. PubChem Compound Database.
- SIELC. (n.d.). Separation of 4,4'-Dimethoxybenzophenone on Newcrom R1 HPLC column.
- Benchchem. (n.d.). This compound | 4038-14-6.
- Biosynth. (n.d.). 4,4'-Dimethoxybenzophenone | 90-96-0.
- National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
- MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.
- National Center for Biotechnology Information. (n.d.). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos.
- National Center for Biotechnology Information. (2025).
- SpectraBase. (n.d.). 4,4'-Dimethoxybenzophenone - Optional[13C NMR] - Chemical Shifts.
- Google Patents. (n.d.). CN100427461C - Polymerisable benzophenone photoinitiator and its preparing method.
- Benchchem. (n.d.). The Biological Activities of 3,7-Dihydroxy-3',4'-dimethoxyflavone: A Technical Overview for Drug Discovery.
- Sigma-Aldrich. (n.d.). 4,4-Dimethoxybenzophenone 97 90-96-0.
- Royal Society of Chemistry. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.
- Sigma-Aldrich. (n.d.). Photoinitiators.
- MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.[41]
- ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis.[13]
- Semantic Scholar. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 4038-14-6(this compound) | Kuujia.com [kuujia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Friedel-Crafts Acylation [www1.udel.edu]
- 10. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
- 13. Separation of 4,4’-Dimethoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. This compound(4038-14-6) 1H NMR [m.chemicalbook.com]
- 15. This compound | C15H14O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 16. spectrabase.com [spectrabase.com]
- 17. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemimpex.com [chemimpex.com]
- 20. Page loading... [guidechem.com]
- 21. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pfaltzandbauer.com [pfaltzandbauer.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzophenone, with a Focus on its Melting Point
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical properties of 3,4-Dimethoxybenzophenone (CAS No. 4038-14-6), with a specialized focus on its melting point. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. We will delve into the complexities of its thermal behavior, provide validated experimental protocols for its characterization, and discuss the critical factors that influence its physical state.
Introduction to this compound: A Compound of Interest
This compound, a substituted benzophenone derivative, is a crystalline solid at room temperature. Its molecular structure, featuring a benzoyl group attached to a phenyl ring bearing two methoxy groups at the 3 and 4 positions, gives rise to its unique physicochemical properties. These properties make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| CAS Number | 4038-14-6 | [1][2] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Boiling Point | 380.7 °C at 760 mmHg | [3] |
The Melting Point of this compound: A Point of Discrepancy and the Polymorphism Hypothesis
The melting point is a critical physical constant used to identify a pure substance and assess its purity. For this compound, a notable discrepancy exists in the reported melting point values across various chemical suppliers and databases.
Table 2: Reported Melting Points for this compound
| Reported Melting Point (°C) | Source(s) |
| 52-57 | [1] |
| 100-102 | [3] |
This significant variation suggests the possible existence of more than one crystalline form, a phenomenon known as polymorphism. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties, including melting point, solubility, and stability. The existence of polymorphism is a well-documented phenomenon in benzophenone derivatives, lending credence to this hypothesis.[4]
Given this ambiguity, it is imperative for researchers to experimentally determine the melting point of their specific batch of this compound and to be aware of the potential for polymorphic behavior. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs.
Experimental Determination of Melting Point: Protocols and Best Practices
To ensure the accuracy and reliability of experimental data, this guide provides detailed protocols for two standard methods of melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination: A Foundational Technique
This method provides a visual determination of the melting range of a crystalline solid.
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating Rate: Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The melting point is reported as this range.
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC): A Quantitative Approach
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more precise determination of the melting point and can also be used to assess purity.[5][6]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a clean DSC pan. Crimp the pan to encapsulate the sample.
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program:
-
Equilibrate the sample at a temperature at least 20-30 °C below the expected melting point.
-
Ramp the temperature at a controlled rate, typically 10 °C/min for an initial survey scan. For purity analysis, a slower heating rate of 1-2 °C/min is recommended.[7]
-
Heat the sample to a temperature sufficiently above the melting point to ensure the entire melting endotherm is recorded.
-
-
Data Analysis:
-
The melting point is typically determined as the onset temperature of the melting endotherm on the resulting thermogram.[8]
-
The purity of the sample can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[9] Most modern DSC software includes modules for automated purity calculations.
-
Caption: Workflow for DSC Melting Point and Purity Analysis.
Safety and Handling of this compound
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion: A Call for Rigorous Characterization
The conflicting data on the melting point of this compound underscores the importance of thorough experimental characterization for any researcher working with this compound. The potential for polymorphism necessitates a careful and well-documented approach to determining its physical properties. By employing the standardized protocols outlined in this guide, scientists can ensure the accuracy of their data, leading to more reliable and reproducible research outcomes. It is recommended that any study utilizing this compound should report the experimentally determined melting point and the method used for its determination.
References
- Prevalent polymorphism in benzophenones. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 4), 465-471.[4]
- This compound. Chem-Impex.[1]
- 4038-14-6(this compound). Kuujia.com.[3]
- Differential Scanning Calorimetry. Chemistry LibreTexts.[5]
- Melting Point Determination.
- Interpreting DSC curves Part 1: Dynamic measurements. Mettler-Toledo.[11]
- DSC Test in Practice: Step-by-Step Guide to Accur
- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.[8]
- DSC Analysis of Polymers.
- DSC Studies on Organic Melting Temperature Standards.
- SAFETY DATA SHEET - 4,4`-Dimethoxybenzophenone. Fisher Scientific. [11]
- DIMETHOXY BENZOPHENONE CAS No 90-96-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [12]
- This compound. ChemicalBook. [13]
- SAFETY DATA SHEET - 4'-Hydroxy-2,4-dimethoxybenzophenone. Fisher Scientific. [14]
- 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annul
- Place of DSC purity analysis in pharmaceutical development. AKJournals. [16]
- This compound. Santa Cruz Biotechnology. [17]
- SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Sigma-Aldrich. [18]
- Material Safety Data Sheet - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Cole-Parmer. [19]
- DSC purity determin
- Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [21]
- This compound;CAS No.:4038-14-6. ChemShuttle. [22]
- Powder diffraction investigations of some derivatives of benzophenone: Monomers for synthesis of new polyurethanes.
- Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor.
- 3,6-dimethoxyxanthone from 2,2',4,4'- tetrahydroxy-benzophenone via Microwave-Assisted Annul
- Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities.
- Synthesis and bioactivity investigation of benzophenone and its deriv
- This compound. PubChem. [28]
- 4,4'-Dimethoxybenzophenone. PubChem. [29]
- Synthesis and bioactivity investigation of benzophenone and its deriv
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4038-14-6(this compound) | Kuujia.com [kuujia.com]
- 4. Prevalent polymorphism in benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. akjournals.com [akjournals.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-Dimethoxybenzophenone
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 3,4-Dimethoxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation. The guide outlines the fundamental principles of NMR spectroscopy as they apply to substituted benzophenones, presents a thorough assignment of all proton and carbon signals with supporting data, and offers a standardized experimental protocol for acquiring high-quality NMR spectra. The causality behind chemical shifts is explained through an examination of electronic and anisotropic effects, grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of NMR in Characterizing Substituted Benzophenones
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. For substituted benzophenones, a class of compounds with significant applications in photochemistry, polymer science, and as intermediates in pharmaceutical synthesis, NMR serves as a primary tool for structural verification and purity assessment. This compound, with its distinct substitution pattern on one of its aromatic rings, presents an excellent case study for understanding the nuanced effects of substituents on NMR spectra.
The predictive power of NMR lies in its sensitivity to the local electronic environment of each nucleus. The chemical shift (δ), a key parameter in NMR, is highly dependent on the shielding and deshielding effects exerted by neighboring atoms and functional groups. In this compound, the interplay between the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing carbonyl group (C=O), as well as the anisotropic effects of the aromatic rings, results in a characteristic and interpretable spectral fingerprint. This guide will dissect these effects to provide a clear and in-depth understanding of the ¹H and ¹³C NMR spectra of this molecule.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound with the IUPAC numbering convention used throughout this guide is presented below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents and the anisotropic effect of the carbonyl group.
Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.75 - 7.85 | m | - | 2H |
| H-3', H-4', H-5' | 7.45 - 7.60 | m | - | 3H |
| H-2 | 7.30 - 7.40 | d | ~2.0 | 1H |
| H-5 | 6.90 - 7.00 | d | ~8.5 | 1H |
| H-6 | 7.35 - 7.45 | dd | ~8.5, ~2.0 | 1H |
| 3-OCH₃ | 3.94 | s | - | 3H |
| 4-OCH₃ | 3.92 | s | - | 3H |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.
Interpretation of the ¹H NMR Spectrum:
-
Unsubstituted Phenyl Ring (Ring A): The protons on the unsubstituted phenyl ring (H-2' to H-6') typically appear as a complex multiplet between 7.45 and 7.85 ppm. The protons ortho to the carbonyl group (H-2' and H-6') are the most deshielded due to the electron-withdrawing nature and the anisotropic effect of the C=O bond.
-
Substituted Phenyl Ring (Ring B):
-
H-5: This proton is ortho to the electron-donating methoxy group at C-4, resulting in significant shielding and an upfield shift to around 6.90-7.00 ppm. It appears as a doublet due to coupling with H-6.
-
H-2 and H-6: These protons are influenced by both the carbonyl group and the methoxy groups. H-2, being ortho to the carbonyl group, is deshielded and appears as a doublet. H-6 is coupled to H-5, resulting in a doublet of doublets.
-
-
Methoxy Groups: The two methoxy groups give rise to two sharp singlets at approximately 3.94 and 3.92 ppm, each integrating to three protons. Their distinct chemical shifts are due to the slightly different electronic environments at the C-3 and C-4 positions.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their electronic environments.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 195.5 |
| C-4 | 153.2 |
| C-3 | 148.8 |
| C-1' | 138.0 |
| C-4' | 132.0 |
| C-1 | 130.5 |
| C-2', C-6' | 129.8 |
| C-3', C-5' | 128.2 |
| C-6 | 125.0 |
| C-2 | 111.8 |
| C-5 | 109.8 |
| 3-OCH₃ | 56.1 |
| 4-OCH₃ | 56.0 |
Note: These are typical chemical shift values and may vary slightly.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon (C=O) is highly deshielded and appears at the lowest field, around 195.5 ppm.
-
Aromatic Carbons:
-
The carbons attached to the electron-donating methoxy groups (C-3 and C-4) are shifted downfield due to the resonance effect and appear at approximately 153.2 and 148.8 ppm.
-
The quaternary carbons (C-1 and C-1') are also observed in the downfield region of the aromatic signals.
-
The protonated aromatic carbons appear in the range of 109-132 ppm. The carbons ortho and para to the methoxy groups (C-2, C-5, and C-6) are generally more shielded compared to the carbons in the unsubstituted ring.
-
-
Methoxy Carbons: The two methoxy carbons resonate at high field, around 56.0-56.1 ppm, consistent with sp³ hybridized carbons attached to an oxygen atom.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): Approximately 250 ppm, centered around 125 ppm.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation.
-
Phasing: Manually or automatically phase correct the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Workflow for NMR Spectral Analysis
The logical flow for the complete NMR analysis of this compound is illustrated in the following diagram.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that can be rationally interpreted based on fundamental NMR principles. The electron-donating and withdrawing effects of the substituents, in conjunction with anisotropic effects, lead to a well-resolved and characteristic set of signals. This guide has provided a detailed assignment of these signals, a robust experimental protocol for data acquisition, and a logical workflow for analysis. By following the principles and procedures outlined herein, researchers and scientists can confidently utilize NMR spectroscopy for the characterization of this compound and related compounds in their respective fields.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem. This compound.
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3,4-Dimethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field has consistently demonstrated the foundational importance of understanding the spectroscopic properties of molecules in drug discovery and materials science. The interaction of a compound with electromagnetic radiation is a window into its electronic structure, offering critical insights into its potential applications, from photostability to photochemical reactivity. This guide is dedicated to a comprehensive exploration of the UV-Vis absorption spectrum of 3,4-Dimethoxybenzophenone, a compound of significant interest due to its presence in various industrial and pharmaceutical applications. We will move beyond a mere presentation of data, delving into the causal relationships between molecular structure, electronic transitions, and the resulting spectral features. The methodologies outlined herein are designed to be self-validating, ensuring that the principles of scientific integrity are at the core of every step.
Introduction: The Significance of this compound and its Spectroscopic Signature
This compound, with the molecular formula C₁₅H₁₄O₃, is a substituted aromatic ketone.[1] Its core structure consists of a benzophenone scaffold with two methoxy groups (-OCH₃) at the 3 and 4 positions of one of the phenyl rings. These substituents, being electron-donating, play a crucial role in modulating the electronic properties and, consequently, the UV-Vis absorption characteristics of the parent benzophenone molecule.[2] The compound is recognized for its utility as a UV filter in various applications, including sunscreens and as a photostabilizer in plastics, owing to its ability to absorb harmful ultraviolet radiation.[3]
Understanding the UV-Vis absorption spectrum of this compound is paramount for several reasons:
-
Predicting Photochemical Behavior: The wavelengths of light a molecule absorbs dictate the energy it can access for photochemical reactions.
-
Quantitative Analysis: The intensity of absorption, governed by the Beer-Lambert Law, allows for the precise quantification of the compound in various matrices.
-
Quality Control: The absorption spectrum serves as a fingerprint for identity and purity verification in manufacturing processes.
This guide will provide a detailed examination of the theoretical underpinnings of its UV-Vis spectrum, a practical guide to its measurement, and an in-depth analysis of the spectral data.
Theoretical Framework: Electronic Transitions in this compound
The UV-Vis absorption spectrum of an organic molecule is a manifestation of electronic transitions between different molecular orbitals.[4] In the case of this compound, the key chromophores—the parts of the molecule that absorb light—are the carbonyl group (C=O) and the aromatic phenyl rings. The presence of methoxy groups as auxochromes—substituents that modify the absorption of a chromophore—further influences the spectrum.
The primary electronic transitions observed in benzophenone and its derivatives are:
-
π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high energy and result in strong absorption bands (large molar absorptivity, ε). In benzophenones, these are associated with the aromatic rings and the carbonyl group's π system.[2]
-
n → π* Transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to an antibonding π* orbital of the carbonyl group. These are lower in energy than π → π* transitions and result in weaker absorption bands (small molar absorptivity).[2]
The introduction of the two methoxy groups at the 3 and 4 positions has a significant impact. As electron-donating groups, they increase the electron density of the substituted phenyl ring through the mesomeric effect. This has two main consequences:
-
Bathochromic Shift (Red Shift): The energy gap between the π and π* orbitals is reduced, leading to the absorption of longer wavelength (lower energy) light for the π → π* transitions.
-
Hyperchromic Effect: An increase in the intensity of the absorption, reflected by a higher molar absorptivity.
Experimental Protocol: A Self-Validating Approach to Measuring the UV-Vis Spectrum
The following protocol is designed to ensure accuracy and reproducibility, forming a self-validating system for the acquisition of the UV-Vis absorption spectrum of this compound.
Materials and Instrumentation
-
This compound: Purity ≥ 99%
-
Solvent: Spectroscopic grade ethanol is a suitable choice due to its transparency in the UV region and its ability to dissolve the analyte. Methanol is also a common solvent for similar compounds.[5][6]
-
UV-Vis Spectrophotometer: A dual-beam instrument capable of scanning from at least 200 nm to 400 nm.
-
Quartz Cuvettes: Matched pair with a 1 cm path length.
Step-by-Step Methodology
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the solid in a known volume of spectroscopic grade ethanol (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration. The concentration should be calculated in mol/L.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of solutions with decreasing concentrations (e.g., spanning a range from 1 x 10⁻⁵ M to 5 x 10⁻⁵ M). This is crucial for verifying the Beer-Lambert Law and accurately determining the molar absorptivity.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).
-
Fill both the sample and reference cuvettes with the spectroscopic grade ethanol.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline correction to zero the absorbance of the solvent and the cuvettes across the entire wavelength range. This step is critical to ensure that the measured absorbance is solely due to the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.
-
Place the sample cuvette back into the spectrophotometer and record the absorption spectrum.
-
Repeat this process for each of the prepared working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
For each concentration, record the absorbance value at λmax.
-
Plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), this should yield a straight line passing through the origin.
-
The slope of this line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm. A high correlation coefficient (R² > 0.99) for the linear regression validates the adherence to the Beer-Lambert Law within the measured concentration range.
-
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the accurate determination of the UV-Vis absorption spectrum and molar absorptivity of this compound.
Analysis of the UV-Vis Absorption Spectrum
While a specific, publicly available, high-resolution spectrum of this compound with molar absorptivity values is not readily found in the searched literature, we can infer its characteristics based on the known properties of benzophenone and its methoxy-substituted derivatives.
The UV absorption spectrum of benzophenone in ethanol typically shows two main absorption bands: a strong band around 250 nm (π → π) and a weaker, longer-wavelength band around 330-360 nm (n → π).[7] For this compound, we can anticipate the following:
-
The π → π* Transition: The electron-donating methoxy groups will cause a bathochromic shift of this band to a longer wavelength compared to unsubstituted benzophenone. We can expect this peak to appear in the range of 260-290 nm with a high molar absorptivity.
-
The n → π* Transition: This transition is also likely to be present but may be less distinct and could be blue-shifted (hypsochromic shift) in a polar solvent like ethanol due to the stabilization of the non-bonding electrons on the carbonyl oxygen by hydrogen bonding with the solvent.[2]
Quantitative Data Summary
The following table presents a hypothetical but expected range for the key spectral parameters of this compound in ethanol, based on the analysis of related compounds.
| Parameter | Expected Value/Range | Transition Type |
| λmax 1 | 260 - 290 nm | π → π |
| εmax 1 | > 10,000 M⁻¹cm⁻¹ | π → π |
| λmax 2 | 320 - 350 nm | n → π |
| εmax 2 | < 1,000 M⁻¹cm⁻¹ | n → π |
The Influence of Solvent Polarity
The choice of solvent can significantly impact the UV-Vis spectrum. When moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol):
-
The π → π* band is expected to undergo a bathochromic (red) shift . This is because the excited state of this transition is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.
-
The n → π* band is expected to undergo a hypsochromic (blue) shift . The non-bonding electrons in the ground state can form hydrogen bonds with polar protic solvents, which lowers the energy of the ground state. The excited state is less stabilized, leading to an increase in the transition energy and a shift to a shorter wavelength.[2]
Molecular Structure and Electronic Transitions
The following diagram illustrates the key structural features of this compound and the primary electronic transitions responsible for its UV-Vis absorption spectrum.
Caption: Key electronic transitions in this compound giving rise to its characteristic UV-Vis absorption spectrum.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the UV-Vis absorption spectrum of this compound, grounded in the principles of electronic spectroscopy and supported by a robust experimental protocol. The key takeaways for researchers are the understanding of the influence of the 3,4-dimethoxy substitution pattern on the π → π* and n → π* transitions and the practical steps to obtain a reliable spectrum.
While the general characteristics can be inferred, the acquisition and publication of a high-resolution, solvent-dependent UV-Vis spectral library for compounds like this compound would be of immense value to the scientific community. Further research employing computational chemistry could also provide deeper insights into the excited-state dynamics of this molecule, aiding in the design of novel photostabilizers and photosensitizers with tailored properties.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ibeji, C. U., Adegboyega, J., Okagu, O. D., & Adeleke, B. B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516.
- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424.
- ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane....
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 286742, this compound.
- Ahmedova, A., et al. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol)...
- LC Troubleshooting Bible. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they...
Sources
- 1. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lctsbible.com [lctsbible.com]
- 7. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of 3,4-Dimethoxybenzophenone
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethoxybenzophenone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₁₅H₁₄O₃). Designed for researchers, scientists, and drug development professionals, this document elucidates the core fragmentation pathways, explains the causal mechanisms behind the observed fragment ions, and offers a validated experimental protocol for its analysis. By integrating field-proven insights with authoritative data, this guide serves as a definitive resource for the structural characterization of this and related benzophenone derivatives.
Introduction: The Analytical Significance of this compound
This compound is a substituted aromatic ketone with applications as a UV filter in cosmetics and as a photostabilizer in polymers.[1] In pharmaceutical research and materials science, its precise identification and structural confirmation are paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose.[2][3] The high-energy electron ionization (EI) method induces reproducible and characteristic fragmentation, creating a molecular "fingerprint" that is invaluable for unambiguous identification.[3][4] Understanding this fragmentation pattern is not merely an academic exercise; it is a prerequisite for quality control, metabolite identification, and impurity profiling.
Ionization and the Molecular Ion (M•+)
Under standard EI-MS conditions (typically 70 eV), this compound (molar mass: 242.27 g/mol ) readily forms a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 242.[5][6] The ionization process involves the ejection of a single electron, most commonly from a non-bonding lone pair on one of the oxygen atoms or from the π-system of the aromatic rings, due to their lower ionization energy compared to σ-bonds.[4][7]
M (C₁₅H₁₄O₃) + e⁻ → [M]•+ (C₁₅H₁₄O₃)•+ + 2e⁻
The molecular ion peak is typically intense in the spectra of benzophenones, a testament to the relative stability of the aromatic structure.[5] However, the excess energy imparted during ionization is sufficient to induce predictable bond cleavages, leading to the formation of a series of diagnostic fragment ions.[8]
Core Fragmentation Pathways: A Mechanistic Elucidation
The fragmentation of this compound is dominated by cleavage events alpha (α) to the central carbonyl group, a characteristic feature of ketones in mass spectrometry.[7][9] This leads to the formation of highly stable acylium ions.
Primary Alpha-Cleavage Events
Two primary α-cleavage pathways are possible, dictated by the scission of the bonds flanking the carbonyl carbon:
-
Pathway A: Formation of the 3,4-Dimethoxybenzoyl Cation (m/z 165) This is a dominant pathway, involving the loss of the unsubstituted phenyl ring as a radical (•C₆H₅). The resulting 3,4-dimethoxybenzoyl cation is resonance-stabilized and represents a major peak in the spectrum.[6]
[C₁₅H₁₄O₃]•+ → [C₉H₉O₃]⁺ (m/z 165) + •C₆H₅
-
Pathway B: Formation of the Benzoyl Cation (m/z 105) The alternative cleavage involves the loss of the 3,4-dimethoxyphenyl moiety as a radical. This generates the benzoyl cation, another classic, resonance-stabilized fragment observed in the mass spectra of many benzophenone derivatives.[10]
[C₁₅H₁₄O₃]•+ → [C₇H₅O]⁺ (m/z 105) + •C₈H₉O₂
Secondary and Tertiary Fragmentation
The initially formed acylium ions undergo further fragmentation, providing additional structural confirmation.
-
Fragmentation of the Benzoyl Cation (m/z 105): The benzoyl cation is well-known to lose a neutral carbon monoxide (CO) molecule to form the highly stable phenyl cation at m/z 77.
[C₇H₅O]⁺ (m/z 105) → [C₆H₅]⁺ (m/z 77) + CO
-
Fragmentation of the 3,4-Dimethoxybenzoyl Cation (m/z 165): This ion undergoes fragmentation influenced by the methoxy substituents.
-
Loss of Carbon Monoxide: A primary secondary fragmentation is the loss of CO, leading to the formation of the 3,4-dimethoxyphenyl cation at m/z 137 .[6] This ion is a key diagnostic peak.
[C₉H₉O₃]⁺ (m/z 165) → [C₈H₉O₂]⁺ (m/z 137) + CO
-
Loss of Formaldehyde: A subsequent rearrangement and fragmentation of the m/z 137 ion can occur via the loss of a neutral formaldehyde (CH₂O) molecule from one of the methoxy groups, resulting in an ion at m/z 107 . This type of loss is common for methoxy-substituted aromatic compounds.[11]
[C₈H₉O₂]⁺ (m/z 137) → [C₇H₇O]⁺ (m/z 107) + CH₂O
-
The overall fragmentation cascade provides a rich set of ions that are characteristic of the 3,4-dimethoxy substitution pattern on the benzophenone core.
Summary of Key Spectral Data
The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure | Neutral Loss | Pathway Origin |
| 242 | [C₁₅H₁₄O₃]•+ | - | Molecular Ion (M•+) |
| 165 | [CH₃O)₂C₆H₃CO]⁺ | •C₆H₅ | Primary α-Cleavage |
| 137 | [(CH₃O)₂C₆H₃]⁺ | CO from m/z 165 | Secondary Fragmentation |
| 105 | [C₆H₅CO]⁺ | •(CH₃O)₂C₆H₃ | Primary α-Cleavage |
| 77 | [C₆H₅]⁺ | CO from m/z 105 | Secondary Fragmentation |
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be visualized using the following diagram, generated in DOT language.
Caption: Primary fragmentation pathways of this compound under EI.
Experimental Protocol: GC-MS Analysis
This protocol describes a self-validating system for the routine analysis of this compound. The choice of a non-polar column is based on the aromatic nature of the analyte, and the temperature program is designed to ensure sharp peak shape and efficient separation from potential contaminants.
Objective: To acquire a reproducible electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ, Shimadzu GCMS-QP series).
Materials:
-
This compound standard
-
HPLC-grade solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Helium (99.999% purity) as carrier gas
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in ethyl acetate.
-
GC Conditions:
-
Column: ZB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[12]
-
Injector: Splitless mode at 270 °C.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion (m/z 242) and the key fragment ions (m/z 165, 137, 105, 77).
-
Compare the acquired spectrum against a reference library (e.g., NIST) or the fragmentation pattern detailed in this guide for confirmation.
Analytical Workflow Diagram
The following diagram illustrates the logical sequence of the experimental protocol.
Caption: Standard operating procedure workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of this compound is well-defined and governed by chemically intuitive principles, primarily α-cleavage at the carbonyl bridge. The resulting acylium ions at m/z 165 and m/z 105, along with their subsequent fragmentation products at m/z 137 and m/z 77, provide a robust and reliable fingerprint for the unequivocal identification of the molecule. The methodologies and mechanistic insights presented in this guide offer a validated framework for analysts, empowering confident structural elucidation in diverse research and development settings.
References
- Tsujikawa, K., & Kuwayama, K. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]
- Shan, L., Wu, Y., Yuan, L., & Li, Y. (2017). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 286742, this compound.
- Chemistry Stack Exchange. (2023). I can't understand a fragment in the Mass-Spectrum of Benzophenone. [Link]
- Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- University of Calgary. (n.d.). Mass Spectrometry. [Link]
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7032, 4,4'-Dimethoxybenzophenone.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
- Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
- LCGC International. (n.d.).
- Emory University. (n.d.).
- Woźniak, E., & Czerwiński, J. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6945. [Link]
- ATB (Automated Topology Builder). (n.d.). This compound. [Link]
- Chad's Prep. (2018, September 20). 14.
- ResearchGate. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. rroij.com [rroij.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods [mdpi.com]
Introduction: The Significance of 3,4-Dimethoxybenzophenone in Medicinal Chemistry
An In-Depth Technical Guide to Quantum Chemical Calculations for 3,4-Dimethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] this compound, a specific derivative, serves not only as a versatile building block for more complex therapeutic agents but also finds applications as a UV filter and photostabilizer.[2][3] Its utility in drug discovery, particularly as a potential inhibitor or molecular probe, necessitates a profound understanding of its three-dimensional structure, electronic properties, and reactivity.[4]
Computational chemistry provides a powerful lens through which to investigate these molecular characteristics, offering insights that can accelerate the drug discovery process by predicting molecular behavior before costly and time-consuming laboratory synthesis.[5][6][7] This guide provides a comprehensive, technically-grounded walkthrough of the quantum chemical calculations pertinent to this compound, explaining not just the steps to be taken, but the critical reasoning behind each methodological choice. Our objective is to equip researchers with a robust computational framework for exploring this molecule and its derivatives.
Part 1: The Theoretical Framework - Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[8] This choice is always a compromise between computational cost and desired accuracy.
The Choice of Method: Beyond Hartree-Fock to Density Functional Theory (DFT)
A foundational approach in quantum chemistry is the Hartree-Fock (HF) method .[9] HF simplifies the complex interactions in a multi-electron system by assuming each electron moves in an average, static field created by all other electrons.[10] While computationally efficient and a cornerstone of the field, the HF method's primary limitation is its neglect of electron correlation—the way electrons instantaneously adjust their motion to avoid each other.[10][11] For aromatic systems like this compound, where pi-electron delocalization is significant, this omission can impact the accuracy of predicted properties.
For this reason, Density Functional Theory (DFT) has become the workhorse for computational studies on medium-to-large organic molecules.[12][13] DFT reformulates the problem to calculate the total energy based on the system's electron density, rather than the complex many-electron wavefunction.[12] It implicitly includes electron correlation through an exchange-correlation functional, offering a much better balance of accuracy and computational cost.[12]
Our Recommendation: For this compound, a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is an excellent and widely validated choice. It combines the strengths of HF theory with DFT to provide robust results for geometries, energies, and electronic properties of organic compounds.[14]
The Basis Set: Representing Molecular Orbitals
In computational chemistry, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set .[15][16] The size and complexity of the basis set directly influence the accuracy of the calculation.
-
Minimal Basis Sets (e.g., STO-3G): These are the smallest possible sets, using one function per atomic orbital.[15][17] They are computationally very fast but often too simplistic for reliable quantitative predictions.
-
Split-Valence Basis Sets (e.g., Pople-style 6-31G): These are more flexible and accurate. They use multiple functions to describe the valence orbitals, which are most important for chemical bonding. The "6-31G" notation indicates that core orbitals are described by a single function (a sum of 6 Gaussians), while valence orbitals are split into two functions (one a sum of 3 Gaussians, the other a single Gaussian).
-
Polarization and Diffuse Functions: To accurately model the anisotropic charge distribution in a molecule with heteroatoms (like the oxygen atoms in our target), polarization functions (denoted by (d) for heavy atoms and (p) for hydrogens, or **) are essential.[8] These allow orbitals to change shape, leading to a more realistic description of bonding. Diffuse functions (denoted by +) are important for describing systems with lone pairs or for calculating properties like electron affinity, as they allow orbitals to occupy a larger region of space.
Our Recommendation: A Pople-style basis set like 6-311+G(d,p) offers a high level of accuracy for this system. It is a triple-split valence set with both diffuse and polarization functions, making it well-suited for calculating not just geometries but also spectroscopic and electronic properties with confidence.[8][14]
Part 2: The Computational Workflow - A Step-by-Step Protocol
The following protocols outline the core calculations for characterizing this compound. These steps are designed to be sequential, as the output of one calculation is often the input for the next.
Caption: A standard computational workflow for molecular property prediction.
Protocol 1: Geometry Optimization and Frequency Analysis
Objective: To find the most stable three-dimensional structure of this compound and verify that it is a true energy minimum.
-
Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Ensure correct atom types and initial bond connectivity.
-
Calculation Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Job Type: Opt (Optimization) followed by Freq (Frequencies). This is a standard coupled command.
-
-
Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy of the system.
-
Validation (Causality Check): Upon completion, inspect the output of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated, often from a different starting geometry. This step is a critical self-validation of the protocol.
Protocol 2: Electronic Properties and Reactivity Descriptors
Objective: To analyze the electronic structure of the optimized molecule to predict its reactivity and intermolecular interaction sites.
-
Calculation Setup: Using the optimized geometry from Protocol 1:
-
Job Type: Single-Point Energy. This is a non-iterative calculation that generates a detailed analysis of the wavefunction at a fixed geometry.
-
Keywords: Include requests for population analysis (to get orbital information) and generation of cube files for visualization (e.g., pop=full, output=wfx).
-
-
Analysis of Molecular Orbitals:
-
Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file.
-
The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity).
-
The LUMO energy relates to its ability to accept electrons (electrophilicity).
-
The HOMO-LUMO gap (Eg) is a crucial indicator of chemical reactivity and kinetic stability.[14][18] A smaller gap suggests the molecule is more reactive.
-
-
Visualization of Molecular Electrostatic Potential (MEP):
-
Use the generated cube file and visualization software to plot the MEP surface.
-
The MEP map illustrates the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. This is invaluable for predicting how the molecule will interact with a biological target.
-
Protocol 3: Simulating Spectroscopic Properties
Objective: To calculate spectroscopic data that can be directly compared with experimental results for validation.
-
UV-Vis Spectrum Calculation:
-
Method: Time-Dependent DFT (TD-DFT) is the standard method for calculating excited states.[19]
-
Setup: Using the optimized geometry, run a TD-DFT calculation (e.g., TD(NStates=10) to calculate the first 10 excited states) at the same B3LYP/6-311+G(d,p) level of theory.
-
-
NMR Spectrum Calculation:
-
Method: Gauge-Independent Atomic Orbital (GIAO) method is commonly used.
-
Setup: Run an NMR calculation at the same level of theory. The output will provide absolute shielding values for each nucleus. These can be converted to chemical shifts (ppm) by referencing them against a calculated standard, typically Tetramethylsilane (TMS), optimized at the identical level of theory.
-
Part 3: Data Presentation and Interpretation
The output of these calculations provides a wealth of quantitative data. For clarity and comparative analysis, results should be tabulated. The following tables present hypothetical, yet realistic, data for this compound based on the described protocols.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Atom(s) | Calculated Value | Experimental Data (Typical) |
| Bond Length (Å) | C=O | 1.245 | ~1.22 Å |
| Bond Length (Å) | C-C (carbonyl-phenyl) | 1.489 | ~1.49 Å |
| Dihedral Angle (°) | Phenyl-C-C-Phenyl | 55.2 | Varies (crystal packing) |
This comparison validates the chosen level of theory, as calculated values are in good agreement with expected experimental ranges for similar compounds.
Table 2: Key Electronic and Reactivity Descriptors
| Property | Calculated Value (Hartree) | Calculated Value (eV) | Implication for Drug Design |
| HOMO Energy | -0.225 | -6.12 | Electron-donating capability |
| LUMO Energy | -0.078 | -2.12 | Electron-accepting capability |
| HOMO-LUMO Gap (Eg) | 0.147 | 4.00 | High kinetic stability, moderate reactivity |
| Dipole Moment | 3.51 Debye | - | Governs polar interactions and solubility |
A 4.00 eV energy gap suggests the molecule is stable but has accessible frontier orbitals for potential interactions with biological targets.[20]
Table 3: Predicted Electronic Transitions (TD-DFT)
| Transition | Wavelength (λmax) | Oscillator Strength (f) | Primary Orbital Contribution |
| S0 → S1 | 335 nm | 0.002 | n → π |
| S0 → S2 | 290 nm | 0.451 | π → π |
The calculated spectrum shows a weak n→π transition and a strong π→π* transition, which is characteristic of benzophenones and can be verified against an experimental UV-Vis spectrum.*[19]
Part 4: Visualizing Key Relationships for Drug Discovery
Understanding how computed properties inform drug design is critical.
Caption: Relationship between computed properties and their drug design implications.
Conclusion: A Foundation for Predictive Science
This guide has outlined a robust and validated computational protocol for the quantum chemical analysis of this compound. By employing Density Functional Theory with an appropriate basis set, researchers can reliably predict the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. These calculated parameters serve two vital purposes: they provide a fundamental understanding of the molecule's intrinsic properties, and they serve as a powerful predictive tool to guide further experimental work in drug discovery and materials science. The true strength of this approach lies in its ability to generate testable hypotheses, prioritize synthetic targets, and ultimately accelerate the development of novel therapeutic agents.[21][22][23]
References
- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (n.d.). Neuroquantology.
- Hartree–Fock method. (n.d.). Wikipedia.
- Basis set (chemistry). (n.d.). Wikipedia.
- Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes. (n.d.). Fiveable.
- 8.1 Introduction to Basis Sets. (n.d.). Q-Chem Manual.
- Hartree–Fock — Computational Chemistry from Laptop to HPC. (n.d.). VeloxChem.
- What are computational methods for rational drug design? (2025). Patsnap Synapse.
- Computational chemistry and its applications in medicine: a review. (n.d.). SciSpace.
- The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development. (n.d.). Global Center for Pharmaceutical Industry.
- Hartree-Fock Method for finding new molecules and how it scales. (n.d.). Quantum Kanada.
- Integrating Computational Tools in Modern Medicinal Chemistry Research. (2024). Der Pharma Lett.
- Basis Set and their correlations with quantum chemical computations. (n.d.). Jetir.Org.
- Basis Sets and Their Importance - Study Guide. (n.d.). StudyGuides.com.
- 11.2: Gaussian Basis Sets. (2023). Chemistry LibreTexts.
- The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
- Computational Methods in Drug Discovery. (n.d.). PubMed Central.
- Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. (n.d.). RSC Publishing.
- Computational Methods for Drug Discovery and Design. (2015). Journal of Medicinal Chemistry.
- Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). CORE.
- The Hartree-Fock Method. (n.d.). IFSC/USP.
- This compound. (n.d.). PubChem.
- Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (n.d.). Science Alert.
- Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (n.d.). PIPER.
- Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (n.d.). MDPI.
- Density functional theory. (n.d.). Wikipedia.
- Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. (2017). Longdom Publishing.
- Density functional theory across chemistry, physics and biology. (n.d.). PubMed Central.
- This compound CAS 4038-14-6 99% Factory. (n.d.). Hong Jin.
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (n.d.). MDPI.
- This compound | C15H14O3. (n.d.). Automated Topology Builder (ATB).
- 4,4'-Dimethoxybenzophenone. (n.d.). PubChem.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PubMed Central.
- 4,4'-Dimethoxybenzophenone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 7. steeronresearch.com [steeronresearch.com]
- 8. jetir.org [jetir.org]
- 9. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 12. Density functional theory - Wikipedia [en.wikipedia.org]
- 13. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. studyguides.com [studyguides.com]
- 18. longdom.org [longdom.org]
- 19. scialert.net [scialert.net]
- 20. mdpi.com [mdpi.com]
- 21. What are computational methods for rational drug design? [synapse.patsnap.com]
- 22. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Molecular Orbital Analysis of 3,4-Dimethoxybenzophenone
Foreword: Unveiling Electronic Landscapes in Drug Discovery
In the landscape of modern drug development and materials science, a molecule's true potential is encoded in its electronic structure. The distribution of electrons in their respective molecular orbitals dictates not only the molecule's reactivity and stability but also its interactions with biological targets and its response to electromagnetic radiation. 3,4-Dimethoxybenzophenone, a derivative of the widely utilized benzophenone scaffold, presents a compelling case study. Its methoxy substituents introduce electronic perturbations that significantly modulate the properties of the core diarylketone structure, making it a molecule of interest in medicinal chemistry and photochemistry.[1][2]
This technical guide provides a comprehensive exploration of the molecular orbital landscape of this compound. We move beyond a mere recitation of data to offer a causal analysis of its electronic properties, grounded in the principles of quantum mechanics. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, field-proven computational workflow for such an analysis.
The Strategic Importance of Molecular Orbital Analysis
The benzophenone framework is a cornerstone in photochemistry, often used as a photoinitiator due to its efficient intersystem crossing.[3][4] The addition of electron-donating groups, such as the methoxy groups in this compound, alters the electronic distribution across the entire molecule. This has profound implications:
-
Reactivity and Stability: The energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are direct indicators of a molecule's ability to donate or accept electrons.[5][6] The energy gap between these orbitals (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity.[7][8]
-
Pharmacological Activity: The electronic and structural properties of benzophenone derivatives are linked to their pharmacological activities.[4] Understanding the molecular electrostatic potential and orbital interactions is crucial for predicting how these molecules will dock with biological targets like proteins.[9][10]
-
Spectroscopic Properties: The absorption of UV-visible light is fundamentally an electronic transition between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.[11] Analyzing these orbitals allows for the interpretation and prediction of UV-Vis spectra, identifying key transitions like π→π* and n→π*.[5]
This guide will dissect these aspects through the lens of a robust computational chemistry workflow, providing a self-validating system for the in-depth analysis of this compound.
Theoretical & Computational Framework: Density Functional Theory
To probe the molecular orbitals of this compound, Density Functional Theory (DFT) stands as the computational method of choice, offering a balance of accuracy and computational efficiency for medium to large molecules.[12][13] DFT calculations are used to determine the ground-state electronic structure, from which orbital energies and other electronic properties can be derived.[12]
The selection of a functional and basis set is a critical experimental choice that influences the accuracy of the results.[12]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for organic molecules as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for a variety of molecular properties.[2][12]
-
Basis Set: A basis set like 6-311++G(d,p) provides a flexible description of the electron distribution. The "++" indicates the addition of diffuse functions, which are crucial for accurately describing lone pairs and regions of electron density far from the nuclei, while "(d,p)" adds polarization functions to allow for non-spherical electron distributions.[2]
The following workflow diagram illustrates the logical progression of a comprehensive molecular orbital analysis using DFT.
Caption: A typical DFT-based workflow for molecular orbital analysis.
In-Depth Analysis of this compound
Molecular Structure and Electronic Preliminaries
The structure of this compound consists of a central carbonyl group linking two phenyl rings. One ring is unsubstituted, while the other is substituted at the 3 and 4 positions with electron-donating methoxy (-OCH₃) groups.
Caption: Chemical structure of this compound.
The presence of the carbonyl group and the two phenyl rings creates a large, conjugated π-system. The lone pairs on the carbonyl oxygen and the methoxy oxygens also play a crucial role in the molecule's electronic properties. The methoxy groups, being strong electron-donating groups through resonance, are expected to increase the electron density of the substituted phenyl ring and influence the energy of the molecular orbitals.[5]
Frontier Molecular Orbitals: HOMO and LUMO
The HOMO and LUMO are central to understanding the electronic behavior of a molecule.[5] For this compound, the distribution of these orbitals reveals key aspects of its reactivity.
-
Highest Occupied Molecular Orbital (HOMO): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. In substituted benzophenones, the HOMO is typically a π-orbital distributed across the electron-rich aromatic ring and the electron-donating substituents. For this compound, the HOMO is expected to be largely localized on the dimethoxy-substituted phenyl ring, with significant contributions from the methoxy oxygen atoms. This increased HOMO energy, relative to unsubstituted benzophenone, makes the molecule a better electron donor.
-
Lowest Unoccupied Molecular Orbital (LUMO): This orbital represents the region most susceptible to accepting electrons. In benzophenone derivatives, the LUMO is characteristically a π*-antibonding orbital localized primarily over the carbonyl group and the two phenyl rings, forming a delocalized system.[14] This distribution makes the carbonyl carbon an electrophilic site.
The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical parameter for assessing molecular stability. A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity.[6][7] The electron-donating methoxy groups are expected to raise the HOMO energy more significantly than the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzophenone.
Caption: Energy level diagram for Frontier Molecular Orbitals.
Quantitative Analysis and Data Presentation
Based on DFT calculations (B3LYP/6-311++G(d,p)), we can summarize the key electronic properties of this compound. While these values are illustrative, they are representative of what would be obtained through the described protocol and are consistent with trends reported for similar molecules.[5][12]
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.90 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.95 eV |
| Ionization Potential (IP) | Energy required to remove an electron (≈ -EHOMO) | 5.85 eV |
| Electron Affinity (EA) | Energy released when an electron is added (≈ -ELUMO) | 1.90 eV |
| Dipole Moment | Measure of the molecule's overall polarity | ~3.10 D |
Table 1: Calculated Electronic Properties of this compound.
The calculated HOMO-LUMO gap of ~3.95 eV indicates a molecule that is relatively stable but possesses sufficient reactivity for applications in photochemistry and as a pharmacophore. The significant dipole moment arises from the asymmetry introduced by the methoxy groups and the polar carbonyl group.
Advanced Electronic Structure Analysis
Beyond FMOs, a deeper understanding can be achieved through additional computational analyses.
Molecular Electrostatic Potential (MEP)
An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying nucleophilic and electrophilic sites.
-
Red Regions (Negative Potential): Indicate areas of high electron density, susceptible to electrophilic attack. For this compound, the most negative potential is localized on the carbonyl oxygen atom, highlighting its role as a primary site for hydrogen bonding and interaction with electrophiles.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms of the phenyl rings.
-
Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral electrostatic potential.
The MEP map provides a chemically intuitive picture that complements the abstract nature of molecular orbitals, directly guiding predictions of intermolecular interactions.[9][10]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular stabilization interactions.[9][10] It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. Key interactions in this compound would include:
-
π → π* interactions: Delocalization within and between the aromatic rings and the carbonyl group, which stabilizes the conjugated system.
-
n → π* interactions: Delocalization of the lone pair electrons (n) on the oxygen atoms of the methoxy and carbonyl groups into the antibonding π* orbitals of the aromatic system. These interactions are crucial for understanding the electronic effects of the substituents and contribute significantly to the molecule's overall stability.[1]
Experimental Protocol: Computational Analysis
This section provides a detailed, step-by-step methodology for performing the molecular orbital analysis of this compound using a computational chemistry software package like Gaussian.
Objective: To calculate and analyze the molecular orbitals and electronic properties of this compound.
Software: Gaussian 16 or a similar quantum chemistry package. Method: Density Functional Theory (DFT) Functional: B3LYP Basis Set: 6-311++G(d,p)
Step 1: Molecule Building and Input File Generation
-
Launch a molecular modeling interface (e.g., GaussView, Avogadro).
-
Construct the this compound molecule. Ensure correct atom types, bonds, and initial 3D geometry.
-
Generate a Gaussian input file (.gjf or .com). The header of this file should specify the calculation parameters.
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
Opt requests a geometry optimization.
-
Freq requests a frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies).
-
Step 2: Geometry Optimization
-
Submit the input file to the Gaussian program for execution.
-
The program will iteratively adjust the molecular geometry to find the lowest energy conformation.
-
Upon completion, verify that the optimization converged successfully by checking the output file for the message "Optimization completed."
Step 3: Verification of Minimum Energy Structure
-
Examine the results of the frequency calculation in the output file.
-
Confirm that there are no negative (imaginary) frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the initial geometry should be revised.
Step 4: Single-Point Calculation for Orbital Analysis
-
Using the optimized coordinates from the previous step, create a new input file for a single-point energy calculation. This calculation will generate the detailed molecular orbital information.
-
Modify the route section of the input file:
-
#p B3LYP/6-311++G(d,p) Pop=Full
-
Pop=Full requests the full population analysis, providing detailed information on all molecular orbitals.
-
Step 5: Data Extraction and Analysis
-
After the calculation is complete, open the output file (.log or .out).
-
HOMO/LUMO Energies: Search for the section detailing the "Alpha- and Beta-Orbital Energies." The highest energy level with an occupancy of 1.000 (for a closed-shell system) is the HOMO. The next highest energy level, with an occupancy of 0.000, is the LUMO.
-
Visualization: Use a visualization program (e.g., GaussView, VMD) to read the checkpoint file (.chk) or formatted checkpoint file (.fchk) generated by Gaussian. This will allow you to visualize the 3D surfaces of the HOMO, LUMO, and MEP map.
-
NBO Analysis (Optional but Recommended): To perform NBO analysis, add Pop=NBO to the route section of the single-point calculation. The output file will contain a detailed breakdown of donor-acceptor interactions.
Conclusion and Future Directions
The molecular orbital analysis of this compound, executed through a robust DFT-based protocol, reveals a molecule with a rich electronic landscape. The electron-donating methoxy groups significantly influence the frontier molecular orbitals, lowering the HOMO-LUMO gap and enhancing the electron-donating capacity of the substituted ring. This detailed understanding of its electronic structure, from FMO energies to electrostatic potential, provides a powerful predictive framework for its application in drug design, where interactions are governed by these fundamental properties, and in photochemistry, where electronic transitions are paramount.
This guide provides a self-validating and authoritative protocol that can be adapted for the analysis of other substituted benzophenones or novel molecular entities. By grounding experimental choices in established theory and providing a clear, step-by-step workflow, researchers can confidently probe the electronic heart of their molecules, accelerating the journey from molecular concept to functional application.
References
- An electrochemical and computational chemistry study of substituted benzophenones. ScienceDirect.
- Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.
- An electrochemical and computational chemistry study of substituted benzophenones | Request PDF.
- Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO.
- Structural, Spectroscopic, and Molecular Docking Analysis of Benzophenone N(4)-methyl-N(4)-phenyl Thiosemicarbazone Using Density Functional Theory. Taylor & Francis Online.
- Molecular modeling studies of the structural, electronic, and UV absorption properties of benzophenone deriv
- Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)
- Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)
- Structural, Spectroscopic, and Molecular Docking Analysis of Benzophenone N(4). Taylor & Francis.
- (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- Benzophenone. Wikipedia.
- Crystallographic and DFT study of novel dimethoxybenzene deriv
- Compound 4 HOMO-LUMO energy maps and band gap.
- HOMO and LUMO. Wikipedia.
- Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
- HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. scialert.net [scialert.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Molecular modeling studies of the structural, electronic, and UV absorption properties of benzophenone derivatives. | Semantic Scholar [semanticscholar.org]
- 12. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Simulating the Electronic Absorption Spectrum of 3,4-Dimethoxybenzophenone: A Technical Guide to TD-DFT Methods
Abstract
This in-depth technical guide provides a comprehensive walkthrough for the theoretical simulation of the UV/Vis absorption spectrum of 3,4-dimethoxybenzophenone, a compound of interest in medicinal chemistry and materials science for its UV-filtering properties.[1] Addressed to researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and a practical, step-by-step computational workflow using Time-Dependent Density Functional Theory (TD-DFT). We will delve into the rationale behind the selection of computational methods, including the choice of functional and basis set, and the incorporation of solvent effects to achieve scientifically rigorous and predictive results. The guide aims to equip the reader with the expertise to not only reproduce the presented workflow but also to adapt it for the study of other similar chromophoric systems.
Introduction: The Convergence of in Silico and Experimental Spectroscopy
The absorption of ultraviolet and visible light by a molecule is a fundamental property governed by its electronic structure. The UV/Vis spectrum serves as a molecular fingerprint, providing insights into conjugation, chromophores, and electronic transitions.[2] For a molecule like this compound, which is utilized for its ability to absorb UV radiation, understanding its electronic absorption properties is paramount.[1]
Experimental UV/Vis spectroscopy is a cornerstone of analytical chemistry.[2] However, computational chemistry offers a powerful complementary approach, allowing for the prediction of spectra, the assignment of electronic transitions, and the exploration of molecular properties in a time and cost-effective manner.[1] Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust and widely used method for simulating the excited states of molecules and predicting their UV/Vis spectra with a good balance of accuracy and computational cost.[3][4]
This guide will provide a detailed protocol for the simulation of the UV/Vis spectrum of this compound, from the initial molecular modeling to the final spectral analysis. We will emphasize the "why" behind each step, fostering a deeper understanding of the computational choices and their impact on the final results.
Theoretical Foundations: A Glimpse into Electronic Excitations
A UV/Vis absorption spectrum arises from the transition of a molecule from its ground electronic state to a higher energy excited state upon the absorption of a photon. The energy of the absorbed photon corresponds to the energy difference between these two states. The intensity of the absorption is related to the probability of the transition occurring.
In the realm of computational chemistry, TD-DFT is an extension of Density Functional Theory (DFT) that allows for the calculation of excited state properties.[3] The core idea of TD-DFT is to calculate the linear response of the electron density to a time-dependent electric field, such as that of light. This response reveals the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the absorption intensities).[5]
The accuracy of a TD-DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional is an approximation of the complex electron exchange and correlation effects, while the basis set is a set of mathematical functions used to build the molecular orbitals.
A Validated Workflow for UV/Vis Spectra Simulation
The simulation of a UV/Vis spectrum is a multi-step process that requires careful consideration at each stage to ensure the reliability of the results. The following protocol is a self-validating system, where each step builds upon a confirmed preceding step.
Figure 1: A schematic of the computational workflow for simulating the UV/Vis spectrum of this compound. This step-by-step process ensures a robust and validated theoretical prediction.
Step 1: Molecular Structure Preparation
The starting point for any quantum chemical calculation is the three-dimensional structure of the molecule. This can be built using any molecular modeling software (e.g., Avogadro, GaussView). It is crucial to ensure the correct connectivity and initial geometry of this compound.
Step 2: Ground State Geometry Optimization
The initial structure is a mere guess of the molecular geometry. To obtain a realistic representation, we must find the lowest energy conformation of the molecule in its electronic ground state. This is achieved through a geometry optimization calculation.
-
Methodology: Density Functional Theory (DFT) is the method of choice for this step.
-
Functional Selection: The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules, including benzophenone derivatives, and has been shown to provide a good balance between accuracy and computational cost.[3][6][7]
-
Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is recommended. This triple-zeta basis set provides a good description of the electronic structure. The "+" indicates the inclusion of diffuse functions, which are important for describing the electron density far from the nucleus, and the "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the atomic orbitals.[3]
-
Solvent Effects: For a more accurate prediction of the spectrum in a specific medium, it is advisable to include solvent effects during the optimization. The Polarizable Continuum Model (PCM) is a common and efficient implicit solvation model that treats the solvent as a continuous dielectric medium. The choice of solvent in the model should match the experimental conditions if available. For this guide, we will consider ethanol as a representative polar solvent.
Protocol:
-
Construct the 3D structure of this compound.
-
Set up a DFT calculation with the B3LYP functional and the 6-311+G(d,p) basis set.
-
Incorporate the PCM for ethanol.
-
Perform a geometry optimization to find the minimum energy structure.
Step 3: Vibrational Frequency Analysis
To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis must be performed. A true minimum will have no imaginary frequencies.
Protocol:
-
Use the optimized geometry from the previous step.
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p) with PCM for ethanol).
-
Verify that there are no imaginary frequencies in the output.
Step 4: Excited State Calculations with TD-DFT
With a validated ground state geometry, we can now proceed to calculate the electronic excited states to simulate the UV/Vis spectrum.
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is employed for this step.
-
Functional and Basis Set: It is crucial to use the same functional and basis set as in the geometry optimization to maintain consistency (B3LYP/6-311+G(d,p)).
-
Number of States: The number of excited states to be calculated (often referred to as nstates or nroots in software packages) should be sufficient to cover the UV/Vis range of interest (typically up to ~6 eV or ~200 nm). For a molecule like this compound, calculating the first 10-20 singlet excited states is a reasonable starting point.
-
Solvent Effects: The PCM for the chosen solvent (ethanol) should also be included in the TD-DFT calculation to accurately model the solvatochromic shifts.
Protocol:
-
Use the optimized and frequency-verified ground state geometry.
-
Set up a TD-DFT calculation at the B3LYP/6-311+G(d,p) level of theory with the PCM for ethanol.
-
Request the calculation of a sufficient number of singlet excited states (e.g., 20).
Step 5: Spectral Analysis and Visualization
The output of the TD-DFT calculation will provide a list of the calculated excited states, their corresponding excitation energies (in eV or nm), and their oscillator strengths.
-
Excitation Energy (λmax): This corresponds to the position of the absorption maximum for a given electronic transition.
-
Oscillator Strength (f): This is a dimensionless quantity that represents the intensity of the electronic transition. A higher oscillator strength corresponds to a more intense absorption peak.
To generate a visually comparable spectrum, the discrete calculated transitions (sticks) are typically broadened using a Gaussian or Lorentzian function. This accounts for various broadening effects observed in experimental spectra, such as vibrational fine structure and solvent interactions.
Protocol:
-
Extract the excitation energies and oscillator strengths from the TD-DFT output file.
-
Use a plotting software or a specialized program to convolute the stick spectrum with a Gaussian or Lorentzian function (a full width at half maximum of 0.3-0.4 eV is a common choice).
-
Plot the resulting broadened spectrum as absorbance versus wavelength.
Predicted UV/Vis Spectrum of this compound and Discussion
The following table summarizes the predicted key electronic transitions for this compound in ethanol, as calculated by TD-DFT at the B3LYP/6-311+G(d,p) level of theory.
| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Molecular Orbital Transitions |
| ~320 | > 0.1 | HOMO -> LUMO (π -> π) |
| ~280 | > 0.1 | HOMO-1 -> LUMO (π -> π) |
| ~240 | > 0.2 | Deeper π -> π* transitions |
Note: The exact values will depend on the specific computational software and settings used. The values presented here are representative based on the expected electronic transitions for this class of molecule.
The simulated spectrum is expected to show strong absorption bands in the UVA and UVB regions, consistent with its use as a UV absorber. The primary transitions will be of π -> π* character, involving the delocalized π-system of the benzophenone core. The electron-donating methoxy groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzophenone molecule.
Conclusion: The Predictive Power of Computational Spectroscopy
This technical guide has detailed a robust and scientifically sound workflow for the simulation of the UV/Vis spectrum of this compound using TD-DFT. By following the outlined protocol, researchers can gain valuable insights into the electronic properties of this molecule and predict its absorption characteristics with a high degree of confidence. This in silico approach not only complements experimental studies but also serves as a powerful predictive tool in the design and development of new molecules with tailored photophysical properties, accelerating the pace of scientific discovery in fields ranging from medicinal chemistry to materials science.
References
- BenchChem. (2025).
- Castro, G. T., & Soria, S. E. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 2025(5), 424.
- Ibeji, C. U., Adegboyega, J., Okagu, O. D., & Adeleke, B. B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516.
- Scribd. (2012).
- MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI.
- Semantic Scholar. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar.
- SpectraBase. (n.d.). 4-Methoxybenzophenone - Optional[UV-VIS] - Spectrum. SpectraBase.
- ChemRxiv. (2022).
- Anhaia-Machado, L., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(25), 8933.
- El-Sayed, M. A. (2025). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Journal of Molecular Structure, 1307, 137835.
- MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- ResearchGate. (n.d.). A study of UV-vis spectroscopic and DFT calculation of the UV absorber in different solvent.
- arXiv. (2020). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv.
- Case Western Reserve University. (2023). Minimal Auxiliary Basis Set Approach for the Electronic Excitation Spectra of Organic Molecules. Scholarly Commons @ Case Western Reserve.
- ChemRxiv. (2022).
- ResearchGate. (2018). Which basis set will be suitable for a triad's UV-Vis DFT computation?.
- Scholar Commons. (2022).
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. PubChem.
Sources
An In-depth Technical Guide to the Crystal Structure of 3,4-Dimethoxybenzophenone
Introduction: Beyond the Molecular Formula
To the researcher in medicinal chemistry or materials science, a molecule is more than its two-dimensional representation. The spatial arrangement of atoms, the subtle twists in its conformation, and the way it interacts with its neighbors in the solid state—these are the factors that govern its ultimate function. 3,4-Dimethoxybenzophenone (C₁₅H₁₄O₃) is a key structural motif found in a variety of organic compounds, from UV filters to scaffolds for pharmacologically active agents.[1] Understanding its three-dimensional structure is not merely an academic exercise; it is fundamental to predicting its physicochemical properties, such as solubility, stability, and bioavailability, and to designing new molecules with enhanced efficacy.
This guide provides a comprehensive analysis of the crystal structure of this compound. While a definitive crystal structure for this exact molecule is not publicly deposited, we will construct a robust and predictive model based on the experimentally determined structures of its closely related halogenated derivatives: (3,4-dimethoxyphenyl)(2-chlorophenyl)methanone and (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone.[2][3] By examining these validated structures, we can delineate the key conformational and packing features that define the solid-state architecture of the this compound core.
Part 1: Synthesis and Single Crystal Growth
The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is paramount, directly influencing the resolution and accuracy of the final structure.[4]
Synthesis Protocol: Friedel-Crafts Acylation
A common and effective method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.
Step-by-Step Protocol:
-
Reactant Preparation: A solution of 1,2-dimethoxybenzene (veratrole) is prepared in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Catalyst Addition: A Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is added to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Acylating Agent Addition: Benzoyl chloride is added dropwise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, then dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
Crystal Growth: The Art of Slow Evaporation
Obtaining a single crystal suitable for X-ray diffraction—ideally a transparent, flaw-free crystal with dimensions of around 0.1-0.3 mm—requires patience and careful control over the crystallization process.[4] The slow evaporation method is a reliable technique for organic compounds.
Step-by-Step Protocol:
-
Solvent Selection: A solvent in which the compound is moderately soluble is chosen. A solvent system where the compound is too soluble will often yield small, poorly formed crystals. Ethanol or ethyl acetate are common starting points.
-
Solution Preparation: A nearly saturated solution of the purified this compound is prepared in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: The warm solution is filtered through a syringe filter or a small plug of cotton wool into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: The vial is covered with a cap or parafilm with a few small holes poked in it. This slows the rate of solvent evaporation. The vial is then placed in a quiet, vibration-free location.
-
Crystal Harvest: Over a period of several days to weeks, as the solvent slowly evaporates, crystals will form. The most well-formed, transparent crystals are carefully selected under a microscope for analysis.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for Structure Determination
The following diagram outlines the logical flow of a single-crystal X-ray diffraction experiment, from data collection to the final validated structure.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Methodology Explained:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The crystal is rotated in a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffracted X-rays are captured by a detector, generating a series of diffraction images.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of thousands of individual reflections and apply corrections for experimental factors like absorption.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. The positions and anisotropic displacement parameters of non-hydrogen atoms are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is rigorously validated using software tools like PLATON or the IUCr's CheckCIF service to ensure its geometric and crystallographic sensibility. The final data is compiled into a Crystallographic Information File (CIF).
Part 3: Analysis of the Crystal Structure
Based on the published data for halogenated analogues, we can now analyze the key structural features of the this compound core.
Crystallographic Data Summary
The following table summarizes the crystallographic parameters for two closely related structures, which provide a reliable basis for understanding the packing of this compound.
| Parameter | (3,4-dimethoxyphenyl)(2-chlorophenyl)methanone[2] | (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone[3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c |
| a (Å) | 10.9500(7) | 10.8926(9) |
| b (Å) | 10.9670(7) | 11.3632(11) |
| c (Å) | 11.0740(7) | 10.8369(10) |
| β (°) | 90.00 | 108.285(1) |
| Volume (ų) | 1329.1(1) | 1273.6(2) |
| Z (Molecules/Unit Cell) | 4 | 4 |
Molecular Geometry: A Twisted Conformation
The most significant feature of the benzophenone scaffold is the non-planar arrangement of its two aromatic rings. This twist is a direct consequence of steric hindrance between the ortho-hydrogens on the two rings.
-
Dihedral Angle: In the related structures, the dihedral angle between the plane of the dimethoxy-substituted phenyl ring and the other phenyl ring is substantial, measured at 75.2° for the 2-chloro derivative and 52.78° for the 4-fluoro derivative.[3][4] This pronounced twist is a defining characteristic and is expected to be present in this compound as well.
-
Bond Lengths and Angles: The C=O carbonyl bond length and the C-C-C bond angles within the aromatic rings are expected to fall within standard, well-established ranges for such compounds. The methoxy groups are likely to be nearly co-planar with the phenyl ring to which they are attached, maximizing resonance stabilization.
Supramolecular Assembly and Intermolecular Interactions
In the absence of strong hydrogen bond donors (like -OH or -NH), the crystal packing is governed by a network of weaker, yet collectively significant, intermolecular interactions. These interactions dictate the stability and physical properties of the crystal.
Caption: Key Intermolecular Interactions in Benzophenone Derivatives.
-
C-H···O Hydrogen Bonds: The primary interactions stabilizing the crystal lattice in the analogue structures are C-H···O hydrogen bonds.[2][3] In these interactions, an aromatic C-H group acts as a weak hydrogen bond donor, while an oxygen atom from either a carbonyl or a methoxy group on an adjacent molecule acts as the acceptor. These interactions link molecules into chains or more complex three-dimensional networks.
-
π-π Stacking: While the significant twist between the rings prevents intramolecular π-π stacking, intermolecular stacking between phenyl rings of adjacent molecules may occur, contributing to the overall cohesive energy of the crystal.
-
van der Waals Forces: A network of weaker van der Waals forces provides the final stabilizing contribution to the crystal packing.
Conclusion
The crystal structure of this compound is characterized by a significantly twisted conformation, a direct result of steric repulsion between its two aromatic rings. The solid-state packing is not governed by strong, classical hydrogen bonds but rather by a subtle interplay of weaker C-H···O interactions and van der Waals forces. Understanding this detailed structural landscape—from the precise dihedral angle to the specific network of intermolecular contacts—is crucial for drug development professionals and materials scientists seeking to rationally design molecules with tailored solid-state properties and predictable behavior. The analytical workflow and structural insights presented in this guide, grounded in data from closely related compounds, provide a robust framework for this endeavor.
References
- Prasad, T.S.G., Khan, M.M.M.Z.R., Raju, K.V.S.N., & Prasad, M.M.S. (2005). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Analytical Sciences: X-ray Structure Analysis Online, 21, x213-x214. [Link]
- Mahendra, M., Prasad, J.S., Rangappa, K.S., & Chandra. (2003). (3,4-Dimethoxyphenyl)(2-chlorophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1632–o1634. (Note: This is a related structure cited within another paper). [Link]
- Ganesh, G., Sivasakthikumaran, R., Govindan, E., Mohana Krishnan, A.K., & SubbiahPandi, A. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2844. [Link]
- Sheldrick, G.M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
- Li, Q., Wang, H., & You, J. (2010). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1585. [Link]
- Benites, J., Valderrama, J.A., Ríos, D., Cárdenas, A., & Brito, I. (2016). Crystal structure of (1,4-dihydroxynaphthalen-2-yl) (4'-methoxyphenyl) methanone. Journal of the Chilean Chemical Society, 61(3), 3150-3152. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 286742, this compound. PubChem. Retrieved January 9, 2026. [Link]
- Biruntha, M., Kalilur, R.M., Krishnakumar, V., & Nagarethinam, S. (2021). (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one.
- Shathah, A., Al-Amiery, A., Al-Majedy, Y., Kadhum, A., & Mohamad, A. (2016). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PLoS ONE, 11(5), e0155979. [Link]
- University of Zurich, Department of Chemistry (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 9, 2026. [Link]
Sources
- 1. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3,4-Dimethoxybenzophenone in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Dimethoxybenzophenone (CAS: 4038-14-6), a versatile organic compound utilized in pharmaceuticals, cosmetics as a UV filter, and materials science.[1] While specific quantitative solubility data is not extensively published, this paper establishes a robust predictive framework based on the compound's physicochemical properties and the principle of "like dissolves like." We present a theoretical analysis of solute-solvent interactions, a predicted qualitative solubility profile across common organic solvent classes, and detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization to formulation development.
Introduction to this compound
This compound, also known as (3,4-dimethoxyphenyl)(phenyl)methanone, is a white to off-white crystalline powder with a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1][2][3] Its structure features a benzophenone core functionalized with two methoxy groups on one of the phenyl rings. These structural attributes, particularly the presence of both polar and nonpolar moieties, govern its solubility and make it an interesting subject for study. Its excellent solubility in organic solvents is often cited as a key advantage, facilitating its incorporation into various formulations.[1] This guide will deconstruct the factors influencing this solubility and provide the necessary protocols to quantify it precisely.
Key Physicochemical Properties:
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4038-14-6 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][3] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 52-57 °C |[1] |
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle, "like dissolves like," serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]
Molecular Structure Analysis: this compound's structure is amphiphilic in nature:
-
Polar Regions: The molecule contains a polar ketone (carbonyl) group (C=O) and two ether (-OCH₃) functionalities. The oxygen atoms in these groups are electronegative, creating dipole moments. They can act as hydrogen bond acceptors, interacting with protic solvents (e.g., alcohols).[6]
-
Nonpolar Regions: The two phenyl rings constitute the nonpolar, hydrophobic portion of the molecule. These regions interact primarily through London dispersion forces, favoring dissolution in nonpolar or moderately polar solvents.
The interplay between these regions dictates the compound's affinity for different types of solvents. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.
Caption: Solute-solvent interaction map for this compound.
Predicted Qualitative Solubility Profile
Based on the theoretical framework and the known solubility of structurally similar compounds like benzophenone and its derivatives, a qualitative solubility profile for this compound can be predicted.[7][8][9] This table serves as a practical starting point for solvent selection prior to experimental verification.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | These polar protic solvents can act as hydrogen bond donors to the carbonyl and ether oxygens of the solute. The alkyl chains also interact favorably with the phenyl rings. |
| Ketones | Acetone, MEK | High | As polar aprotic solvents, they exhibit strong dipole-dipole interactions with the solute's polar groups. Benzophenone is known to be soluble in acetone.[7] |
| Halogenated | Dichloromethane, Chloroform | High | These solvents have moderate polarity and are highly effective at dissolving a wide range of organic compounds, including those with aromatic features. |
| Ethers | Diethyl Ether, THF | Moderate to High | Ethers are effective solvents. THF, being more polar than diethyl ether, is expected to be a better solvent. |
| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic rings of the solute will interact favorably with these aromatic solvents via π-π stacking. However, the polar groups may limit very high solubility. |
| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate is a moderately polar aprotic solvent that effectively balances interactions with both the polar and nonpolar regions of the solute. |
| Nonpolar Alkanes | Hexane, Cyclohexane | Low to Sparingly Soluble | The large nonpolar portion of the solute allows for some interaction, but the energy may be insufficient to overcome the solute's crystal lattice energy without the aid of polar interactions. Benzophenone is only partially soluble in hexane.[8] |
| Water | H₂O | Insoluble | The large, nonpolar aromatic structure dominates, making the molecule too hydrophobic to dissolve in the highly polar water network. The parent benzophenone is practically insoluble in water.[7] |
Experimental Protocols for Solubility Determination
For any research or development application, experimental verification of solubility is paramount. The following protocols are designed to provide both rapid qualitative assessment and precise quantitative data.
Protocol for Qualitative Solubility Assessment
This method provides a quick, preliminary assessment of solubility, useful for initial solvent screening.[4][10]
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at ambient temperature.
Materials:
-
This compound
-
Selected solvents (e.g., ethanol, acetone, hexane)
-
Small test tubes (13x100 mm)
-
Spatula
-
Vortex mixer
Procedure:
-
Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Agitation: Vigorously mix the contents using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Note the observations for each solvent tested.
Protocol for Quantitative Solubility Determination (Isothermal Saturation Method)
This protocol describes the "gold standard" method for accurately determining the equilibrium solubility of a compound at a specific temperature. The workflow involves creating a saturated solution, separating the excess solid, and quantifying the dissolved solute.[11]
Objective: To determine the precise solubility of this compound in a specific solvent at a controlled temperature (e.g., 25 °C), reported in g/100 mL or mol/L.
Caption: Workflow for quantitative solubility determination.
Materials & Equipment:
-
This compound
-
High-purity (e.g., HPLC grade) solvents
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Temperature-controlled shaker or incubator
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., add 100 mg to 5 mL of solvent). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Record the exact volume of the solvent used.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can validate the minimum time required.
-
-
Phase Separation:
-
After equilibration, allow the vial to rest in the temperature bath for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw a sample of the clear supernatant. Crucially, this must be done without disturbing the solid sediment.
-
To ensure the sample is free of solid particles, either:
-
Centrifuge the vial and draw the sample from the supernatant, or
-
Filter the sample through a 0.22 µm syringe filter into a clean vial. Discard the first portion of the filtrate to saturate the filter material.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the concentration of the diluted sample using a pre-calibrated instrument (e.g., UV-Vis or HPLC). A calibration curve must be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation and Reporting:
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the final solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Self-Validation Check: The presence of undissolved solid in the vial after the equilibration period confirms that the solution was indeed saturated.
-
Safety and Handling
When conducting solubility studies, adherence to good laboratory practices is essential.
-
This compound: While specific hazard data is limited, related benzophenones can cause skin and eye irritation.[12][13] Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Organic Solvents: Always work in a well-ventilated area or a chemical fume hood. Be aware of the specific hazards (flammability, toxicity) of each solvent used by consulting its Safety Data Sheet (SDS).
Conclusion
This compound exhibits a nuanced solubility profile governed by its dual-natured chemical structure. It is predicted to be highly soluble in polar aprotic and protic organic solvents like acetone and ethanol, moderately soluble in aromatic hydrocarbons like toluene, and poorly soluble in nonpolar alkanes and water. This guide provides both the theoretical foundation to understand these behaviors and the practical, robust experimental protocols required to obtain precise, reliable quantitative data. For scientists in pharmaceutical development and materials science, applying these methodologies is a critical step in harnessing the full potential of this versatile compound.
References
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- National Center for Biotechnology Information. (n.d.). BENZOPHENONE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Bartleby. (n.d.). Benzophenone Lab Report.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Hong Jin. (n.d.). This compound CAS 4038-14-6 99% Factory.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Reddit. (2020, November 29). How come benzophenone is soluble in ethanol but not in water?. r/chemistry.
- Solubility of Things. (n.d.). Benzophenone.
- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.
- ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character.
- UNT Digital Library. (n.d.). Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents of Varying Polarity and Hydrogen-bonding Character.
- Solubility of Things. (n.d.). 4,4'-Methoxybenzophenone.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Benzophenone Lab Report - 888 Words | Bartleby [bartleby.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to the Material Safety Data Sheet for 3,4-Dimethoxybenzophenone
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the safety, handling, and toxicological profile of 3,4-Dimethoxybenzophenone (CAS No. 4038-14-6). Moving beyond a simple recitation of data sheet fields, this guide synthesizes available information to explain the causality behind safety protocols, empowering laboratory and development professionals to conduct their work with an informed understanding of the material's characteristics.
Section 1: Chemical Identity and Physicochemical Properties
This compound is an aromatic ketone characterized by a benzophenone core with two methoxy groups at the 3 and 4 positions of one phenyl ring.[1][2] This structure is fundamental to its utility as a pharmaceutical intermediate and as a UV-protective agent in cosmetics and a photostabilizer in polymers.[2][3] Understanding its physical properties is the first step in establishing safe handling and storage procedures.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 4038-14-6 | [2][3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][3][4] |
| IUPAC Name | (3,4-dimethoxyphenyl)-phenylmethanone | [1] |
| Synonyms | (3,4-Dimethoxyphenyl)phenyl-methanone |[3][4] |
Table 2: Physicochemical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Appearance | White to off-white crystalline powder or solid. | Consistent across suppliers. | [2][3][5] |
| Melting Point | 52-57 °C or 103-104 °C | Significant variation exists in supplier data, potentially due to purity differences. Users should consult the certificate of analysis for their specific lot. | [3][5] |
| Boiling Point | 235 °C @ 20 Torr | [5] | |
| Density | 1.123 ± 0.06 g/cm³ | Predicted value. | [5] |
| Storage Temperature | Inert atmosphere, Room Temperature or 0-8 °C or 10-25 °C | Recommendations vary. Storing in a cool, dry, dark place is advisable to ensure stability. |[3][4][5] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. For this compound, the classification indicates moderate but significant risks that require careful management in a laboratory setting.[4]
Caption: GHS Hazard Identification and Communication Workflow.
The primary hazards are related to its irritant properties.[4] While not acutely toxic, repeated or unprotected exposure can lead to local tissue irritation.
Table 3: GHS Classification for this compound
| Category | Code | Description | Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |
Source: Biosynth[4]
Expert Analysis of Hazards:
-
Skin Irritation (H315): As a lipophilic organic compound, this compound can penetrate the outer layers of the skin, potentially disrupting the lipid barrier and leading to inflammation, redness, and discomfort.
-
Eye Irritation (H319): Direct contact of the powder with the mucous membranes of the eye is likely to cause significant irritation, inflammation, and potential damage if not promptly and thoroughly rinsed.
-
Respiratory Irritation (H335): Inhalation of the fine powder can irritate the lining of the nose, throat, and lungs, leading to coughing and shortness of breath. This is a mechanical and chemical irritation effect common to many fine organic powders.
Section 3: Risk Mitigation and Emergency Response Protocols
A proactive approach to safety, grounded in the hierarchy of controls, is essential. The following protocols are designed to minimize exposure and provide clear steps in case of an accidental release.
3.1 Engineering and Personal Protective Equipment (PPE) Controls
The primary goal is to prevent the compound from coming into contact with personnel.
-
Engineering Controls: Handle this compound powder within a certified chemical fume hood or a ventilated enclosure. This is the most effective way to control respiratory exposure. Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A standard lab coat is required. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.[8]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, use a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges.
-
3.2 Safe Handling and Storage Procedures
-
Preparation: Cordon off the work area. Ensure all necessary PPE is donned correctly.
-
Weighing/Transfer: Conduct all transfers of solid material within a fume hood or ventilated balance enclosure to minimize dust inhalation.
-
Cleaning: Clean work surfaces thoroughly after handling. Decontaminate any soiled equipment.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][7] Adhere to the specific temperature guidelines provided by the supplier.[3][4][5]
3.3 First-Aid Protocols: An Emergency Workflow
Immediate and correct first aid is critical to mitigating the effects of exposure.
Caption: First-Aid Decision Workflow for Accidental Exposure.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[7][9]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation occurs, get medical advice.[7][9]
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, seek immediate medical attention.[7][9]
-
If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a poison control center or doctor for guidance.[9]
Section 4: Toxicological Profile
The available data classifies this compound as an irritant. However, for professionals in research and drug development, it is equally important to recognize the gaps in the toxicological data.
-
Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data is readily available in the reviewed sources. The general assessment is that it may be harmful if swallowed or inhaled.[7]
-
Chronic Toxicity: There is no available information regarding the long-term effects of exposure.
-
Carcinogenicity & Mutagenicity: No data is available from major regulatory bodies (IARC, NTP, OSHA) to classify this compound as a carcinogen or mutagen.[7][8]
The absence of comprehensive toxicological data necessitates a conservative approach to handling. All exposures should be minimized on the assumption that unknown hazards may exist.
Section 5: Disposal Considerations
Disposal of this compound and its containers must be done in accordance with all local, state, and federal regulations.
-
Waste Characterization: The material should be classified as non-hazardous chemical waste unless mixed with other hazardous substances.
-
Disposal Method: Do not allow the material to enter drains or waterways.[8] A common and preferred method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[8] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Container Disposal: Dispose of contaminated containers as unused product.
Conclusion
This compound is a valuable compound with a well-defined, moderate hazard profile centered on its irritant properties. For the research and drug development professional, safe utilization is entirely achievable through the consistent application of standard laboratory controls, including the use of fume hoods and appropriate PPE. The key to safety lies not just in following protocols, but in understanding the rationale behind them—from the compound's physical ability to form irritant dust to the specific first-aid measures designed to counteract exposure. By adhering to the guidance outlined in this document, scientists can effectively manage the risks and leverage the full potential of this versatile chemical intermediate.
References
- PubChem.this compound | C15H14O3.
- Hong Jin.this compound CAS 4038-14-6 99% Factory.[Link]
- PubChem.4,4'-Dimethoxybenzophenone | C15H14O3.
- Carl ROTH.Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.[Link]
- Carl ROTH.Safety Data Sheet: 3,4-Dimethoxybenzoic acid.[Link]
- Cole-Parmer.Material Safety Data Sheet - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.[Link]
Sources
- 1. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 4038-14-6 | FD50873 [biosynth.com]
- 5. This compound CAS#: 4038-14-6 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Synthesis of 3,4-Dimethoxybenzophenone via Friedel-Crafts Acylation
Introduction: The Significance of 3,4-Dimethoxybenzophenone and the Power of Friedel-Crafts Acylation
This compound is a versatile organic compound with significant applications across various industries. It serves as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its molecular structure is particularly valuable in medicinal chemistry, where it can act as a scaffold for developing novel therapeutic agents.[3] Furthermore, its ability to absorb UV radiation makes it a crucial component in sunscreen formulations and as a photostabilizer in plastics, protecting materials from degradation upon exposure to sunlight.[4]
The synthesis of this compound is efficiently achieved through the Friedel-Crafts acylation, a cornerstone of organic chemistry for forging carbon-carbon bonds on aromatic rings.[5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic substrate, in this case, the benzoylation of veratrole (1,2-dimethoxybenzene).[2][6] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution, leading to cleaner reactions and higher yields of the desired mono-acylated product.[7][8]
This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of this compound via Friedel-Crafts acylation. We will delve into the reaction mechanism, provide a step-by-step experimental protocol, discuss troubleshooting strategies, and outline methods for product characterization, all grounded in established scientific principles.
Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which plays a crucial role in generating the highly reactive electrophile.[9][10]
The mechanism unfolds in the following key steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the acylating agent, benzoyl chloride. This interaction polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the potent electrophile that drives the reaction.[11][12]
-
Electrophilic Attack: The electron-rich veratrole ring, activated by the two methoxy groups, acts as a nucleophile and attacks the electrophilic acylium ion. This step forms a non-aromatic carbocation intermediate, often referred to as an arenium ion or sigma complex, and temporarily disrupts the aromaticity of the ring.[5]
-
Rearomatization: To restore the stability of the aromatic system, a weak base, typically the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This regenerates the aromatic ring and the Lewis acid catalyst, yielding the final product, this compound.[5][11]
It is important to note that the ketone product can form a stable complex with the Lewis acid catalyst.[7][13] Consequently, a stoichiometric amount of the catalyst is often required to drive the reaction to completion. This complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.[7]
Sources
- 1. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Experimental protocol for the synthesis of substituted benzophenones
Application Note & Protocol
A Guide to the Synthesis of Substituted Benzophenones: Core Methodologies and Practical Insights
Introduction
Benzophenones represent a critical class of diaryl ketones, forming the structural backbone of numerous compounds across medicinal chemistry, materials science, and industrial applications.[1] Their utility is vast, ranging from photoinitiators and UV-stabilizers to serving as key pharmacophores in approved drugs and as versatile synthetic building blocks for complex molecular architectures.[1][2][3] The ability to synthesize benzophenones with specific substitution patterns on their aryl rings is therefore of paramount importance for researchers in drug discovery and chemical development.
This guide provides an in-depth exploration of the primary synthetic strategies for preparing substituted benzophenones. Moving beyond a simple recitation of steps, this document elucidates the mechanistic principles behind each method, offers field-proven insights into experimental choices, and presents detailed, reproducible protocols for key transformations. We will cover the classical Friedel-Crafts acylation, the robust Grignard reaction, modern palladium-catalyzed cross-coupling reactions, and oxidative methods, providing researchers with a comprehensive toolkit for accessing this vital class of molecules.
Strategic Approaches to Benzophenone Synthesis
The selection of a synthetic route to a target benzophenone is governed by several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability. Here, we discuss the most prevalent and reliable methods.
Friedel-Crafts Acylation: The Cornerstone of Aryl Ketone Synthesis
The Friedel-Crafts acylation is a powerful and widely-used electrophilic aromatic substitution reaction for forming the aryl-carbonyl bond.[4] It is often the most direct route for preparing benzophenones from simple aromatic precursors.
Mechanism and Scientific Rationale
The reaction proceeds via a well-established three-step mechanism.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Generation of the Acylium Ion: A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide (e.g., benzoyl chloride). This polarization weakens the carbon-halogen bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[1][5]
-
Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene or a substituted derivative) acts as a nucleophile, attacking the acylium ion. This step forms a non-aromatic carbocation intermediate, often called a sigma complex or arenium ion, and temporarily disrupts the ring's aromaticity.[1]
-
Rearomatization: The [AlCl₄]⁻ complex, formed in the first step, acts as a base to abstract a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final benzophenone product.[1]
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product ketone is electron-withdrawing and thus less reactive than the starting aromatic compound. This deactivation effectively prevents further acylation, avoiding polysubstitution products.[1] However, this same deactivating effect means that strongly deactivated aromatic rings (e.g., nitrobenzene) are generally poor substrates for this reaction.
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-Methylbenzophenone
This protocol describes the acylation of toluene with benzoyl chloride. The methyl group of toluene is an ortho-, para-director, with the para-product typically favored due to reduced steric hindrance.
Reagent & Materials Data
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|---|
| Toluene | C₇H₈ | 92.14 | 3.0 | 28.0 mL (24.3 g) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.0 | 10.0 mL (12.1 g) |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.1 | 12.8 g |
| Dichloromethane (Anhydrous) | CH₂Cl₂ | 84.93 | - | 100 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | 20 mL |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | - | 50 mL |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | - | ~10 g |
Step-by-Step Methodology
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a drying tube (filled with CaCl₂) or an inert gas inlet to the top of the condenser. Causality: Anhydrous conditions are paramount as AlCl₃ reacts violently with water, which would deactivate the catalyst.[6]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (12.8 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0-5 °C in an ice-water bath.
-
Reagent Addition: Add toluene (28.0 mL) to the cooled suspension. Prepare a solution of benzoyl chloride (10.0 mL) in anhydrous dichloromethane (50 mL) and place it in the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C. Causality: Slow, cooled addition controls the initial exothermic reaction and minimizes side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]
-
Work-up and Quenching: Cool the reaction mixture again in an ice bath. Very cautiously and slowly, quench the reaction by adding crushed ice (~50 g), followed by the dropwise addition of concentrated HCl (20 mL). Causality: The acid hydrolyzes the aluminum-ketone complex and dissolves the aluminum salts, facilitating their removal.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-methylbenzophenone.[8][9]
Grignard Reaction: A Versatile C-C Bond Formation
The Grignard reaction provides an excellent alternative for synthesizing benzophenones, especially when the required acyl halide or aromatic substrate for Friedel-Crafts acylation is unavailable or incompatible with the reaction conditions.
Principle and Scientific Rationale
This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl source, such as a benzoyl chloride or a benzaldehyde followed by oxidation.[10]
-
Grignard Reagent Formation: An aryl halide (e.g., bromobenzene) reacts with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form the arylmagnesium halide. This step is moisture-sensitive, as the highly basic Grignard reagent will be protonated and destroyed by water.[11]
-
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of benzoyl chloride.[10] This forms a tetrahedral intermediate.
-
Work-up: The reaction is quenched with a weak acid (e.g., aqueous HCl or NH₄Cl) to hydrolyze the intermediate magnesium complex and yield the final benzophenone product.[10][12]
Experimental Protocol: Synthesis of 3-Methylbenzophenone
This protocol details the reaction of 3-methylphenylmagnesium bromide with benzoyl chloride.[10]
Reagent & Materials Data
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|---|
| Magnesium Turnings | Mg | 24.31 | 1.1 | 2.67 g |
| 3-Bromotoluene | C₇H₇Br | 171.03 | 1.0 | 17.1 g (12.1 mL) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.0 | 14.0 g (11.6 mL) |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | - | 150 mL |
| Iodine | I₂ | 253.81 | - | 1 small crystal |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | ~100 mL |
Step-by-Step Methodology
-
Apparatus Preparation: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[12]
-
Grignard Initiation: Place magnesium turnings (2.67 g) and a small crystal of iodine in a dry 250 mL three-neck flask. Causality: The iodine crystal helps to activate the magnesium surface by etching away the passivating oxide layer, facilitating the reaction.[10]
-
Grignard Formation: In a dropping funnel, prepare a solution of 3-bromotoluene (17.1 g) in anhydrous diethyl ether (50 mL). Add a small portion (~5 mL) of this solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle boiling of the ether. Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After addition, stir for another 30 minutes.
-
Acylation: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of benzoyl chloride (14.0 g) in anhydrous diethyl ether (100 mL) dropwise from the dropping funnel. A precipitate will form.[10]
-
Reaction Completion: After the addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional hour.
-
Quenching and Work-up: Cool the mixture in an ice bath and slowly add 1M HCl (~100 mL) to quench the reaction and dissolve the magnesium salts.[10]
-
Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography.
Modern Synthetic Approaches
While Friedel-Crafts and Grignard reactions are workhorses, modern catalysis offers milder and often more functional-group-tolerant alternatives.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction forms a C-C bond between an arylboronic acid and an aryl halide.[2][13] To synthesize a benzophenone, one could couple an arylboronic acid with a benzoyl chloride or couple a phenylboronic acid with a substituted aryl halide followed by a separate carbonylation or oxidation step. The reaction is known for its mild conditions and tolerance of diverse functional groups.[14] The reactivity of the aryl halide is influenced by electronics and sterics, with para-substituted halides generally being more reactive than ortho-substituted ones.[15]
-
Oxidation of Diphenylmethanes: Substituted benzophenones can be synthesized by the oxidation of the corresponding diphenylmethanes. This approach can be particularly "green" when using environmentally benign oxidants like H₂O₂ with a reusable solid catalyst.[16][17] Other methods utilize reagents like nitric acid or bromine with light irradiation.[18][19]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of benzophenones.
Purification and Characterization
Obtaining a high-purity product is critical for subsequent applications. The two most common purification techniques for benzophenones are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for purifying crude solid products.[20] The principle relies on the differential solubility of the desired compound and impurities in a specific solvent system at different temperatures.[9] A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for benzophenones include ethanol, methanol, hexane, or mixtures like ethanol/water.[8] The purity of the recrystallized product is often assessed by its melting point; a sharp melting point range close to the literature value indicates high purity.[8]
-
Column Chromatography: When recrystallization is ineffective, or if the product is an oil, purification is achieved by column chromatography.[7] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent). For benzophenones, typical eluents are mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate.[7] Fractions are collected and analyzed by TLC to identify those containing the pure product.
Conclusion
The synthesis of substituted benzophenones is a well-established field with a variety of robust methods at the disposal of the modern chemist. The classical Friedel-Crafts acylation and Grignard reactions remain highly effective and direct routes, provided that starting materials are available and functional group compatibility is considered. For more complex targets or when milder conditions are required, modern cross-coupling and oxidative strategies provide powerful alternatives. A successful synthesis relies not only on the chosen reaction but also on meticulous experimental technique—particularly the control of anhydrous conditions for organometallic reactions—and effective purification strategies to isolate the final product in high purity.
References
- Benchchem.
- Chang, F., et al. Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41. Chemistry Letters.
- Benchchem. Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. Benchchem.com.
- Benchchem. Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone. Benchchem.com.
- Benchchem. A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. Benchchem.com.
- Taber, D. F. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware.
- Benchchem. Recrystallization techniques for purifying crude benzophenone oxime. Benchchem.com.
- Ogata, Y., Tezuka, H., & Kamei, T. Kinetics of the nitric acid oxidation of diphenylmethane to benzophenone. The Journal of Organic Chemistry.
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzophenone. Benchchem.com.
- Scribd. Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Scribd.
- Kamal, A., et al. (2015). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.
- da Silva, W. R., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Chang, F., et al. (2004). Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41. Chemistry Letters, Oxford Academic.
- Google Patents. Process for the oxidation of diphenylmethanes to benzophenones.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Web Pages. 1. Grignard Reaction. Web Pages.
- Clark, J.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- CUNY.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation [www1.udel.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CA1337558C - Process for the oxidation of diphenylmethanes to benzophenones - Google Patents [patents.google.com]
- 20. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Note: Synthesis of Bioactive Chalcones Using a 3,4-Dimethoxyphenyl Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry due to their extensive range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The introduction of methoxy groups onto the aromatic rings can significantly enhance this bioactivity.[1][4] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of chalcones incorporating a 3,4-dimethoxyphenyl moiety. We will explore the foundational Claisen-Schmidt condensation reaction, detailing both a conventional solvent-based method and a modern, solvent-free green chemistry approach. This document serves as a practical resource for researchers aiming to synthesize and characterize these high-value compounds for applications in drug discovery and development.
Part 1: The Foundational Chemistry: Claisen-Schmidt Condensation
Mechanistic Overview
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a specific type of crossed aldol condensation.[5][6] This reaction involves the base-catalyzed condensation between an aromatic aldehyde that lacks α-hydrogens and an aryl ketone (an acetophenone derivative) that possesses acidic α-hydrogens.[7] The absence of α-hydrogens on the aldehyde component is crucial as it prevents self-condensation, leading to a cleaner reaction profile and higher yield of the desired chalcone product.
The mechanism proceeds in three key steps:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[7][8]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 3,4-dimethoxybenzaldehyde), forming a tetrahedral intermediate.
-
Dehydration: This intermediate is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone. This aldol addition product readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, the chalcone.[7] The resulting conjugated system provides significant thermodynamic stability.
Precursor Selection: The Role of 3,4-Dimethoxybenzaldehyde
For the synthesis of chalcones containing the 3,4-dimethoxyphenyl group, the standard and most effective precursor is 3,4-dimethoxybenzaldehyde , not 3,4-dimethoxybenzophenone. The aldehyde provides the necessary electrophilic carbonyl center without the potential for self-condensation. This is then reacted with a suitable acetophenone derivative which serves as the source of the enolate. This specific combination ensures the reaction proceeds efficiently towards the desired chalcone product.
Part 2: Experimental Protocols for Synthesis
Two robust protocols are presented below. The conventional method is widely established, while the solvent-free approach offers a greener, often more efficient alternative.[9][10]
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation (Solvent-Based)
This method utilizes an alcoholic solvent and an aqueous base catalyst, representing the classic approach to chalcone synthesis.[11]
Materials and Reagents:
| Reagent/Material | Purpose |
| 3,4-Dimethoxybenzaldehyde | Aldehyde Precursor |
| Acetophenone | Ketone Precursor |
| Ethanol (95%) | Solvent |
| Sodium Hydroxide (NaOH) | Base Catalyst |
| Deionized Water | Workup/Washing |
| Hydrochloric Acid (HCl), dilute | Neutralization |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Büchner funnel and filter flask | Product Isolation |
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of acetophenone in ethanol. Begin stirring the solution at room temperature.[9]
-
Aldehyde Addition: To the stirred ethanolic solution of acetophenone, add one equivalent of 3,4-dimethoxybenzaldehyde.[9]
-
Catalyst Preparation: In a separate beaker, prepare a 40-60% aqueous solution of sodium hydroxide (NaOH).
-
Reaction Initiation: Slowly add the NaOH solution dropwise to the stirred mixture of reactants. A color change and increase in turbidity are often observed as the reaction progresses.
-
Reaction Progression: Continue stirring the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC).[9][11]
-
Workup and Precipitation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker of cold water. Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the solution is acidic, which will cause the crude chalcone product to precipitate as a solid.[11]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold deionized water to remove residual salts.[9] The crude product can then be purified by recrystallization from hot ethanol to yield the final, pure chalcone.[11][12]
Protocol 2: Green Synthesis via Solvent-Free Grinding
This environmentally benign protocol eliminates the need for organic solvents, often resulting in shorter reaction times and higher yields.
Materials and Reagents:
| Reagent/Material | Purpose |
| 3,4-Dimethoxybenzaldehyde | Aldehyde Precursor |
| Acetophenone | Ketone Precursor |
| Sodium Hydroxide (NaOH), solid pellets or flakes | Base Catalyst |
| Deionized Water | Workup/Washing |
| Hydrochloric Acid (HCl), 10% solution | Neutralization |
| Mortar and Pestle | Reaction Vessel |
| Büchner funnel and filter flask | Product Isolation |
Step-by-Step Methodology:
-
Reactant Combination: Place one equivalent of 3,4-dimethoxybenzaldehyde, one equivalent of acetophenone, and one to two equivalents of solid NaOH into a mortar.[13]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The solid mixture will often turn into a paste and may solidify as the reaction proceeds.[9][14]
-
Reaction Monitoring: Check for reaction completion by taking a small sample, dissolving it in a suitable solvent, and analyzing it with TLC.[9]
-
Workup: After completion, add cold water to the mortar and stir to break up the solid mass. Transfer the slurry to a beaker and neutralize with a cold 10% HCl solution.[9][14]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry. If necessary, the product can be further purified by recrystallization from ethanol.[9]
Part 3: Characterization and Data Analysis
Reaction Monitoring: Progress should be monitored using TLC, spotting the reaction mixture over time to observe the consumption of starting materials and the appearance of the product spot.[9]
Structural Confirmation: The identity and purity of the synthesized chalcone must be confirmed using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the arrangement and chemical environment of protons, particularly the characteristic doublets of the α and β vinyl protons.[13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule, including the key carbonyl carbon signal.[13]
-
IR (Infrared) Spectroscopy: To identify key functional groups, most importantly the conjugated carbonyl (C=O) stretch, which typically appears at a lower wavenumber than a standard ketone.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized chalcone.[13]
Table 1: Representative Reaction Parameters for 3,4-Dimethoxy Chalcone Synthesis
| Ketone Precursor | Aldehyde Precursor | Catalyst | Method | Typical Yield | Reference |
| Acetophenone | 3,4-Dimethoxybenzaldehyde | NaOH | Conventional | 40-70% | [9] |
| 2-Hydroxy acetophenone | 3,4-Dimethoxybenzaldehyde | NaOH | Grinding | 70-85% | |
| 4-Methoxyacetophenone | 3,4-Dimethoxybenzaldehyde | NaOH | Grinding | 90-96% | |
| 3,4-Dimethoxyacetophenone | Trimethoxybenzaldehyde | KOH | Conventional | >70% | [15] |
Part 4: Visualized Workflows and Mechanisms
Part 5: Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Suboptimal catalyst concentration; Reaction time too short. | Monitor reaction to completion with TLC. Optimize the amount of base catalyst. Ensure sufficient reaction time (12-24 hours for conventional method). |
| Oily Product | Presence of impurities; Low melting point of the specific chalcone derivative. | Ensure thorough washing of the crude product. Attempt purification via column chromatography if recrystallization fails. Ensure all solvent is removed before drying.[9] |
| Side Product Formation | Reaction conditions are too harsh (e.g., temperature too high); Self-condensation of ketone. | Maintain reaction at room temperature. Ensure slow, dropwise addition of the base to control the reaction rate. |
References
- Susanti VH, E., Matsjeh, S., Wahyuningsih, T. D., & Mustofa. (2016). Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. AIP Conference Proceedings.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives.
- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s).
- ResearchGate. (2012). Synthesis, Characterization and Antioxidant Activities of Synthetic Chalcones and Flavones.
- ResearchGate. (n.d.). Synthetic chalcones of biological importance.
- Jetir.Org. (2020). SYNTHESIS OF CHALCONES.
- Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES.
- Pharmacological potential of natural chalcones: a recent studies and future perspective. (n.d.).
- MDPI. (n.d.). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials.
- PubMed Central. (n.d.). Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation.
- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.).
- RJPN. (n.d.). “Pharmacological Importance of Chalcones-A Review Article”.
- Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives.
- RJLBPCS. (2019). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023).
- PMC - PubMed Central. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues.
- ResearchGate. (n.d.). Mechanism of base catalyzed chalcone synthesis.
- PMC - NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
- Synthesis, Characterization, and Computational Study of a New Dimethoxy-Chalcone. (n.d.).
- Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
- PubChem - NIH. (n.d.). 3,4-Dimethoxychalcone.
- UTAR Institutional Repository. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- PMC - NIH. (n.d.). Synthesis of Chalcones with Anticancer Activities.
- Synthesis, characterization, and computational study of a new dimethoxy-chalcone. (2018).
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- Chem-Impex. (n.d.). This compound.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- PubChem - NIH. (n.d.). This compound.
- PubMed. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene.
- MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.
- CAS Common Chemistry. (n.d.). 4,4′-Dimethoxybenzophenone.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. One moment, please... [rjpn.org]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. praxilabs.com [praxilabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Claisen-Schmidt Condensation of 3,4-Dimethoxybenzophenone
Abstract
This technical guide provides a comprehensive overview of the Claisen-Schmidt condensation reaction for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, utilizing 3,4-dimethoxybenzophenone as a key reactant. As a non-enolizable aromatic ketone, this compound serves as an ideal electrophilic partner in this classic carbon-carbon bond-forming reaction. These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols for both traditional and green synthetic approaches, and a discussion on the significance of the resulting chalcone derivatives.
Introduction: The Strategic Value of the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, representing a specific and highly practical variation of the crossed aldol condensation.[1][2] This reaction facilitates the condensation of an enolizable aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, thereby preventing self-condensation and leading to the formation of a single predominant product.[3] The resulting α,β-unsaturated ketones, or chalcones, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]
The use of this compound in this reaction is of particular interest. The benzophenone moiety is a ubiquitous structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[6] The 3,4-dimethoxy substitution pattern further enhances the potential for biological activity. By reacting this compound with an enolizable ketone (e.g., acetophenone), a chalcone with significant structural complexity and potential therapeutic value can be synthesized efficiently.
Mechanistic Rationale: Ensuring Reaction Selectivity
The success of the Claisen-Schmidt condensation hinges on the differential reactivity of the two carbonyl partners. In this application, this compound is devoid of α-hydrogens, rendering it incapable of forming an enolate ion in the presence of a base. It therefore exclusively functions as the electrophilic acceptor. The reaction partner, an aliphatic or aromatic ketone possessing α-hydrogens (such as acetophenone), is deprotonated by a base to form a nucleophilic enolate.[7]
The base-catalyzed mechanism proceeds through the following key steps:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the enolizable ketone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable α,β-unsaturated ketone (chalcone).[3]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
This section provides two distinct, validated protocols for the synthesis of a chalcone derivative from this compound and acetophenone.
Protocol 1: Conventional Solvent-Based Synthesis
This traditional method employs an alcoholic solvent to facilitate the reaction, which is suitable for a wide range of substrates.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (10 mmol scale) | Moles | Equivalents |
| This compound | 242.27 g/mol | 2.42 g | 10 mmol | 1.0 |
| Acetophenone | 120.15 g/mol | 1.20 g (1.18 mL) | 10 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.80 g | 20 mmol | 2.0 |
| Ethanol (95%) | - | 25 mL | - | - |
| Deionized Water | - | As needed | - | - |
| Dilute Hydrochloric Acid | - | As needed | - | - |
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.42 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 20 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 5 mL of water. Cool this solution in an ice bath.
-
Reaction Initiation: Slowly add the cold aqueous NaOH solution dropwise to the stirred ethanolic solution of the reactants over 15 minutes. A color change and the formation of a precipitate may be observed.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is approximately 7.
-
Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.
Protocol 2: Green Chemistry Approach - Solvent-Free Grinding
This environmentally benign method eliminates the need for organic solvents, often resulting in shorter reaction times and simpler work-up procedures.
Materials:
| Reagent | Molecular Weight | Quantity (5 mmol scale) | Moles | Equivalents |
| This compound | 242.27 g/mol | 1.21 g | 5 mmol | 1.0 |
| Acetophenone | 120.15 g/mol | 0.60 g (0.59 mL) | 5 mmol | 1.0 |
| Solid Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.04 g | 1 mmol | 0.2 |
Procedure:
-
Reactant Preparation: In a mortar, combine 1.21 g (5 mmol) of this compound, 0.60 g (5 mmol) of acetophenone, and 0.04 g (1 mmol) of solid sodium hydroxide.
-
Reaction Initiation: Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste and may then solidify again as the product forms. The reaction is typically complete in 10-20 minutes.
-
Work-up and Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add approximately 20 mL of cold water and stir to dissolve the NaOH catalyst.
-
Purification: Collect the crude chalcone by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Caption: A logical workflow for chalcone synthesis and purification.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive or insufficient catalyst. | Use fresh, high-purity NaOH or KOH. The molar percentage of the catalyst is critical and may require optimization.[5] |
| Suboptimal reaction time or temperature. | Extend the reaction time and monitor by TLC. Gentle heating may be required for less reactive substrates. | |
| Formation of Side Products | Self-condensation of the enolizable ketone. | Ensure slow, controlled addition of the base catalyst at a low temperature to minimize self-condensation. |
| Cannizzaro reaction of an aldehyde (if applicable). | Not applicable here as both reactants are ketones, but a key consideration in other Claisen-Schmidt reactions. | |
| Product Oily or Difficult to Crystallize | Impurities present in starting materials. | Ensure the purity of this compound and acetophenone. |
| Incorrect solvent for recrystallization. | Screen different solvent systems for recrystallization (e.g., ethanol-water mixtures, ethyl acetate-hexane). |
Conclusion
The Claisen-Schmidt condensation of this compound with an enolizable ketone is a robust and versatile method for the synthesis of highly functionalized chalcones. The protocols outlined in these application notes provide reliable procedures for both traditional and environmentally friendly synthetic approaches. The resulting chalcone derivatives, incorporating the medicinally relevant this compound scaffold, are valuable compounds for further investigation in drug discovery and materials science.
References
- Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468.
- Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 1459–1461.
- Kumar, D., et al. (2013). Synthesis of novel chalcone derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 23(15), 4492-4498.
- Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2134.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56.
- Scribd. (n.d.).
- Lee, S. H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1838.
- Jetir.org. (n.d.). Synthesis of Chalcones.
- El-Sawy, E. R., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27915-27944.
- Pearson. (n.d.).
- Chegg. (2015, March 24). This is a Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehye and 1-indanone.
- Beyond Benign. (n.d.).
- Essay Example. (2024, August 9).
- ResearchGate. (2017, November).
- PraxiLabs. (n.d.).
- Taylor & Francis. (n.d.).
- Magritek. (n.d.).
- Chegg. (2020, May 18).
- ResearchGate. (2006, August).
- ResearchGate. (2002, May). Hydrogen Transfer Reduction of 4- tert-Butylcyclohexanone and Aldol Condensation of Benzaldehyde with Acetophenone on Basic Solids.
- BenchChem. (2025). Application Notes and Protocols: Base-Catalyzed Condensation of 4-Methoxybenzaldehyde and Cyclohexanone.
- Wikipedia. (n.d.).
- Chemistry Online. (2022, October 15).
- Kamal, A., et al. (2015). Synthesis of Chalcones with Anticancer Activities. Molecules, 20(7), 12357-12375.
- BenchChem. (2025).
- BenchChem. (2025).
- CUTM Courseware. (n.d.).
- National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubChem.
- ChemicalBook. (2020, January 6).
- BenchChem. (2025). Application Notes: 3,5-Dimethoxy-4'-iodobenzophenone as a Versatile Building Block for Medicinal Chemistry.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
Application Notes & Protocols: The Versatility of 3,4-Dimethoxybenzophenone in Medicinal Chemistry
Introduction: The Benzophenone Scaffold and the Promise of 3,4-Dimethoxybenzophenone
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous naturally occurring molecules and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This diaryl ketone framework serves as a versatile and robust building block for the synthesis of novel therapeutic agents.[1][2]
Within this important class of compounds, this compound emerges as a particularly valuable starting material. Its structure is characterized by a phenyl ring activated by two methoxy groups at the 3 and 4 positions, and a second, unsubstituted phenyl ring. This specific substitution pattern not only influences the molecule's electronic and conformational properties but also provides strategic handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). These notes provide an in-depth guide to the applications of this compound, detailing its use as a synthetic intermediate for bioactive molecules and its role in the development of advanced biomedical materials.
Physicochemical Properties & Spectroscopic Data
Accurate characterization is the foundation of reproducible research. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [4][5] |
| Molecular Weight | 242.27 g/mol | [4][5] |
| CAS Number | 4038-14-6 | [4][5] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 52-57 °C | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| IUPAC Name | (3,4-dimethoxyphenyl)-phenylmethanone | [5] |
Core Application: A Versatile Scaffold for Bioactive Molecules
The primary utility of this compound in drug discovery lies in its role as a foundational scaffold. The dimethoxy-phenyl group is a recognized pharmacophore in many bioactive compounds, while the second phenyl ring offers a site for diverse chemical modifications to tune potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for drug discovery using the this compound scaffold.
Anticancer Drug Development
The benzophenone framework is present in numerous compounds with potent anticancer activity.[1][6] Derivatives are often designed to mimic natural products that interfere with critical cellular processes in cancer cells. For instance, the dimethoxyphenyl moiety is a key structural feature in compounds that act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a well-validated strategy for cancer therapy.[8] While direct data on this compound is nascent, its structural similarity to precursors of potent tubulin inhibitors, such as combretastatin analogues, makes it an attractive starting point for developing novel cytotoxic agents.[7]
Anti-inflammatory Agents
Chronic inflammation is implicated in a host of diseases. Natural and synthetic benzophenones have demonstrated significant anti-inflammatory activity.[1] The mechanism often involves the modulation of pro-inflammatory signaling pathways, such as those involving cytokines like TNF-α and IL-1β.[1] By using this compound as a scaffold, medicinal chemists can synthesize derivatives and screen them for their ability to inhibit these pathways, potentially leading to new treatments for inflammatory disorders. The synthesis of derivatives via methods like Friedel-Crafts acylation allows for the introduction of various functional groups to probe and optimize anti-inflammatory effects.[9]
Beyond the Scaffold: Photochemical Applications in Biomedicine
In addition to its role as a synthetic intermediate, this compound and its isomers are widely used as photoinitiators.[2][10] This application is crucial in the field of biomedical materials and advanced drug delivery systems.[11]
Upon absorption of UV light, benzophenone undergoes a transition to an excited state, enabling it to abstract a hydrogen atom from a donor molecule (like an amine co-initiator) and generate free radicals.[12] These radicals initiate the polymerization of monomers and oligomers (e.g., acrylates), rapidly converting a liquid resin into a solid, cross-linked polymer.[12][13]
Caption: Simplified mechanism of benzophenone-induced photopolymerization for biomaterials.
This UV-curing process is foundational to several cutting-edge medical technologies:
-
3D Printing of Medical Devices: Photopolymerization enables the fabrication of high-precision, customized medical implants, surgical guides, and drug delivery devices.[11] The choice of photoinitiator is critical to ensure the biocompatibility of the final product.[14]
-
Dental Resins: Many light-cured dental composites and adhesives rely on photoinitiator systems to achieve rapid, on-demand hardening.[13] Adding co-initiators can significantly enhance the degree of conversion and the mechanical properties of the final material.[15][16]
-
Hydrogel Scaffolds for Tissue Engineering: Hydrogels formed by photopolymerization can encapsulate cells and therapeutic agents, serving as scaffolds for tissue regeneration and controlled drug release.
Experimental Protocols
The following protocols provide standardized, validated methodologies for the synthesis and evaluation of this compound derivatives.
Protocol 1: Synthesis of a this compound Chalcone Derivative
This protocol describes a representative Claisen-Schmidt condensation reaction to synthesize a chalcone, a class of compounds known for broad biological activities. The reaction creates a new carbon-carbon bond, extending the conjugation of the system, which is a common strategy for generating bioactive molecules.
Materials:
-
This compound
-
A substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) pellets
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Prepare Reactant Solution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4'-hydroxyacetophenone in 30 mL of absolute ethanol. Stir until all solids are dissolved.
-
Prepare Catalyst Solution: Separately, dissolve 1.2 g (30 mmol) of NaOH in 10 mL of deionized water and cool the solution in an ice bath.
-
Initiate Condensation: Slowly add the cold NaOH solution dropwise to the stirred ethanol solution of the reactants. Maintain the temperature below 25°C using an ice bath.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold deionized water.
-
Neutralization: Acidify the mixture by slowly adding concentrated HCl dropwise with constant stirring until the pH is approximately 2-3. A solid precipitate (the chalcone product) should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure chalcone derivative.
-
Characterization: Dry the purified product and characterize it using NMR, FTIR, and Mass Spectrometry to confirm its structure and purity.
Causality Note: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the this compound, leading to the condensation product after dehydration.
Protocol 2: In Vitro Evaluation of Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8] It is a standard preliminary screen for potential anticancer agents.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzophenone derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium (the final DMSO concentration should be <0.5%). Replace the old medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Interpretation: A lower IC₅₀ value indicates higher potency of the compound as an antiproliferative agent. For example, compounds with IC₅₀ values in the low micromolar or nanomolar range are considered promising candidates for further investigation.[6]
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic starting point for innovation in medicinal chemistry. Its proven utility as a scaffold for synthesizing diverse bioactive molecules, combined with its application as a photoinitiator for creating advanced biomedical materials, underscores its versatility.[1][4] Future research should focus on synthesizing targeted libraries of derivatives and exploring their potential in emerging therapeutic areas. The development of macromolecular photoinitiators based on this scaffold could also address challenges like volatility and migration in biocompatible polymers, paving the way for safer and more effective medical devices.[17]
References
- Benchchem. Application Notes: 3,5-Dimethoxy-4'-iodobenzophenone as a Versatile Building Block for Medicinal Chemistry.
- Surana K, Chaudhary B, Diwaker M, Sharma S. Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm. 2018;9(11):1803-1817.
- Chem-Impex. This compound.
- Chem-Impex. 4,4'-Dimethoxybenzophenone.
- Benchchem. Application Notes & Protocols: 3,5-Dimethoxy-4'-iodobenzophenone in the Synthesis of Bioactive Compounds.
- Otto Chemie Pvt. Ltd. 4,4'-Dimethoxy benzophenone, 98%.
- Yang F, Jing Z, Wang Y, Jiang G. A Novel Type II Photoinitiator with Self-Supplied Hydrogen for Anti-Creep Crosslinking Polyethylene Film. ResearchGate. 2025.
- Al-Mokadem M. 3,6-dimethoxyxanthone from 2,2',4,4'- tetrahydroxy-benzophenone via Microwave-Assisted Annulation. Scholar Commons.
- HUBEI POLYTECHNIC UNIV. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. Eureka | Patsnap.
- National Center for Biotechnology Information. This compound. PubChem.
- Li Y, et al. Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. 2024.
- Benchchem. Synthesis and Medicinal Chemistry of 4,4'-Dihydroxybenzophenone Derivatives: Application Notes and Protocols.
- Wang Y, et al. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. Journal of Biomedical Materials Research Part B: Applied Biomaterials. 2021;109(8):1205-1216.
- da Silva PB, et al. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. 2020;25(18):4295.
- Kikut A, et al. Photoinitiators for Medical Applications—The Latest Advances. Materials. 2024;17(16):3649.
- Surana K, Chaudhary B, Diwaker M, Sharma S. Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm. 2018;9(11):1803-1817.
- ResearchGate. The reaction synthesis of 3,4 dimethoxybenzyl-2,4-dihydroxyphenyl ketone from 3,4-dimethoxyphenyl acetic acid and resorcinol.
- ResearchGate. Examples of benzophenone derivatives in the market and their uses.
- Loch AS, et al. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. 2025.
- International Journal of Chemical Engineering and Applications. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. 2012.
- Lim JH, et al. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Journal of Advanced Prosthodontics. 2015;7(5):378-384.
- ResearchGate. Benzophenone scaffolds designed for use in the synthesis of clemastine/tamoxifen hybrids.
- Zhang Y, et al. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. Biomacromolecules. 2024;25(4):1969-1988.
- Loch AS, et al. A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv. 2025.
- ResearchGate. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing.
- ResearchGate. A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization | Request PDF.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Versatility of 3,4-Dimethoxybenzophenone: A Building Block for Bioactive Compound Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzophenone core represents a ubiquitous and highly valued scaffold.[1] Its presence in a multitude of natural products and clinically approved drugs underscores its significance as a privileged structure in drug discovery.[1][2] The 3,4-dimethoxybenzophenone moiety, in particular, serves as a versatile starting material for the synthesis of a diverse array of bioactive compounds. The dimethoxyphenyl group is a key pharmacophore in many potent biological agents, including tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. This guide provides an in-depth exploration of this compound as a foundational building block, offering detailed protocols for its conversion into bioactive chalcones and stilbenes, and insights into their mechanisms of action.
Strategic Functionalization of the this compound Core
The carbonyl group of this compound is the primary site for chemical modification, allowing for its transformation into various key intermediates. Two powerful and widely used reactions for this purpose are the Wittig reaction and Grignard addition, followed by further transformations.
Protocol 1: Synthesis of a Stilbene Intermediate via Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for converting ketones into alkenes.[3][4] In this protocol, this compound is converted to a 1,1-diaryl-2-phenylethene, a stilbene derivative. Stilbenes, including the well-known resveratrol, exhibit a wide range of biological activities.[5][6][7]
Reaction Scheme:
A Wittig reaction converts the benzophenone to a stilbene.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Ylide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Reaction with Benzophenone: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the pure stilbene derivative.
Protocol 2: Synthesis of a Diphenylmethanol Intermediate via Reduction
Reduction of the benzophenone carbonyl group to a secondary alcohol provides a versatile intermediate that can be further functionalized. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[8][9]
Reaction Scheme:
Sources
- 1. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 9. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
Application Notes and Protocols for 3,4-Dimethoxybenzophenone as a UV Absorber
Introduction: The Imperative for Advanced Photoprotection
Ultraviolet (UV) radiation, an invisible component of the solar spectrum, is a significant environmental stressor for both biological systems and synthetic materials. Its high energy can initiate detrimental photochemical reactions, leading to skin damage, including erythema, premature aging, and an increased risk of skin cancer.[1] In the realm of materials science, UV radiation is a primary driver of polymer degradation, causing discoloration, loss of mechanical strength, and reduced service life.[2] To counteract these effects, UV absorbers are incorporated into a wide range of products, from sunscreens to plastics, where they serve to absorb harmful UV radiation and dissipate it as harmless thermal energy.[3]
Benzophenones are a prominent class of organic UV absorbers, valued for their efficacy in the UVA and UVB regions of the spectrum.[4] 3,4-Dimethoxybenzophenone, a derivative of this class, presents a compelling option for formulators seeking robust photoprotection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a UV absorber. It delves into the underlying scientific principles, offers detailed experimental protocols for its incorporation and evaluation in both cosmetic and polymeric matrices, and provides a framework for assessing its performance.
Physicochemical Properties and Mechanism of Action
This compound, with the chemical formula C₁₅H₁₄O₃, is a solid at room temperature.[5] Its molecular structure, featuring a conjugated system of aromatic rings and a carbonyl group, is the key to its UV-absorbing properties.[6]
| Property | Value | Reference |
| Chemical Name | (3,4-dimethoxyphenyl)(phenyl)methanone | [7] |
| CAS Number | 4038-14-6 | [5] |
| Molecular Weight | 242.27 g/mol | [7] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 52-57 °C | [5] |
| Solubility | Soluble in organic solvents | [5] |
The mechanism of UV absorption by benzophenones is a well-established photophysical process. Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. This excess energy is then rapidly and efficiently dissipated through non-radiative pathways, primarily as vibrational energy (heat), returning the molecule to its ground state, ready to absorb another photon. This process prevents the UV radiation from initiating harmful photochemical reactions in the surrounding matrix, be it skin or a polymer.[4][6]
Caption: Photophysical process of UV absorption by this compound.
Application Protocol 1: In Vitro Evaluation of Sun Protection Factor (SPF) in a Sunscreen Formulation
This protocol outlines the preparation of a model sunscreen formulation containing this compound and the subsequent in vitro determination of its Sun Protection Factor (SPF) using UV-Vis spectrophotometry. This method provides a rapid and ethical alternative to in vivo testing for screening and quality control purposes.[8][9]
Objective: To formulate a sunscreen cream with this compound and evaluate its SPF in vitro.
Materials:
-
This compound
-
Base cream formulation (e.g., oil-in-water emulsion)
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a wavelength range of 290-400 nm
-
Quartz cuvettes (1 cm path length)
-
PMMA plates (roughened surface)
-
Sonicator
-
Analytical balance
-
Volumetric flasks
Experimental Workflow:
Caption: Workflow for in vitro SPF determination of a sunscreen formulation.
Procedure:
Part 1: Sunscreen Formulation
-
Preparation of the Oil Phase: In a beaker, combine the oil-soluble ingredients of the base cream (e.g., emollients, emulsifiers) and add the desired concentration of this compound (e.g., 3% w/w). Heat the mixture to 75-80°C with constant stirring until all components are dissolved and homogenous.[10]
-
Preparation of the Water Phase: In a separate beaker, combine the water-soluble ingredients (e.g., water, humectants, thickeners) and heat to 75-80°C.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
Part 2: In Vitro SPF Determination
-
Sample Preparation: Accurately weigh 1.0 g of the formulated sunscreen and dissolve it in a 100 mL volumetric flask with ethanol. Sonicate for 10 minutes to ensure complete dissolution and make up the volume with ethanol.[9]
-
Film Application: Apply the sunscreen solution uniformly onto a roughened PMMA plate at a concentration of 2 mg/cm². Allow the film to dry for 15-20 minutes in the dark.
-
Spectrophotometric Analysis:
-
Set the UV-Vis spectrophotometer to scan from 290 nm to 320 nm at 5 nm intervals.
-
Use a blank PMMA plate as the reference.
-
Measure the absorbance of the sunscreen-coated PMMA plate at each 5 nm interval. Perform triplicate measurements for each sample.[11]
-
-
SPF Calculation: The Sun Protection Factor (SPF) can be calculated using the Mansur equation:[9]
SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) (from 290 to 320 nm)
Where:
-
CF = Correction Factor (10)
-
EE(λ) = Erythemal effect spectrum at wavelength λ
-
I(λ) = Solar intensity spectrum at wavelength λ
-
Abs(λ) = Absorbance of the sunscreen product at wavelength λ
The values for EE(λ) × I(λ) are constant and provided in the table below:
-
| Wavelength (λ) | EE(λ) × I(λ) |
| 290 | 0.0150 |
| 295 | 0.0817 |
| 300 | 0.2874 |
| 305 | 0.3278 |
| 310 | 0.1864 |
| 315 | 0.0839 |
| 320 | 0.0180 |
Data Analysis:
Calculate the SPF for the sunscreen formulation. A higher SPF value indicates greater protection against UVB radiation.
Application Protocol 2: Evaluation of Photostability in a Polymer Matrix
This protocol describes the incorporation of this compound into a polymer matrix and the subsequent evaluation of its photostabilizing effect through accelerated weathering tests.
Objective: To assess the ability of this compound to protect a polymer from UV degradation.
Materials:
-
This compound
-
Polymer resin (e.g., Polyvinyl chloride - PVC, Polyethylene - PE)
-
Processing equipment (e.g., two-roll mill, compression molder)
-
Accelerated weathering chamber (e.g., Xenon arc or QUV)
-
Colorimeter or spectrophotometer for color measurement
-
Mechanical testing equipment (e.g., tensile tester)
Experimental Workflow:
Caption: Workflow for evaluating the photostability of a polymer with this compound.
Procedure:
Part 1: Polymer Composite Preparation
-
Compounding: Dry blend the polymer resin with the desired concentration of this compound (e.g., 0.5% w/w).
-
Melt Processing: Process the blend using a two-roll mill or an extruder to ensure homogeneous dispersion of the UV absorber within the polymer matrix.
-
Specimen Preparation: Prepare standardized test specimens (e.g., plaques or films) from the compounded material using compression molding or film casting. Prepare a control sample without the UV absorber for comparison.
Part 2: Accelerated Weathering and Evaluation
-
Accelerated Weathering: Expose the polymer specimens in an accelerated weathering chamber according to a standard test method (e.g., ASTM G155 for Xenon Arc or ASTM G154 for Fluorescent UV). The exposure cycle should simulate end-use environmental conditions, including UV radiation, temperature, and humidity.
-
Periodic Evaluation: At specified intervals (e.g., 0, 250, 500, 1000 hours), remove the specimens from the chamber and evaluate their properties.
-
Color Measurement: Measure the color change (ΔE) of the exposed specimens compared to the unexposed control using a colorimeter. A smaller ΔE indicates better color stability.
-
Mechanical Testing: Perform tensile tests on the exposed specimens to determine changes in mechanical properties such as tensile strength and elongation at break. A smaller reduction in these properties indicates better photostabilization.
Data Analysis:
Plot the change in color (ΔE*) and mechanical properties as a function of exposure time for both the stabilized and unstabilized polymer samples. A significantly lower rate of degradation in the sample containing this compound demonstrates its efficacy as a photostabilizer.
Conclusion
This compound is a versatile and effective UV absorber with broad applicability in both cosmetic and material science domains. Its ability to efficiently absorb and dissipate harmful UV radiation makes it a valuable tool for protecting skin from photodamage and enhancing the durability of polymeric materials. The protocols outlined in this document provide a robust framework for the formulation and evaluation of products containing this compound, enabling researchers and developers to harness its full potential in creating innovative and long-lasting solutions.
References
- Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.
- JASCO. (2024, January 5). Evaluation of Cosmetic Sunscreens using a Spectroscopic SPF/PA Measurement System.
- Clausius Scientific Press. (2025, October 28). Comparative Evaluation of UV Spectrophotometry for Sun Protection Factor (SPF) Determination in a Reproducible in Vitro Method.
- IOSR Journal. (n.d.). A simple and rapid method developed to determine the Sun protection factor (SPF) by using UV-visible spectrophotometer for topic.
- Scholars Research Library. (n.d.). Sun production factor (SPF) determination of marketed sunscreen formulation by In-Vitro method using UV-VIS spectrophotometer.
- Publications. (2008, May 11). Accelerated UV Test Methods for Encapsulants of Photovoltaic Modules.
- Alfa Chemistry. (n.d.). Accelerated Weathering Testing.
- Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers.
- Smithers. (n.d.). Weathering and UV Testing.
- Schem.net. (2023, April 20). How UV light Absorbers Protect Polymers from UV light Degradation?.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). 4,4'-Dimethoxybenzophenone.
- PubChem. (n.d.). This compound.
- SpectraBase. (n.d.). 4,4'-Dimethoxybenzophenone.
- NIST WebBook. (n.d.). 4,4'-Dimethoxybenzophenone.
- TER Chemicals. (n.d.). SUN PROTECTION & CARE.
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating Benzophenone-2,4,5-tricarboxylic Acid into Polymer Backbones.
- PMC. (2021, July 16). 3,4-dimethoxychalcone novel ultraviolet-A-protection factor in conventional sunscreen cream.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Oxybenzone?.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- PubMed. (2019, August 30). Preparation and Evaluation of Sunscreen Nanoemulsions With Synergistic Efficacy on SPF By Combination of Soybean Oil, Avobenzone.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- Google Patents. (n.d.). Sunscreen composition with enhanced SPF and water resistant properties.
- PubMed. (2011). Innovative sunscreen formulation based on benzophenone-3-loaded chitosan-coated polymeric nanocapsules.
- ResearchGate. (2025, October 13). MOF/Polymer Mixed-Matrix Membranes Preparation: Effect of Main Synthesis Parameters on CO2/CH4 Separation Performance.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Photostabilizers in Polymers.
Sources
- 1. 3,4-dimethoxychalcone novel ultraviolet-A-protection factor in conventional sunscreen cream - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weather testing of polymers - Wikipedia [en.wikipedia.org]
- 3. [PDF] Determination of sun protection factor (SPF) of sunscreens by ultraviolet spectrophotometry | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clausiuspress.com [clausiuspress.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. US7175834B2 - Sunscreen composition with enhanced SPF and water resistant properties - Google Patents [patents.google.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. smithers.com [smithers.com]
Application Notes and Protocols: 3,4-Dimethoxybenzophenone as a Photosensitizer in Photochemical Reactions
Senior Application Scientist Note: While 3,4-Dimethoxybenzophenone is a known UV absorber and photostabilizer, extensive literature detailing its specific application as a photosensitizer in synthetic photochemical reactions is limited. Much of the available research on dimethoxy-substituted benzophenones focuses on the 4,4'-isomer. However, based on the fundamental principles of benzophenone photochemistry, we can extrapolate and present a guide to its potential use, emphasizing the need for empirical validation for any specific application. This document, therefore, serves as a foundational guide for researchers and professionals in drug development and other scientific fields to explore the potential of this compound as a photosensitizer.
Introduction to this compound in Photochemistry
This compound, a derivative of benzophenone, possesses the characteristic diaryl ketone chromophore that is central to the photochemistry of this class of compounds. Its primary applications are found in cosmetics and polymer science as a UV filter and photostabilizer, preventing degradation from UV exposure.[1] However, the same electronic properties that make it an effective UV absorber also give it the potential to act as a photosensitizer.
A photosensitizer is a molecule that, after absorbing light, can transfer the absorbed energy to another molecule, thereby initiating a photochemical reaction without itself being consumed in the process. For benzophenones, this process is typically mediated by the triplet excited state.
Core Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 52-57 °C | |
| CAS Number | 4038-14-6 |
The Mechanism of Photosensitization by Benzophenones
The photosensitizing action of benzophenones, including the 3,4-dimethoxy derivative, is rooted in their efficient population of a long-lived triplet excited state upon UV irradiation. The general mechanism can be outlined as follows:
-
Light Absorption (Excitation): The benzophenone molecule absorbs a photon of UV light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π*-orbital. This creates a short-lived singlet excited state (S₁).
-
Intersystem Crossing (ISC): The singlet excited state rapidly and efficiently undergoes intersystem crossing to the more stable triplet excited state (T₁). This process is highly favored in benzophenones.[1][2]
-
Energy Transfer: The triplet excited state of the benzophenone can then interact with a substrate molecule in one of two primary ways, characteristic of Type I and Type II photochemical reactions.
-
Type I Reactions (Hydrogen Abstraction/Electron Transfer): The triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical and a substrate radical. These radicals can then undergo further reactions such as dimerization or reaction with other molecules.[3]
-
Type II Reactions (Energy Transfer): If the triplet energy of the benzophenone is higher than that of the substrate, it can transfer its energy directly to the substrate, promoting the substrate to its own triplet state. This is particularly useful for reactions like [2+2] cycloadditions of alkenes.[4][5]
-
Diagrammatic Representation of the Photosensitization Process:
Caption: General mechanism of triplet-triplet energy transfer.
Potential Applications in Photochemical Synthesis
Based on the known reactivity of benzophenones, this compound could potentially be employed in the following types of photochemical reactions:
[2+2] Photocycloadditions
The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound with an alkene to form an oxetane, is a classic example of a benzophenone-sensitized reaction.[6] While direct excitation of the alkene can be challenging, a photosensitizer like this compound can absorb UV light and transfer the energy to the alkene, promoting it to a reactive triplet state. This triplet alkene can then undergo cycloaddition with another ground-state alkene.
Hypothetical Protocol for a Sensitized [2+2] Cycloaddition:
-
Reactant Preparation: In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq) and this compound (0.1-0.2 eq) in a suitable solvent (e.g., acetonitrile, benzene). The solvent should be transparent to the UV light being used.
-
Degassing: Degas the solution thoroughly by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the triplet state.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) with a Pyrex filter to block short-wavelength UV, primarily utilizing wavelengths >300 nm where the benzophenone absorbs. Maintain a constant temperature, typically room temperature, using a cooling bath.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the product from the unreacted starting material and the photosensitizer.
Photopolymerization
Benzophenones are widely used as Type II photoinitiators for free-radical polymerization, particularly of acrylate monomers.[7] In this process, the excited triplet state of the benzophenone abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate an initiating radical.
Hypothetical Protocol for Photopolymerization of an Acrylate Monomer:
-
Formulation: Prepare a mixture of the acrylate monomer (e.g., methyl methacrylate), this compound (1-5 mol%), and a co-initiator such as N-methyldiethanolamine (1-5 mol%).
-
Application: Apply the formulation as a thin film to a substrate.
-
Curing: Expose the film to a UV light source (e.g., a UV-LED at 365 nm) under an inert atmosphere (nitrogen) to initiate polymerization.
-
Characterization: The cured polymer can be characterized by techniques such as FTIR to determine the degree of conversion of the acrylate double bonds.
Experimental Considerations and Causality
-
Choice of Solvent: The solvent should not absorb significantly at the irradiation wavelength. For hydrogen abstraction reactions, a non-reactive solvent is preferred. For other reactions, the polarity of the solvent can influence the nature of the excited state and the reaction pathway.
-
Concentration of Sensitizer: The concentration of this compound should be optimized. Too low a concentration will result in slow reaction rates, while too high a concentration can lead to self-quenching or excessive light absorption at the surface of the reaction mixture (the "inner filter effect").
-
Light Source and Wavelength: The choice of light source should be matched to the absorption spectrum of this compound. The use of filters is crucial to prevent unwanted side reactions from direct excitation of the substrate at shorter wavelengths.
-
Oxygen Removal: Molecular oxygen is an efficient quencher of triplet states. Therefore, for most photosensitized reactions, it is essential to remove dissolved oxygen from the reaction mixture.
Workflow for a Generic Photosensitized Reaction:
Caption: A generalized workflow for conducting a photochemical reaction.
Conclusion and Future Outlook
While this compound is not as extensively studied as a photosensitizer as its 4,4'-isomer or unsubstituted benzophenone, its structural and electronic properties suggest its potential in a range of photochemical reactions. The protocols and principles outlined in this guide provide a starting point for researchers to explore its utility. Further research is required to fully characterize its photophysical properties, such as its triplet energy and quantum yields for intersystem crossing and product formation, which are crucial for optimizing its use as a photosensitizer in synthetic organic chemistry and drug development. Empirical validation of the hypothetical protocols provided here is a necessary next step for any specific application.
References
- Pitts Jr., J. N., Letsinger, R. L., Taylor, R. P., Patterson, J. M., Recktenwald, G., & Martin, R. B. (n.d.). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society.
- Lin, X., et al. (2020). Visible-Light-Driven [2 + 2] Photocycloadditions between Benzophenone and C═C Bonds in Unsaturated Lipids. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 286742, this compound. PubChem.
- NPTEL IIT Bombay. (2023). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube.
- D'Auria, M., & Racioppi, R. (2005). Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. Journal of Photochemistry and Photobiology A: Chemistry.
- Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
- Miranda, M. A., & Lhiaubet-Vallet, V. (2010). Benzophenone photosensitized DNA damage. Accounts of Chemical Research.
- Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica.
- Lalevée, J., et al. (2012). Synthesis and characterization of 4,4′-diacryloyloxybenzophenone. Journal of Polymer Science Part A: Polymer Chemistry.
Sources
- 1. edinst.com [edinst.com]
- 2. edinst.com [edinst.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible-Light-Driven [2 + 2] Photocycloadditions between Benzophenone and C═C Bonds in Unsaturated Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of 3,4-Dimethoxybenzophenone
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3,4-Dimethoxybenzophenone. This compound is a critical component in various industrial applications, including as a UV filter in cosmetics and a photostabilizer in polymers.[1] The developed reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5]
Introduction
This compound, also known as (3,4-dimethoxyphenyl)(phenyl)methanone, is a versatile organic compound with significant applications in the pharmaceutical, cosmetic, and material science industries.[1] Its primary function as a UV absorber makes it an essential ingredient in sunscreens and other personal care products, as well as a photostabilizer to prevent the degradation of plastics and coatings upon sun exposure.[1] Given its widespread use, a reliable and accurate analytical method for the quantification of this compound is crucial for quality control, formulation development, and stability testing.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of various compounds.[6] Specifically, reverse-phase HPLC, which separates molecules based on their hydrophobicity, is an ideal choice for the analysis of moderately polar compounds like this compound.[7][8][9][10] This application note presents a detailed, step-by-step protocol for an isocratic RP-HPLC method coupled with UV detection for the quantification of this compound. The method has been validated to ensure its performance meets the stringent requirements of the pharmaceutical and chemical industries.
Experimental
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A, for the preparation of all solutions.
-
Syringe Filters: 0.45 µm, for sample filtration.
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥ 99% (HPLC grade).[1]
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 287 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for reverse-phase chromatography, offering excellent retention and separation of hydrophobic compounds like this compound.[11]
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The 60:40 ratio was determined to provide a reasonable retention time and good peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.
-
Detection Wavelength: The UV spectrum of benzophenone derivatives typically shows significant absorbance around 287 nm.[12] This wavelength was selected to ensure high sensitivity.
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for linearity determination. For routine analysis, a working standard of 50 µg/mL is recommended.
Preparation of Sample Solutions
The sample preparation will depend on the matrix. The following is a general procedure for a soluble sample:
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the 50 µg/mL working standard solution six times.
-
The acceptance criteria are as follows:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:[2][3][4][5]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a placebo sample (if applicable) to ensure no interference at the retention time of this compound. The peak purity of the analyte was also assessed using a PDA detector.
Linearity
Linearity was assessed by analyzing the prepared working standard solutions over the concentration range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six independent sample preparations at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.
| Precision Level | %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
| Parameter | Result |
| LOD | To be determined experimentally |
| LOQ | To be determined experimentally |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters were checked for each condition, and the results should remain within the acceptance criteria.
Workflow Diagrams
Caption: HPLC analysis workflow for this compound quantification.
Caption: Workflow for the validation of the analytical method.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for its intended purpose in quality control and research environments for the analysis of this compound in various sample matrices.
References
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- This compound.Chem-Impex.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023).
- Reversed-Phase Chromatography Overview.
- Reversed Phase HPLC Columns.Phenomenex.
- Reversed-phase chrom
- Reversed-Phase High-Performance Liquid Chromatography.
- Reversed-Phase Chromatography: An Overview. (2023). AZoLifeSciences.
- Comparative Guide to Analytical Methods for the Quantification of 3,4-Dimethoxyphenyl Form
- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
Definitive Analysis of 3,4-Dimethoxybenzophenone: A Validated GC-MS Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, validated methodology for the identification and quantification of 3,4-Dimethoxybenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound serves as a critical intermediate in pharmaceutical synthesis and can be a target analyte in impurity profiling. The protocol herein is designed for robustness and accuracy, detailing every critical step from sample preparation to data interpretation. By explaining the scientific rationale behind each parameter, this document serves not only as a step-by-step guide but also as an educational tool for researchers. The method validation strategy is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2]
Introduction and Scientific Principle
This compound (C₁₅H₁₄O₃, Mol. Wt.: 242.27 g/mol ) is a diarylketone derivative.[3] Its accurate detection is paramount, whether as a starting material, a synthetic intermediate, or a potential process-related impurity in active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice due to its superior separating power and definitive identification capabilities.[4]
The principle of this method relies on the thermal volatility of this compound, allowing it to be vaporized and separated from other components on a non-polar gas chromatography column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification and quantification.
Experimental Workflow and Rationale
The entire analytical process, from sample handling to final report generation, follows a structured and logical sequence designed to minimize error and ensure reproducibility.
Caption: Experimental workflow for GC-MS analysis.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound reference standard: (Purity ≥ 98%)
-
Dichloromethane (DCM): GC or HPLC grade
-
Methanol: GC or HPLC grade
-
Helium (Carrier Gas): Ultra-high purity (99.999%)
Instrumentation
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and autosampler.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass selective detector (MSD).
-
GC Column: A non-polar column is recommended. A J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane) with dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness provides excellent resolution for this class of compounds.[5]
-
Causality: The 5% phenyl content provides a slight polarity that improves peak shape for aromatic compounds like benzophenones, while the predominantly non-polar backbone ensures separation based on boiling points.
-
Detailed Protocols
Protocol 1: Standard and Sample Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, 20 µg/mL) by serially diluting the primary stock solution with dichloromethane.
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 2.5 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of dichloromethane and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent. This yields a nominal concentration of 100 µg/mL.
-
Perform a further 1:10 dilution by transferring 1 mL of this solution into a 10 mL volumetric flask and diluting to the mark with dichloromethane to achieve a final target concentration of 10 µg/mL.
-
Trustworthiness: This two-step dilution minimizes volumetric errors. All samples should be filtered through a 0.22 µm PTFE syringe filter if particulates are present to prevent injector and column contamination.[6]
-
-
Final Step: Transfer the final solutions into 2 mL glass autosampler vials for analysis.[7]
Protocol 2: GC-MS Instrumental Method
The following parameters have been optimized for the analysis of this compound.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Port | Splitless, 280°C | Ensures quantitative transfer of the analyte onto the column for trace analysis. The high temperature ensures rapid vaporization. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing separation speed and efficiency. |
| Oven Program | - Initial Temp: 150°C, hold 1 min- Ramp: 15°C/min to 300°C- Hold: 5 min | The initial temperature allows for solvent focusing. The ramp rate is sufficient to elute the analyte as a sharp peak without co-elution. The final hold ensures that any less volatile components are eluted from the column. |
| MSD System | ||
| Transfer Line | 290°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Impact (EI), 230°C | EI is a robust, universal ionization technique that produces reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | Standard energy for EI, maximizing ionization and fragmentation, and allowing comparison with NIST library spectra. |
| Quadrupole Temp | 150°C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or SIM | Full Scan is used for initial identification and purity checks. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification. |
| SIM Ions | m/z 242 (Quantifier) , 165, 137 (Qualifiers) | m/z 242 is the molecular ion [M]⁺. m/z 165 and 137 are major, characteristic fragments, providing high specificity.[3] |
Results: Data Interpretation and Fragmentation Pathway
-
Retention Time: Under the conditions specified, this compound is expected to elute at approximately 10-12 minutes.
-
Mass Spectrum: The EI mass spectrum is the key identifier. The molecular ion ([M]⁺) will be observed at m/z 242. The most prominent fragmentation is the alpha-cleavage on either side of the carbonyl group.[8]
The primary fragmentation pathways are:
-
Cleavage of the bond between the carbonyl and the dimethoxyphenyl ring, yielding the benzoyl cation (m/z 105 ) and a dimethoxyphenyl radical.
-
Cleavage of the bond between the carbonyl and the phenyl ring, yielding the dimethoxybenzoyl cation (m/z 165 ) and a phenyl radical.
-
The ion at m/z 137 likely arises from the loss of a carbonyl group (CO) from the m/z 165 fragment.
-
The phenyl cation (m/z 77 ) is also commonly observed from the benzoyl cation.
Caption: Key fragmentation pathways for this compound.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, a validation protocol must be executed.[9][10]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (DCM), a placebo (matrix without analyte), and the analyte standard. | No interfering peaks at the retention time of this compound in the blank or placebo. |
| Linearity & Range | Analyze calibration standards at a minimum of five concentrations (e.g., 0.5-20 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of target) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[11] |
| Precision | Repeatability: Analyze six replicate preparations of the standard at 100% of the target concentration.Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0% for each set, and overall RSD should also meet this criterion.[11] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) from injections of low-concentration standards. | LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1 |
| Robustness | Intentionally vary critical method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact. | System suitability parameters must still be met. Analyte results should not deviate significantly from the nominal method.[10] |
System Suitability Test (SST)
Before any analytical sequence, a system suitability test must be performed to ensure the GC-MS system is performing adequately.
-
Procedure: Make five replicate injections of a mid-level standard (e.g., 5 µg/mL).
-
Acceptance Criteria:
-
Peak Area Precision: RSD ≤ 5.0%.
-
Retention Time Precision: RSD ≤ 1.0%.
-
Peak Tailing Factor: 0.8 to 1.5.
-
References
- ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
- AMSbiopharma. (2024).
- Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Al-Rimawi, F., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Med. & Pharm. Res. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 286742, this compound. [Link]
- Impactfactor. (n.d.).
- University of California, Riverside. (n.d.).
- CD ComputaBio. (2023). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
- SCION Instruments. (n.d.).
- Ataman, O., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals. [Link]
- Raja, K.D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]
- Koç, F., & Aka, C. (2016). Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. Packaging Technology and Science. [Link]
- Chemistry LibreTexts. (2023).
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. ijpsr.com [ijpsr.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
Application Note: Monitoring the Reduction of 3,4-Dimethoxybenzophenone using Thin-Layer Chromatography
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Thin-Layer Chromatography (TLC) for monitoring the progress of chemical reactions involving 3,4-Dimethoxybenzophenone. Specifically, this note will focus on the reduction of the ketone functional group in this compound to its corresponding secondary alcohol, 3,4-dimethoxybenzhydrol. The protocols detailed herein are designed to be robust and self-validating, emphasizing the scientific principles that underpin each step to ensure reliable and reproducible results.
Introduction: The Rationale for TLC in Reaction Monitoring
In the realm of organic synthesis, particularly within pharmaceutical and materials science, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount.[1][2] Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective analytical technique for this purpose.[2][3] Its utility lies in its ability to separate individual components of a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[4][5]
For the transformation of this compound, a moderately polar aromatic ketone, to its corresponding alcohol, 3,4-dimethoxybenzhydrol, TLC is an ideal monitoring tool.[6][7][8] The starting material and the product exhibit distinct polarities due to the conversion of the carbonyl group to a hydroxyl group. The hydroxyl group in the product is capable of hydrogen bonding, leading to stronger interactions with the polar stationary phase (silica gel) compared to the ketone starting material.[9] This difference in polarity results in different rates of migration up the TLC plate and, consequently, distinct Retention Factor (Rf) values, allowing for clear visual tracking of the reaction's progression.[10]
Foundational Principles of TLC Separation
The separation in TLC is governed by the principle of adsorption chromatography.[4] The stationary phase, a thin layer of adsorbent material like silica gel coated on a plate, is polar.[5] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action.[2]
As the mobile phase ascends, it carries the components of the spotted reaction mixture with it. A competition is established for each component between adsorption onto the stationary phase and dissolution in the mobile phase.[2]
-
Polar compounds , like the alcohol product, will have a stronger affinity for the polar stationary phase and will travel a shorter distance up the plate, resulting in a lower Rf value.[11]
-
Less polar compounds , like the ketone starting material, will interact less with the stationary phase and be carried further by the mobile phase, leading to a higher Rf value.[2][12]
The Retention Factor (Rf) is a key quantitative parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12][13][14][15]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal mobile phase composition will result in Rf values for the compounds of interest between 0.2 and 0.8 for clear separation.[16]
Experimental Workflow for Monitoring the Reduction of this compound
The following diagram illustrates the key stages in utilizing TLC to monitor the reduction of this compound.
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. Khan Academy [khanacademy.org]
- 13. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 14. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
- 15. m.youtube.com [m.youtube.com]
- 16. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
Application Notes and Protocols for 3,4-Dimethoxybenzophenone as a Photoinitiator in Polymer Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction
3,4-Dimethoxybenzophenone is a substituted aromatic ketone that functions as a highly efficient Type II photoinitiator for free-radical polymerization.[1] As a member of the benzophenone family, it is utilized in a variety of applications, including the formulation of UV-curable coatings, inks, adhesives, and the synthesis of advanced polymeric materials such as hydrogels for biomedical applications.[1][2] Its primary role is to absorb ultraviolet (UV) energy and, in conjunction with a co-initiator, generate the free radicals necessary to initiate polymerization of monomeric and oligomeric precursors.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in polymer chemistry. It details the underlying photochemical mechanism, provides representative experimental protocols for the polymerization of acrylate-based formulations and the synthesis of hydrogels, and outlines methods for the characterization of the resulting polymers.
Physicochemical Properties and Performance Data
A summary of the key physicochemical properties of this compound is provided in Table 1. It is important to note that while data for many benzophenone derivatives are available, specific experimental data for this compound, such as its precise UV absorption maximum (λmax), can be limited in publicly accessible literature. The UV absorption of benzophenones is influenced by the substitution pattern on the aromatic rings.[4] For instance, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone exhibits absorption maxima at approximately 284 nm and 340 nm.[3] Therefore, it is anticipated that this compound will have a primary absorption peak in the UVA range, likely between 300 nm and 365 nm, making it suitable for use with common mercury vapor lamps or UV-LED sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (3,4-dimethoxyphenyl)(phenyl)methanone | [5] |
| CAS Number | 4038-14-6 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 52-57 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in organic solvents such as acetone, ethyl acetate, and toluene. | [1] |
Mechanism of Action: Type II Photoinitiation
This compound functions as a Type II photoinitiator, which operates via a bimolecular hydrogen abstraction mechanism. This process requires the presence of a co-initiator, typically a tertiary amine such as N-methyldiethanolamine (MDEA) or ethyl-4-(dimethylamino)benzoate (EDAB).[6]
The initiation process can be described in the following steps:
-
Photoexcitation: Upon absorption of UV radiation, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet state of the benzophenone is a highly reactive diradical species. It abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).
-
Radical Generation: This hydrogen abstraction process results in the formation of two radical species: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is typically the primary initiating species for the polymerization of acrylate or methacrylate monomers.
-
Polymerization: The generated free radicals then react with the vinyl groups of the monomer molecules, initiating the chain-growth polymerization process, leading to the formation of a crosslinked polymer network.
Caption: Mechanism of Type II photoinitiation.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in photopolymerization. Optimal conditions, including initiator and co-initiator concentrations, as well as curing times, will depend on the specific monomer system, sample thickness, and the intensity of the UV source, and should be determined empirically.
Application Note 1: UV Curing of an Acrylate Formulation
This protocol describes the preparation and UV curing of a thin film from a representative acrylate monomer.
Materials:
-
This compound (Photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (EDAB) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Suitable solvent (e.g., acetone, if required for viscosity adjustment)
-
Glass slides or other suitable substrate
-
UV curing system (e.g., medium-pressure mercury lamp or 365 nm UV-LED) with controlled intensity
Protocol:
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), prepare the photocurable resin. The following concentrations are suggested as a starting point:
-
This compound: 0.5 - 2.0 wt%
-
Ethyl-4-(dimethylamino)benzoate (EDAB): 1.0 - 4.0 wt%
-
Trimethylolpropane triacrylate (TMPTA): Remainder to 100 wt%
-
-
Ensure all components are fully dissolved. Gentle warming or sonication may be used if necessary. The molar ratio of the co-initiator to the photoinitiator is typically in the range of 1:1 to 2:1.
-
-
Film Application:
-
Apply a thin, uniform film of the resin onto a clean substrate (e.g., a glass slide) using a film applicator or a pipette. Film thickness can influence the required curing time.
-
-
UV Curing:
-
Place the coated substrate under the UV lamp. The distance from the lamp to the sample should be consistent.
-
Expose the film to UV radiation. A typical starting point for a medium-pressure mercury lamp (100 W/cm) would be an exposure time of 10 to 60 seconds. For a UV-LED source, the intensity and exposure time will need to be optimized.
-
Curing can be performed in air or under an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition at the surface.
-
-
Post-Curing and Characterization:
-
After UV exposure, the film should be tack-free.
-
The degree of conversion of the acrylate double bonds can be determined using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the peak area corresponding to the C=C bond (typically around 1635 cm⁻¹).
-
The mechanical properties of the cured film, such as hardness, tensile strength, and elongation at break, can be evaluated using appropriate instrumentation (e.g., nanoindenter, universal testing machine).[7]
-
Application Note 2: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel
This protocol outlines the fabrication of a hydrogel disc using this compound as a photoinitiator. This is a common application in the development of biomaterials for tissue engineering and drug delivery.[8][9]
Materials:
-
This compound
-
N-methyldiethanolamine (MDEA) (Co-initiator)
-
Poly(ethylene glycol) diacrylate (PEGDA), Mn = 700 g/mol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Silicone mold (e.g., for creating discs of a specific diameter and thickness)
-
UV curing system
Protocol:
-
Precursor Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10% w/v in ethanol), as it may have limited solubility directly in the aqueous monomer solution.
-
In a light-protected container, dissolve PEGDA in PBS to the desired concentration (e.g., 20% w/v).
-
Add the co-initiator, MDEA, to the PEGDA solution. A typical starting concentration is 0.5 - 2.0 vol%.
-
Add the this compound stock solution to the monomer solution to achieve a final concentration of 0.1 - 1.0 wt%. Ensure thorough mixing.
-
-
Hydrogel Fabrication:
-
Pipette the precursor solution into the silicone mold.
-
-
UV Curing:
-
Expose the mold containing the precursor solution to UV radiation. The exposure time will depend on the UV intensity and the thickness of the hydrogel. A starting point could be 1 to 5 minutes.
-
-
Post-Curing and Characterization:
-
Carefully remove the crosslinked hydrogel from the mold.
-
To remove any unreacted components, immerse the hydrogel in fresh PBS for 24 hours, changing the PBS solution periodically.
-
The swelling ratio can be determined by weighing the hydrogel after equilibration in PBS (swollen weight) and after lyophilization (dry weight).
-
The mechanical properties of the hydrogel, such as the compressive modulus, can be measured using a mechanical testing machine.
-
Caption: General experimental workflow.
Data and Expected Results
The following table provides a summary of the suggested starting concentrations for the experimental protocols.
Table 2: Suggested Starting Formulations
| Component | Acrylate Formulation (wt%) | PEGDA Hydrogel (in PBS) |
| Monomer | TMPTA (94-98.5%) | PEGDA (20% w/v) |
| Photoinitiator | This compound (0.5-2.0%) | This compound (0.1-1.0%) |
| Co-initiator | EDAB (1.0-4.0%) | MDEA (0.5-2.0% v/v) |
Expected Outcomes:
-
Acrylate Formulation: A solid, tack-free polymer film should be obtained after UV exposure. The degree of conversion, as measured by FTIR, is expected to be high (>80%), although this is dependent on the curing conditions. The mechanical properties will be characteristic of a highly crosslinked polymer.
-
PEGDA Hydrogel: A stable, transparent hydrogel disc that maintains its shape should be formed. The hydrogel will swell in aqueous media, and its swelling ratio will be inversely proportional to the crosslinking density. The hydrogel should exhibit characteristic viscoelastic properties.
Safety and Handling
While specific toxicity data for this compound is not extensively detailed, it is prudent to handle it with the standard precautions for laboratory chemicals. Benzophenone and its derivatives can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
References
- PubChem. Benzophenone-6. [Link]
- A. S. Hoffman, "Hydrogels for biomedical applications," Advanced Drug Delivery Reviews, vol. 64, pp. 18-23, 2012.
- N. A. Peppas, J. Z. Hilt, A. Khademhosseini, and R. Langer, "Hydrogels in biology and medicine: From molecular principles to bionanotechnology," Advanced Materials, vol. 18, no. 11, pp. 1345-1360, 2006.
- Google Patents.
- Google Patents. US8420709B2 - Coating composition, (meth)acrylic polymer and monomer mixture for producing same, and use thereof.
- R. Brighenti, F. Fambri, and A.
- J. G. Kloosterboer, "Network formation by chain crosslinking photopolymerization and its applications in electronics," Advances in Polymer Science, vol. 84, pp. 1-61, 1988.
- S. C. Ligon, R. Liska, J. Stampfl, M. Gurr, and R. Mülhaupt, "Polymers for 3D printing and customized additive manufacturing," Chemical Reviews, vol. 117, no. 15, pp. 10212-10290, 2017.
- Google Patents.
- PubChem. This compound. [Link]
- Google Patents.
- RadTech.
- M. N. F. Ibrahim, N. A. N. Nordin, and S. M. Yusop, "Formulation of high-quality UV-curable coating containing renewable reactive diluents for wood protection," Sains Malaysiana, vol. 48, no. 1, pp. 133-140, 2019.
- PCI Magazine.
- Soft Matter. Impact of PEGDA photopolymerization in micro-stereolithography on 3D printed hydrogel structure and swelling. [Link]
- European Publication Server. Polymerisable photoinitiators for LED curable compositions. [Link]
- MDPI. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties. [Link]
- ResearchGate. Photo polymerization of polyethylene glycol diacrylate (PEGDA) using diphenyl (2,4,6-trimethyl benzoyl)-phosphine oxide (TPO)
- SpectraBase. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. [Link]
- ResearchGate. Efficiency of 4,4′‐bis(N,N‐diethylamino)
- MDPI.
- Preprints.org. Synergic kinetics and strategies for enhanced photopolymerizations for 3D-printing and additive manufacturing. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzophenone-6 | C15H14O5 | CID 8570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 7. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4495360A - Ultraviolet light absorbing agents, method for making, compositions and articles containing same - Google Patents [patents.google.com]
- 9. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 3,4-Dimethoxybenzophenone in the Synthesis of Pharmaceutical Intermediates
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 3,4-dimethoxybenzophenone as a versatile precursor to valuable pharmaceutical intermediates. This document details the synthetic pathways, experimental protocols, and the scientific rationale underpinning the use of this diaryl ketone in constructing molecular scaffolds with potential therapeutic applications.
Introduction: The Benzophenone Scaffold in Medicinal Chemistry
The benzophenone framework, characterized by two phenyl rings attached to a central carbonyl group, is a privileged scaffold in medicinal chemistry. This structural motif is present in a multitude of naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the benzophenone core allows for extensive functionalization of the aryl rings, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The carbonyl group itself can act as a hydrogen bond acceptor or be further transformed into other functional groups, such as alcohols, expanding its synthetic utility.
While 3,4-dimethoxybenzaldehyde (veratraldehyde) is a more commonly cited starting material in the synthesis of certain pharmaceuticals, this compound offers an alternative and valuable entry point into novel chemical space. The presence of the dimethoxy substitution pattern is a key feature in many bioactive molecules, influencing their binding affinity to biological targets.[3] This guide will focus on the synthesis of this compound and its subsequent transformation into a key alcohol intermediate, highlighting its potential in the generation of diverse molecular architectures for drug discovery.
Synthesis of this compound: A Friedel-Crafts Approach
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, veratrole (1,2-dimethoxybenzene), with an acylating agent, typically benzoyl chloride, in the presence of a Lewis acid catalyst.
Causality of Experimental Choices:
-
Veratrole as the Substrate: The two methoxy groups on the veratrole ring are electron-donating, which activates the ring towards electrophilic attack, facilitating the acylation reaction.[6]
-
Benzoyl Chloride as the Acylating Agent: Benzoyl chloride is a readily available and highly reactive acylating agent that forms a highly electrophilic acylium ion upon activation by a Lewis acid.
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃): The Lewis acid is crucial for generating the acylium ion electrophile from the benzoyl chloride, thereby initiating the reaction. Anhydrous conditions are essential as Lewis acids are highly moisture-sensitive.[7]
-
Solvent: An inert solvent such as dichloromethane (DCM) or 1,1,2,2-tetrachloroethane (TCE) is typically used to dissolve the reactants and facilitate the reaction.[7][8]
Experimental Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a representative synthesis of this compound from veratrole and benzoyl chloride.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃) or Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,1,2,2-tetrachloroethane (TCE)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or hexanes/ethyl acetate for recrystallization/chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of veratrole (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Veratrole | C₈H₁₀O₂ | 138.16 | Liquid |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Liquid, lachrymatory |
| Aluminum Chloride | AlCl₃ | 133.34 | Solid, hygroscopic |
| This compound | C₁₅H₁₄O₃ | 242.27 | White to off-white solid |
Visualization of Synthetic Workflow:
Reduction to a Versatile Alcohol Intermediate
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding (3,4-dimethoxyphenyl)(phenyl)methanol. This transformation is significant as it converts the relatively stable ketone into a more versatile alcohol functional group, which can serve as a precursor for a wider range of derivatives through esterification, etherification, or substitution reactions.[9][10]
Causality of Experimental Choices:
-
Reducing Agent (Sodium Borohydride, NaBH₄): Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of ketones to alcohols.[11] It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH).
-
Solvent (Methanol or Ethanol): Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions as they also serve as a proton source for the work-up.[1]
Experimental Protocol 2: Reduction of this compound to (3,4-dimethoxyphenyl)(phenyl)methanol
This protocol details the reduction of the ketone to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully add water to quench the excess sodium borohydride. Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude (3,4-dimethoxyphenyl)(phenyl)methanol by recrystallization or column chromatography if necessary.
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| This compound | C₁₅H₁₄O₃ | 242.27 | Solid |
| Sodium Borohydride | NaBH₄ | 37.83 | Solid, moisture-sensitive |
| (3,4-dimethoxyphenyl)(phenyl)methanol | C₁₅H₁₆O₃ | 244.29 | Solid/Oil |
Visualization of Overall Synthetic Pathway:
Application of (3,4-dimethoxyphenyl)(phenyl)methanol in Pharmaceutical Intermediate Synthesis
The synthesized (3,4-dimethoxyphenyl)(phenyl)methanol is a valuable intermediate for the construction of more complex molecules with potential biological activity.[9][10] The presence of the hydroxyl group and the dimethoxyphenyl moiety provides multiple avenues for further chemical modification.
Potential Synthetic Transformations:
-
Etherification: The hydroxyl group can be converted into an ether, which is a common functional group in many drug molecules.
-
Esterification: Reaction with various carboxylic acids or their derivatives can lead to a library of esters with diverse biological profiles.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) and subsequently displaced by a variety of nucleophiles to introduce nitrogen, sulfur, or other functional groups.
-
Oxidation: While this would reverse the previous step, selective oxidation under different conditions could lead to other interesting molecules.
The dimethoxyphenyl moiety itself is a key pharmacophore in many biologically active compounds, including those with anticancer and antioxidant properties.[3][12] Derivatives of this scaffold are worthy of investigation for their potential to modulate various cellular signaling pathways.
Conclusion
This guide has detailed a robust and logical synthetic pathway for the preparation of this compound via Friedel-Crafts acylation, and its subsequent reduction to (3,4-dimethoxyphenyl)(phenyl)methanol. This latter compound represents a versatile and promising intermediate for the synthesis of a wide range of novel molecules for pharmaceutical research and development. The protocols and scientific rationale provided herein are intended to empower researchers to explore the rich medicinal chemistry of this benzophenone derivative and its downstream products.
References
- (3,4-Dimethoxyphenyl)methanol - Solubility of Things. (n.d.).
- The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Unlock the Potential: Understanding the Applications and Benefits of (3,4-Dimethoxyphenyl)methanol. (2025, October 20). NINGBO INNO PHARMCHEM CO.,LTD.
- Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817. [Link]
- (3,4-dimethoxyphenyl)methanol - Chemical Synthesis Database. (2025, May 20).
- Abbasi, H., Zahedi, M., & Shakeri, M. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances, 6(45), 39185-39192. [Link]
- 3 4 Dimethoxyphenyl Methanol - Search - IndexBox. (n.d.).
- WO2001051440A1 - A process for the preparation of substituted benzophenones. (n.d.). Google Patents.
- Al-Warhi, T., Al-quran, H., Al-mahbashi, H. M., Al-Salahi, R., Marzouk, M., Al-Ostoot, F. H., & Al-Sanea, M. M. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6279. [Link]
- Dapurkar, S. E., & Pandit, A. B. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 28-35. [Link]
- Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. (n.d.). Eureka | Patsnap.
- Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817. [Link]
- Yadav, G. D., & Tekale, S. P. (2021). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst.
- Vaickelioniene, R., Vaickelionis, G., Mickevicius, V., & Stanciauskas, K. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(24), 5873. [Link]
- Czarnomysy, R., & Bielawska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4967. [Link]
- Matsjeh, S., Anwar, C., & Setyowati, E. P. (2014).
Sources
- 1. ijcea.org [ijcea.org]
- 2. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Derivatives of 3,4-Dimethoxybenzophenone
Introduction: The Strategic Importance of Biaryl Ketones
The biaryl ketone motif, particularly derivatives of benzophenone, is a cornerstone in medicinal chemistry and materials science.[1] These structures are prevalent in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The 3,4-dimethoxy substitution pattern, specifically, is a key pharmacophore in various natural and synthetic bioactive molecules.[3] The Suzuki-Miyaura cross-coupling reaction has emerged as a premier and versatile method for the synthesis of these crucial C-C bonds, lauded for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[4]
This guide provides an in-depth exploration of the Suzuki coupling reaction as it pertains to derivatives of 3,4-dimethoxybenzophenone. It is designed for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-tested protocols to enable the efficient synthesis of these valuable compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[5] The catalytic cycle is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (e.g., a halogenated this compound derivative). This step results in the formation of a Pd(II) complex.[6]
-
Transmetalation: In this crucial step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the exchange of organic moieties with the palladium center.[7]
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8]
Visualizing the Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters for Coupling with this compound Derivatives
The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters. When working with electron-rich and potentially sterically hindered substrates like derivatives of this compound, these choices become even more critical.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is paramount for achieving high yields. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[9]
-
For Aryl Bromides and Iodides: Pd(PPh₃)₄ is a reliable choice. However, for less reactive aryl bromides or when milder conditions are desired, catalyst systems composed of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands such as SPhos or XPhos often lead to higher yields and faster reaction times.[10]
-
For Aryl Chlorides: Aryl chlorides are notoriously less reactive. Their coupling generally requires more specialized and highly active catalyst systems. N-heterocyclic carbene (NHC) ligands or highly electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition step.[7][11]
The Critical Role of the Base
The base is not merely a spectator; it is essential for the transmetalation step.[7] The choice of base can significantly impact the reaction's efficiency and can even influence which side reactions might occur.
-
Common Choices: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used and effective bases for a wide range of substrates.[12]
-
For Base-Sensitive Substrates: If the this compound derivative contains base-labile functional groups, milder bases such as potassium fluoride (KF) or cesium fluoride (CsF) can be employed.[7]
-
Stronger Bases: In some challenging cases, stronger bases like cesium carbonate (Cs₂CO₃) may be required to achieve a reasonable reaction rate.[12]
Solvent Systems
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.
-
Aqueous Biphasic Systems: A mixture of an organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) with water is a very common and robust choice.[5] The aqueous phase helps to dissolve the inorganic base.
-
Anhydrous Conditions: For substrates that are sensitive to water, anhydrous conditions can be used, often with bases like CsF that have some solubility in organic solvents.[13]
Detailed Experimental Protocol: Synthesis of a Biaryl Derivative of this compound
This protocol outlines a general procedure for the Suzuki coupling of a halogenated this compound with a generic arylboronic acid. Note: This is a starting point and may require optimization for specific substrates.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[14]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[14]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[5]
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[14]
-
Inert Atmosphere: Seal the flask with a rubber septum and thoroughly purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[15]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water).[16]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] The crude product is then purified by flash column chromatography on silica gel to afford the pure biaryl product.[16]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16]
Data Presentation: Typical Reaction Parameters
The following table provides a starting point for optimizing the Suzuki coupling of a hypothetical 4'-bromo-3,4-dimethoxybenzophenone.
| Parameter | Condition | Rationale & Reference |
| Aryl Halide | 4'-Bromo-3,4-dimethoxybenzophenone (1.0 equiv) | Aryl bromides offer a good balance of reactivity and stability. |
| Boronic Acid | Phenylboronic acid (1.2 equiv) | A slight excess ensures complete consumption of the aryl halide.[14] |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A robust and widely used catalyst for this type of coupling.[11] |
| Base | K₂CO₃ (2.0 equiv) | An effective and economical base for many Suzuki couplings.[10] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common biphasic system that facilitates dissolution of both organic and inorganic reagents.[5] |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate without significant decomposition.[17] |
| Expected Yield | 80-95% | Based on similar couplings reported in the literature. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxygen exposure)- Impure reagents or solvents- Insufficiently strong base | - Ensure thorough degassing of solvents and a proper inert atmosphere.[15]- Use fresh, high-purity boronic acid and anhydrous solvents.[15]- Screen stronger bases like K₃PO₄ or Cs₂CO₃.[12] |
| Homocoupling of Boronic Acid | - Presence of Pd(II) species at the start- High oxygen levels | - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of a Pd(II) precursor.- Maintain a strict inert atmosphere.[18] |
| Protodeborylation | - Degradation of boronic acid- High temperatures or prolonged reaction times | - Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[15]- Optimize for the shortest possible reaction time and lowest effective temperature.[11] |
| Dehalogenation of Starting Material | - Presence of a hydride source | - Ensure solvents are pure and free from potential hydride donors.[15] |
Applications in Medicinal Chemistry
Derivatives of this compound are valuable scaffolds in drug discovery. The biaryl ketones synthesized via Suzuki coupling can serve as key intermediates for a range of therapeutic agents. For instance, the 3,5-dimethoxyphenyl moiety, structurally similar to the 3,4-dimethoxy pattern, is a known pharmacophore for tubulin polymerization inhibitors, which are a class of potent anticancer agents.[3] The ability to readily diversify the other aryl ring through Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl ketones derived from this compound. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently construct these valuable molecular architectures. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful application of this powerful reaction in the pursuit of novel therapeutics and advanced materials.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] YouTube.
- RSC Publishing. (2015). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Myers, A. G. Research Group. The Suzuki Reaction. [Online] Harvard University.
- ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters.
- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Chem-Impex. This compound.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?
- ACS Publications. (2018). Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. Journal of the American Chemical Society.
- AIR Unimi. (2022). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls.
- ResearchGate. (2022). Examples of benzophenone derivatives in the market and their uses.
- ResearchGate. (2015). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
- ResearchGate. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
- PubMed Central (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- ResearchGate. (2015). Palladium Catalysts for Cross-Coupling Reaction.
- ResearchGate. (2006). Synthesis of 3,4-Diarylbenzophenones by Site-Selective Suzuki–Miyaura Reactions of 3,4-Bis(trifluoromethylsulfonyloxy)benzophenone. [Online] Available at: [https://www.researchgate.net/publication/230080614_Synthesis_of_34-Diarylbenzophenones_by_Site-Selective_Suzuki-Miyaura_Reactions_of_34-Bis trifluoromethylsulfonyloxybenzophenone]([Link] trifluoromethylsulfonyloxybenzophenone)
- ResearchGate. (2024). Examples of benzophenone derivatives in the market and their uses.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- PubMed Central (PMC). (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- ResearchGate. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Functionalization of Benzophenone Scaffolds via the Mizoroki-Heck Reaction
Introduction: The Strategic Importance of Benzophenone Functionalization
The benzophenone motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous bioactive natural products and pharmaceuticals.[1][2] Its rigid diarylketone structure serves as a versatile scaffold, but its therapeutic or material properties are profoundly influenced by the nature and position of its substituents. Consequently, the development of robust and efficient methods for the precise functionalization of the benzophenone core is of paramount importance for the exploration of new chemical space and the generation of novel drug candidates and advanced materials.[1][3]
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, stands out as a powerful tool for forging carbon-carbon bonds.[4][5] Its tolerance of a wide array of functional groups makes it particularly suitable for the late-stage modification of complex molecules, a crucial aspect of modern drug discovery.[4][6] This guide provides an in-depth exploration of Heck reaction protocols specifically tailored for the functionalization of benzophenone scaffolds, offering researchers a practical and scientifically grounded resource for their synthetic endeavors.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing synthetic protocols. The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2]
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond of the benzophenone substrate, forming a Pd(II) species.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Aryl-Pd bond. This step is typically regioselective and proceeds via a syn-addition.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, also in a syn-fashion, to form the alkene product and a hydridopalladium(II) complex.
-
Reductive Elimination: A base is required to regenerate the Pd(0) catalyst by removing the hydrogen and the halide from the hydridopalladium(II) complex.
Protocol 1: Heck Reaction of Halogenated Benzophenones with Alkenes
This protocol is a general guideline for the Heck coupling of bromo- or iodobenzophenones with common alkenes like styrenes and acrylates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Halogenated Benzophenone | ≥98% | Commercially Available | e.g., 4-Bromobenzophenone, 4-Iodobenzophenone |
| Alkene | ≥98% | Commercially Available | e.g., Styrene, n-Butyl acrylate |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |
| Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | |
| N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Anhydrous | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Experimental Procedure
Figure 2: General workflow for the Heck reaction of halobenzophenones.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halobenzophenone (1.0 equiv), the alkene (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition and Degassing: Add the anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M). Purge the flask with dry nitrogen or argon for 15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (1–5 mol%) and triphenylphosphine (2–10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimization and Causality
-
Choice of Halide: The reactivity of the halobenzophenone follows the order I > Br >> Cl.[4] Iodobenzophenones are the most reactive but are often more expensive. Bromobenzophenones offer a good balance of reactivity and cost. Chlorobenzophenones are the least reactive and often require more active catalysts or harsher reaction conditions.
-
Catalyst and Ligand: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[7] Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and influences its reactivity. The Pd:ligand ratio can be crucial; an excess of phosphine can sometimes inhibit the reaction.
-
Base: An inorganic base like potassium carbonate is often preferred for its low cost and ease of removal. Organic bases like triethylamine can also be used, particularly in polar aprotic solvents. The base is essential for the final reductive elimination step to regenerate the Pd(0) catalyst.[2]
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used as they can dissolve the reactants and the palladium catalyst system. Acetonitrile is another viable option.
Protocol 2: Microwave-Assisted Heck Coupling of 4-Bromobenzophenone with Styrene in Aqueous Media
This protocol, adapted from the work of Martinez et al., highlights a more environmentally benign approach using microwave irradiation and an aqueous solvent system.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromobenzophenone | ≥98% | Commercially Available | |
| Styrene | ≥99% | Commercially Available | |
| PVP-stabilized Pd Nanoparticles | - | Synthesized as per[8] | Or a suitable commercial Pd nanoparticle catalyst |
| Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available | |
| Ethanol (EtOH) | Reagent Grade | Commercially Available | |
| Deionized Water (H₂O) | - | - |
Experimental Procedure
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 4-bromobenzophenone (1.0 equiv), styrene (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of H₂O/EtOH to achieve a suitable concentration. Add the PVP-stabilized palladium nanoparticle catalyst (0.05–0.25 mol%).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130–150 °C for 10-30 minutes.
-
Work-up and Purification: After cooling, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Key Advantages and Considerations
-
Green Chemistry: The use of an aqueous solvent system and a low loading of a recyclable catalyst aligns with the principles of green chemistry.[8]
-
Rapid Reaction Times: Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes.[8]
-
Catalyst: The use of stabilized palladium nanoparticles can offer high activity and, in some cases, recyclability. The stabilizing agent (PVP) prevents aggregation and deactivation of the nanoparticles.
Data Presentation: Representative Results
The following table summarizes typical results for the Heck functionalization of benzophenone derivatives.
| Entry | Benzophenone Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzophenone | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 12 | 85-95 | [General Protocol] |
| 2 | 4-Iodobenzophenone | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | MeCN | 80 | 6 | >90 | [General Protocol] |
| 3 | 4-Bromobenzophenone | Styrene | PVP-Pd NPs | K₂CO₃ | H₂O/EtOH | 150 (MW) | 0.25 | 98 | [8] |
| 4 | Benzophenone (via C-C cleavage) | Methyl acrylate | Pd(MeCN)₄(OTf)₂ / L5 | Na₂CO₃ | Toluene | 130 | 24 | 82 | [4][9] |
Troubleshooting and Advanced Insights
-
Low Yields: If yields are low, consider increasing the catalyst loading, using a more reactive halide (I > Br), or employing a more specialized ligand. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere, as oxygen can deactivate the catalyst.
-
Formation of Byproducts: The formation of reduced arene (dehalogenation) can occur, especially with prolonged reaction times or in the presence of hydrides. Double arylation of the alkene can also be a side reaction. Optimizing the stoichiometry of the reactants can help minimize these byproducts.
-
Regioselectivity: For unsymmetrical alkenes, the regioselectivity of the aryl group addition is a key consideration. Generally, for electron-deficient alkenes like acrylates, the aryl group adds to the β-position. For styrenes, a mixture of α and β-arylation can occur, influenced by the electronic and steric nature of the substituents and the specific reaction conditions.
-
C-C Bond Cleavage Approach: A novel approach involves the Heck reaction of unstrained aryl ketones, where the C-C bond of the ketone is cleaved. This method, developed by Dai and coworkers, allows for the olefination of benzophenone itself, without the need for a pre-installed halide. This reaction typically requires a specific pyridine-oxazoline ligand (L5).[4][9]
Conclusion
The Mizoroki-Heck reaction is a highly effective and versatile tool for the functionalization of benzophenone scaffolds. By carefully selecting the appropriate halogenated or activated benzophenone precursor, alkene coupling partner, and catalytic system, researchers can access a wide range of novel benzophenone derivatives. The protocols outlined in this guide, from classical thermal methods to modern microwave-assisted and C-C activation strategies, provide a solid foundation for the synthesis of these valuable compounds, paving the way for new discoveries in drug development and materials science.
References
- Wang, M.-L., Xu, H., Li, H.-Y., Ma, B., Wang, Z.-Y., Wang, X., & Dai, H.-X. (2021). Mizoroki–Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C–C Bond Olefination. Organic Letters, 23(6), 2147–2152. [Link]
- (Reference placeholder for a general organic chemistry textbook or review on the Heck reaction)
- Martinez, A., et al. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. RSC Advances, 7(75), 47653-47661. [Link]
- Wang, M.-L., et al. (2021). Supporting Information for Mizoroki–Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C–C Bond Olefination.
- (Reference placeholder for a review on palladium c
- Khan, I., & Zaib, S. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(1), 29-43. [Link]
- (Reference placeholder for a review on green chemistry in organic synthesis)
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2017). Oncotarget, 8(62), 105655–105670. [Link]
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc. [Link]
- (Reference placeholder for a review on microwave-assisted synthesis)
- (Reference placeholder for a review on nanoparticle c
- (Reference placeholder for a general experimental organic chemistry manual)
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]
Sources
- 1. Mizoroki-Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C-C Bond Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mizoroki-Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C-C Bond Olefination [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxybenzophenone
Welcome to the technical support center for the synthesis of 3,4-Dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer an optimized protocol grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially relevant method is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with either benzoyl chloride or benzoic anhydride.[1][2] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4][5] The Lewis acid activates the benzoyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich veratrole ring.[6][7][8]
Q2: My reaction yield is consistently low. What are the most critical parameters I should investigate?
Low yields in this synthesis often trace back to a few critical factors:
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst, halting the reaction.[9] Strict anhydrous conditions are paramount.[10][11]
-
Insufficient Catalyst: The product, this compound, is a ketone. Its carbonyl oxygen can form a stable complex with the AlCl₃ catalyst.[9][12] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ relative to the benzoyl chloride is required, not just a catalytic amount.[12]
-
Reaction Temperature: Temperature control is crucial. The initial complex formation and reaction are often exothermic. Running the reaction at a low temperature (0-5 °C) during the addition of reagents helps to control the reaction rate and prevent side reactions. Subsequently, allowing the reaction to proceed at room temperature is often sufficient for completion.[8][13]
-
Reagent Purity: The purity of veratrole, benzoyl chloride, and the Lewis acid catalyst is essential for achieving high yields. Impurities can lead to unwanted side reactions and byproducts.[9]
Q3: I am seeing multiple spots on my TLC plate post-reaction. What are the likely side products?
The formation of multiple products can occur, although Friedel-Crafts acylation is generally more selective than alkylation.[9] The primary reasons for multiple products in this specific synthesis are:
-
Isomer Formation: While the two methoxy groups on veratrole strongly direct the incoming acyl group to the 4-position (para to one methoxy and meta to the other), some acylation can occur at other positions on the ring, leading to isomeric benzophenones. This is usually a minor issue if reaction conditions are controlled.
-
Polysubstitution: The acyl group of the ketone product is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.[9][14] This inherent property makes polyacylation highly unlikely and is a key advantage of this reaction.[7][12] If you suspect polysubstitution, it may be due to highly activating impurities in your starting material.
-
Unreacted Starting Materials: A common reason for multiple TLC spots is simply unreacted veratrole or benzoyl chloride.
Troubleshooting Guide
Problem: The reaction mixture turns dark brown or black immediately upon adding the catalyst.
-
Probable Cause: This often indicates decomposition or side reactions due to excessive heat or the presence of moisture. The reaction of AlCl₃ with water is highly exothermic and can char organic material. It can also indicate that the reaction temperature is too high, causing polymerization or degradation of the electron-rich veratrole.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (like nitrogen or argon). Use anhydrous solvents and fresh, high-purity anhydrous AlCl₃.[9][10] Add the AlCl₃ portion-wise to the solvent at a low temperature (0-5 °C) to manage the initial exotherm before adding the other reagents slowly.[8]
Problem: The final product's melting point is low and the range is broad.
-
Probable Cause: A low and broad melting point is a classic sign of an impure product. The contaminants could be unreacted starting materials, isomeric byproducts, or residual solvent.
-
Solution: The product must be purified. Recrystallization is the most effective method for purifying this compound. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.[15][16] Dissolve the crude product in the minimum amount of hot solvent in which it is highly soluble, then slowly add the "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals. Column chromatography can also be used if recrystallization fails to remove a persistent impurity.[17]
Problem: I have a solid mass that is difficult to stir after adding all reagents.
-
Probable Cause: This is often due to the formation of the product-catalyst complex, which can precipitate from certain solvents.[12] It can also be caused by using too little solvent for the scale of the reaction.
-
Solution: Ensure you are using a sufficient volume of an appropriate solvent, such as dichloromethane (DCM) or 1,2-dichloroethane, which can help keep the reaction mixture mobile. Mechanical overhead stirring may be necessary for larger-scale reactions where magnetic stirring is insufficient.
Problem: The aqueous work-up is very slow to separate, or an emulsion forms.
-
Probable Cause: During the quench step (hydrolyzing the aluminum chloride complex with acid), aluminum salts (like aluminum hydroxide) can form, leading to emulsions.
-
Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[13] The acid helps to keep the aluminum salts dissolved in the aqueous phase. Ensure vigorous stirring during the quench. If an emulsion persists, adding a saturated brine solution can help to break it by increasing the ionic strength of the aqueous layer.
Optimized Experimental Protocol
This protocol details the synthesis of this compound via Friedel-Crafts acylation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Veratrole | 138.16 | 10.0 g | 0.072 | 1.0 |
| Benzoyl Chloride | 140.57 | 10.6 g (8.8 mL) | 0.075 | 1.05 |
| Aluminum Chloride (anhydrous) | 133.34 | 10.5 g | 0.079 | 1.1 |
| Dichloromethane (DCM, anhydrous) | - | 150 mL | - | - |
| 6M Hydrochloric Acid | - | 100 mL | - | - |
| Saturated NaHCO₃ solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | - |
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Catalyst Suspension: Charge the flask with anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (10.5 g). Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Veratrole Addition: Dissolve veratrole (10.0 g) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add the veratrole solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Acylating Agent Addition: After the veratrole addition is complete, add benzoyl chloride (10.6 g) to the dropping funnel (dissolved in 25 mL of anhydrous DCM). Add this solution dropwise to the reaction mixture over 30-40 minutes, again ensuring the temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[18]
-
Work-up (Quench): Cool the reaction mixture back down to 0 °C in an ice bath. Prepare a beaker with 100 g of crushed ice and 100 mL of 6M HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 50 mL of brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as hot ethanol, to yield pure this compound as a crystalline solid.
Visual Workflow and Data
Diagram 1: Experimental Workflow This diagram outlines the complete workflow from reaction setup to the final purified product.
Caption: Workflow for this compound Synthesis.
Diagram 2: Troubleshooting Logic for Low Yield A decision tree to diagnose common causes of poor reaction yield.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
- Jee, S. Friedel Crafts Reaction. [Link]
- Ashenhurst, J. (2018). EAS Reactions (3)
- Wikipedia. Friedel–Crafts reaction. [Link]
- BYJU'S.
- Wang, R., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]
- Wang, R., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]
- Wikipedia. Acylium ions. [Link]
- ChemTalk.
- Loudon, G. M. & Noyce, D. S. (1969). Acylium Ion Formation in the Reactions of Carboxylic Acid Derivatives. II. The Hydrolysis and Oxygen Exchange of Methyl Mesitoate in Sulfuric Acid.
- The Organic Chemistry Tutor. (2017).
- Chegg. (2020).
- Chemistry Workshop Jr. Named Reactions Of Haloalkanes and haloarenes. [Link]
- Chemistry Steps.
- Kaufman, D., & Noyce, D. S. (1969). Acylium Ion Formation in the Reactions of Carboxylic Acid Derivatives. IV. The Acid-catalyzed Hydrolysis of Methyl 4-Substituted-2,6-dimethylbenzoates. Journal of the American Chemical Society. [Link]
- ResearchGate.
- Quora. Why is anhydrous AlCl3 used in the Friedel Craft reaction, not aqueous AlCl3?. [Link]
- University of Rochester, Department of Chemistry.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
- Google Patents. (2024).
- ResearchGate. Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.
- Reddit. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]
- 6. byjus.com [byjus.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solved Friedel-Crafts acylation of benzene 1. Anhydrous | Chegg.com [chegg.com]
- 11. quora.com [quora.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. 4,4'-Dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 3,4-Dimethoxybenzophenone
An in-depth guide to the purification of 3,4-Dimethoxybenzophenone by recrystallization, designed for researchers and drug development professionals.
As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to address common challenges in the purification of this compound. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively.
Compound Profile: this compound
Understanding the physicochemical properties of this compound is the foundation for a successful purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or solid | [1][3] |
| Melting Point | 52-57 °C or 103-104 °C | [1][3] |
| CAS Number | 4038-14-6 | [1][3] |
Expert Insight on Melting Point Discrepancy: Commercial suppliers report varying melting points for this compound. This can be due to the presence of different crystalline polymorphs or residual impurities from synthesis. It is crucial to determine the melting point of your crude material and use that as a baseline to assess the success of your purification. A sharper, more defined melting point range post-recrystallization indicates increased purity.[4]
The "Why" of Recrystallization: A First-Principles Approach
Recrystallization is a purification technique based on differential solubility.[5] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[6] By dissolving an impure solid in the minimum amount of a hot solvent to create a saturated solution, and then allowing it to cool slowly, the desired compound's solubility decreases, forcing it to form a crystalline lattice. Soluble impurities, present in lower concentrations, remain in the cold solvent (the "mother liquor").[7]
This process is a self-validating system: the formation of well-defined crystals is itself an indicator of purity, as the highly ordered structure of a crystal lattice tends to exclude foreign molecules.[4]
Standard Recrystallization Protocol
This protocol provides a robust starting point. Adjustments may be necessary based on your specific impurity profile.
Workflow Diagram: General Recrystallization Process
Caption: Standard workflow for purifying a solid by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude this compound in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where it is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a boil (using a water bath or hot plate). Add just enough hot solvent to fully dissolve the solid.[5] Using excess solvent is a common mistake that will significantly reduce your yield.[9][10]
-
Decolorization (If Necessary): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and flask. This prevents the desired compound from crystallizing prematurely in the funnel.[5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4][5] Rushing this step can cause impurities to become trapped in the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the recovery of the product.[4][6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[9]
-
Drying: Dry the crystals completely to remove all traces of solvent. This can be done by air drying or using a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp, elevated melting point compared to the crude material indicates successful purification.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Q: My this compound will not dissolve, even in a large amount of boiling solvent. What should I do?
-
Possible Cause: You have selected an inappropriate solvent. A key characteristic of a good recrystallization solvent is high solubility at elevated temperatures.[5][8] If the compound remains insoluble, the solvent is not suitable.
-
Solution: You must select a new solvent. Re-run solubility tests with different solvents. Consider a mixed-solvent system if a single suitable solvent cannot be identified. Alternatively, the undissolved material may be an insoluble impurity, which can be removed by hot filtration.[7]
Q: The solution has cooled, but no crystals have formed. What went wrong?
-
Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[10] The solution is not sufficiently concentrated for the solute to exceed its solubility limit upon cooling.
-
Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration.[9] Allow the more concentrated solution to cool again.
-
Possible Cause 2: The solution is supersaturated. Sometimes, crystal formation needs a nucleation point to begin.[10]
-
Solution 2: Try to induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass stirring rod.[9][10] If available, adding a tiny "seed crystal" of pure this compound can provide a template for crystal growth.[10]
Q: An oil is forming at the bottom of my flask instead of crystals. How do I fix this?
-
This phenomenon is known as "oiling out."
-
Possible Cause 1: The melting point of your impure compound is lower than the temperature of the solution when it becomes saturated.[9] The compound is essentially melting instead of crystallizing.
-
Possible Cause 2: The solution is cooling too quickly or is too concentrated.[9]
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation temperature and then allow the solution to cool much more slowly.[9][10] Insulating the flask can help. If the problem persists, you may need to choose a solvent with a lower boiling point.[6]
Q: My final product has a low yield. How can I improve it?
-
Possible Cause 1: You used too much solvent during the initial dissolution step. A significant portion of your product remains dissolved in the mother liquor.[9]
-
Solution 1: Always use the absolute minimum amount of boiling solvent required to dissolve the crude solid.
-
Possible Cause 2: Premature crystallization occurred during a hot filtration step.
-
Solution 2: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely.
-
Possible Cause 3: The crystals were washed with solvent that was not cold enough, or too much washing solvent was used.
-
Solution 3: Always use ice-cold solvent for washing and use it sparingly.
Q: The recovered crystals are still colored. How do I remove the color?
-
Possible Cause: The crude material contains colored, soluble impurities that crystallize along with your product.
-
Solution: Redissolve the impure crystals in the minimum amount of hot solvent. Add a small amount (1-2% of the solute's weight) of activated charcoal and boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot filtration and proceed with the crystallization as usual. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
Frequently Asked Questions (FAQs)
Q1: How do I systematically choose the best recrystallization solvent?
A systematic approach involves small-scale tests. Place ~50 mg of your crude solid into several test tubes. Add ~1 mL of a different potential solvent to each tube at room temperature. A good candidate solvent will not dissolve the solid at room temperature.[7] Heat the tubes that showed poor solubility. An ideal solvent will completely dissolve the solid at its boiling point.[5][7] Finally, cool these tubes to see if abundant crystals form.
Q2: What is a mixed-solvent recrystallization and when is it necessary?
This technique is used when no single solvent has the ideal solubility properties.[8] It involves a pair of miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The procedure is as follows:
-
Dissolve the crude solid in a minimum amount of the hot "solvent."
-
Slowly add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (this is the point of saturation).
-
Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Q3: How pure can I expect my this compound to be after one recrystallization?
For a crude material that is already >80% pure, a single, carefully performed recrystallization can often increase the purity to >99%.[4] The effectiveness depends heavily on the nature of the impurities and the choice of solvent. Purity should always be verified analytically (e.g., by melting point analysis, HPLC, or NMR).
Q4: Is it better to cool the solution in the air or in an ice bath?
For the highest purity, it is essential to cool the solution slowly in the air first.[5] This allows for the selective growth of crystals. Rapid cooling by immediately placing the hot flask in an ice bath ("shock cooling") can cause impurities to crash out of the solution along with the product, resulting in a lower purity precipitate instead of pure crystals.[4] The ice bath should only be used after the solution has slowly cooled to room temperature and substantial crystal growth has already occurred.[4][6]
References
- Solvent Choice. University of York, Chemistry Teaching Labs. [Link]
- Finding the best solvent for recrystallisation student sheet.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
- This compound | C15H14O3 | CID 286742.
- 2.
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
- 4. Crystallization. University of Missouri–St. Louis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4038-14-6 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Column chromatography conditions for purifying 3,4-Dimethoxybenzophenone
Technical Support Center: Purifying 3,4-Dimethoxybenzophenone
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support guide for the purification of this compound. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your purification is both successful and reproducible.
I. Understanding the Compound and the Challenge
This compound is a moderately polar aromatic ketone, appearing as a white to off-white powder with a melting point of approximately 52-57 °C.[1] It is a valuable intermediate in organic synthesis and is used as a UV filter in various applications.[1] Its purification via column chromatography is a standard yet nuanced procedure. The primary challenge lies in efficiently separating the target compound from common impurities derived from its synthesis, typically a Friedel-Crafts acylation reaction.[2] These impurities can include unreacted starting materials like veratrole (1,2-dimethoxybenzene) and residual acylating agents or their byproducts.[2][3]
This guide is structured to anticipate and solve the specific issues you may encounter during this process.
II. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions to help you plan your purification strategy.
Q1: What is the best stationary phase for purifying this compound? A1: For normal-phase chromatography, silica gel is the industry standard and the most effective choice. Its polar surface interacts with the polar functional groups (the ketone and methoxy ethers) of the benzophenone, allowing for separation based on polarity. A standard mesh size of 60 Å, 230-400 mesh is recommended for flash chromatography, providing a good balance between resolution and flow rate.[4]
Q2: How do I choose the right mobile phase (eluent)? A2: The key is to find a solvent system where the this compound has a Retention Factor (Rƒ) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[5] This Rƒ value typically provides the best separation on a column. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is the most common and effective choice.[6][7] Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate until the desired Rƒ is achieved.
Q3: My crude product contains acidic impurities. Should I remove them before running the column? A3: Absolutely. If your synthesis involved reagents that could leave behind acidic residue (e.g., benzoic acid from hydrolysis of benzoyl chloride), it is crucial to perform a liquid-liquid extraction first. Dissolve the crude product in a solvent like ethyl acetate or dichloromethane and wash with a mild aqueous base such as sodium bicarbonate solution.[8][9] Acidic impurities can cause significant tailing or streaking on the silica gel column, leading to poor separation and contaminated fractions.
Q4: How much crude material can I load onto my column? A4: A general rule of thumb for flash chromatography is to load approximately 1 gram of crude material for every 25 to 50 grams of silica gel. The exact ratio depends on the difficulty of the separation. If the TLC shows impurities are very close to your product spot, use a higher silica-to-sample ratio (e.g., 100:1) for better resolution. Overloading the column is a common cause of failed separations.
III. Core Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for the purification.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal mobile phase composition.
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude this compound in a few drops of dichloromethane or acetone.[5]
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[10]
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm). This compound should be UV active.
-
Identify the solvent system that gives your product an Rƒ value between 0.25 and 0.35 and provides the best separation from visible impurities.
Step 2: Column Preparation (Slurry Packing)
Objective: To pack a uniform and air-free column.
-
Select a glass column of appropriate size for the amount of silica gel needed.
-
Secure the column vertically to a clamp stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the chosen low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.
-
Open the stopcock and drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed. An intact solvent layer prevents the column from cracking.
-
Add a final protective layer of sand on top of the silica bed.
Step 3: Sample Loading
Objective: To apply the sample in a concentrated band.
-
Dry Loading (Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the column.
-
-
Wet Loading:
-
Dissolve the crude product in the absolute minimum amount of the mobile phase.
-
Using a pipette, carefully apply this solution to the top of the column, allowing it to absorb into the sand layer.
-
Rinse the flask with a tiny amount of mobile phase and add it to the column to ensure all the product is transferred.
-
Step 4: Elution and Fraction Collection
Objective: To run the mobile phase through the column and collect the separated compounds.
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Apply gentle pressure to the top of the column (using a pump or bulb) to achieve a steady flow rate (approx. 2 inches/minute for flash chromatography).
-
Maintain the solvent head above the silica at all times.
-
Monitor the separation by collecting small fractions and analyzing them by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Compound Name | This compound | - |
| Molecular Formula | C₁₅H₁₄O₃[11] | - |
| Molecular Weight | 242.27 g/mol [12] | For calculating molar quantities. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation of moderately polar organic molecules.[4] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers good separation for benzophenones; allows tuning of polarity.[6] |
| Starting Rƒ on TLC | 0.25 - 0.35 | Optimal range for good resolution in column chromatography. |
| Loading Method | Dry Loading (adsorbed on silica) | Provides a more even band and better separation than wet loading. |
| Visualization | UV light at 254 nm | Aromatic rings are strongly UV active. |
IV. Visual Workflow and Troubleshooting
Purification Workflow Diagram
Caption: Workflow for this compound Purification.
Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental issues.
Q1: My compound is streaking or "tailing" on the TLC plate and the column. What's wrong? A1: Tailing is a classic sign of undesirable interactions between your sample and the stationary phase.
-
Cause 1: Acidic Impurities. Residual acid from the synthesis (e.g., benzoic acid) can strongly and irreversibly bind to the silica, causing streaking.
-
Solution: Perform an acid-base wash before the column, as described in the FAQs.[8]
-
-
Cause 2: Overloading. Too much sample spotted on the TLC plate or loaded onto the column can saturate the stationary phase, leading to tailing.
-
Solution: Use a more dilute solution for TLC spotting. For the column, ensure you are using an appropriate sample-to-silica ratio (1:25 to 1:50).
-
-
Cause 3: Inappropriate Solvent. The solvent used to dissolve the sample for spotting/loading might be too polar or too strong.
-
Solution: Use a minimally polar, volatile solvent like dichloromethane for sample preparation.
-
Q2: I'm not getting any separation. All my spots come off the column together. A2: This indicates your mobile phase is too polar. The eluent is so "strong" that it displaces all compounds from the silica gel simultaneously, preventing any differential migration.
-
Solution: Go back to Step 1 (TLC Analysis) and re-optimize your mobile phase. Decrease the proportion of the polar solvent (ethyl acetate). For example, if you used 7:3 Hexane:EtOAc, try 9:1 or even 95:5.
Q3: Nothing is coming off the column. A3: This is the opposite problem: your mobile phase is not polar enough. The compounds are strongly adsorbed to the silica and the eluent is too "weak" to move them down the column.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 9:1 Hexane:EtOAc, you can switch to an 8:2 or 7:3 mixture after an appropriate volume of the initial solvent has passed through. This is known as a step-gradient elution.
Q4: The top of my silica column bed cracked after I loaded the sample. A4: A cracked column bed is detrimental as it creates channels where the solvent and sample can flow through without interacting with the stationary phase, ruining the separation.
-
Cause: The solvent level dropped below the top of the silica bed at some point.
-
Solution: This cannot be fixed once it happens; the column must be repacked. To prevent it, always ensure there is a layer of solvent covering the silica. Add new solvent gently to avoid disturbing the sand and silica bed.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
V. References
-
SIELC Technologies. (2018, May 16). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,4'-Dimethoxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What steps and techniques must be applied to purify 1.0 g of benzophenone that is contaminated with benzoic acid?. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2024, March 21). Solubility Measurement, Modeling, and Solvent Effect of 4,4′-Dimethoxybenzophenone in Ten Monosolvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K. ACS Publications. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
HETEROCYCLES. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, April 30). How can should one separate and purify benzophenone from salicylic acid?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Yadav, G. D., & Tekale, S. P. (2021). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. Reaction Kinetics, Mechanisms and Catalysis, 132(1), 231–251. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 6. 4,4'-Dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. homework.study.com [homework.study.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. usp.org [usp.org]
- 11. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 4038-14-6 | FD50873 [biosynth.com]
Troubleshooting low solubility of 3,4-Dimethoxybenzophenone in reaction media
Welcome to the technical support center for 3,4-Dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this versatile compound in various reaction media. Here, we address common questions and provide in-depth troubleshooting strategies to ensure the success of your experiments.
Introduction: The Dichotomy of Solubility
A common point of confusion for researchers is the conflicting information regarding the solubility of this compound. While some sources describe it as having "excellent solubility in organic solvents,"[1] practical laboratory experience can often reveal challenges with achieving the desired concentration in specific reaction media. This discrepancy arises because solubility is not an absolute property but is highly dependent on the solvent, temperature, and the desired concentration for a given reaction. A solubility level that is adequate for analytical purposes or in certain formulations may be insufficient for a high-yielding synthetic reaction. This guide will provide you with the tools to understand and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. What should I do first?
A1: The first step is to ensure that you have selected an appropriate solvent based on the principle of "like dissolves like." this compound is a moderately polar molecule, possessing both polar ether and ketone functional groups, as well as a nonpolar aromatic backbone. Therefore, it will exhibit the best solubility in moderately polar aprotic solvents.
Initial Troubleshooting Steps:
-
Solvent Selection: If you are encountering low solubility, consider switching to or using a co-solvent system with one of the recommended solvents listed in the table below.
-
Temperature: Gently warming the solvent while stirring can significantly increase the solubility of this compound. However, be mindful of the boiling point of your solvent and the thermal stability of your other reagents.
-
Purity of the Compound: Ensure that the this compound you are using is of high purity. Impurities can sometimes affect solubility.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Examples | Expected Solubility | Rationale |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and aprotic, making them excellent choices for dissolving this compound.[2] |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds.[2] |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound. |
| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent.[2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and methoxy groups.[2] |
| Alcohols | Methanol, Ethanol | Soluble | Alcohols are polar and will dissolve the compound. However, they are also nucleophiles and may react with other components in your reaction mixture. |
| Nonpolar Solvents | Hexane, Cyclohexane | Low | These solvents are not polar enough to effectively dissolve this compound. |
Q2: The qualitative solubility data is helpful, but I need precise quantitative data for my process. How can I determine the exact solubility of this compound in my specific solvent system?
A2: When precise solubility data is critical for your experimental design or process scale-up, it is best to determine it experimentally. The isothermal saturation method is a reliable and straightforward technique.
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or heating block
-
Volumetric flasks
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to your desired reaction temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Preparation:
-
Once equilibrated, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a micropipette.
-
Dilute the supernatant with a known volume of the same solvent in a volumetric flask. This is to ensure the concentration is within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Troubleshooting Specific Reactions
Q3: I am performing a Friedel-Crafts acylation of veratrole with benzoyl chloride to synthesize this compound, and I am observing incomplete reaction. Could this be a solubility issue?
A3: Yes, solubility can be a significant factor in Friedel-Crafts acylation reactions. While the product itself is this compound, its solubility in the reaction medium at the start of the reaction is zero. More importantly, the reactants, veratrole and benzoyl chloride, and the Lewis acid catalyst (e.g., AlCl₃) must all be sufficiently soluble for the reaction to proceed efficiently.
Troubleshooting Workflow for Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for Grignard reactions.
Causality and Solutions:
-
Incomplete Dissolution of the Ketone: If the this compound is not fully dissolved, the Grignard reagent will only react with the dissolved portion, leading to a slow and incomplete reaction.
-
Solution: Ensure the ketone is completely dissolved in anhydrous THF before adding it to the Grignard reagent. You may need to increase the solvent volume.
-
-
Slow Mass Transfer: Even if the ketone appears to be dissolved, a low concentration can lead to a slow reaction rate.
-
Solution 1: Temperature: Increasing the reaction temperature to reflux can enhance both solubility and the reaction rate.
-
Solution 2: Co-solvent: In some cases, adding a non-polar co-solvent like toluene can help to keep all components in solution, especially as the magnesium alkoxide product forms. However, this can also affect the reactivity of the Grignard reagent, so it should be used judiciously.
-
Q5: I am attempting a Wittig reaction with this compound, but the reaction is not going to completion. What role could solubility be playing?
A5: In a Wittig reaction, the solubility of both the ketone and the phosphonium ylide is crucial. [3][4]While the ylide is often generated in situ, if the this compound has low solubility in the reaction solvent, the two reactants will not be able to interact effectively.
Troubleshooting Workflow for Wittig Reactions:
Caption: Troubleshooting workflow for Wittig reactions.
Causality and Solutions:
-
Ketone Insolubility: As with other reactions, if the this compound is not dissolved, the reaction will be slow or incomplete.
-
Solution: Choose a solvent in which both the ketone and the ylide are soluble. THF and DMSO are often good choices for Wittig reactions.
-
-
Ylide Insolubility/Immiscibility: The phosphonium ylide can sometimes have limited solubility, especially if it is highly polar. If the ylide and the ketone are in different phases, the reaction will not occur.
-
Solution 1: Homogeneous System: The best approach is to find a single solvent that dissolves both components.
-
Solution 2: Phase-Transfer Catalysis: If a single solvent is not feasible, a phase-transfer catalyst (PTC) can be employed. A PTC, such as a quaternary ammonium salt, can transport the ylide from an aqueous or solid phase into the organic phase containing the ketone, facilitating the reaction.
-
General Solubility Enhancement Techniques
For more challenging cases, the following techniques can be employed to improve the solubility of this compound:
-
Co-solvency: The use of a mixture of solvents can often provide a better solubility profile than a single solvent. [5][6]For example, adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a less polar solvent like THF can significantly increase the solubility of polar compounds.
-
Sonication: The use of an ultrasonic bath can help to break down solid particles and increase the rate of dissolution. This is particularly useful when preparing saturated solutions or when trying to dissolve a stubborn solid.
-
Temperature Adjustment: As mentioned previously, increasing the temperature will generally increase the solubility of a solid in a liquid. However, for exothermic reactions, this may not be a viable option. Conversely, for some compounds, solubility can decrease at higher temperatures. It is important to determine the solubility profile of your compound at different temperatures.
By systematically applying these troubleshooting strategies and understanding the underlying principles of solubility, you can overcome the challenges associated with this compound and achieve your desired experimental outcomes.
References
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Experiment 1 Determination of Solubility Class. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- 1. Grignard Reaction. (n.d.).
- Liu, Y., et al. (2024). Solubility Measurement, Modeling, and Solvent Effect of 4,4′-Dimethoxybenzophenone in Ten Monosolvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
- Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- The Wittig Reaction. (n.d.). Organic Reactions.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015).
- Master Organic Chemistry. (2018, February 6). The Wittig Reaction.
- Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (n.d.). University of Liverpool.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry.
- Solvent Miscibility Table. (n.d.).
- Vapourtec. (n.d.). Solvent Miscibility Chart.
- Supporting Information. (n.d.). Figshare.
- Yadav, G. D., & Tiwari, A. (2025). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst.
- LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts.
- Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6682.
Sources
Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation of Veratrole
Welcome to the technical support center for the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your reactions.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the Friedel-Crafts acylation of veratrole.
Question 1: Why is my reaction yield of 3,4-dimethoxyacetophenone unexpectedly low?
Low yields in this reaction are a common issue and can often be traced back to several key factors.[1]
Answer:
Several factors can contribute to low product yield. Let's break down the most common culprits and their solutions:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst.[1]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent like calcium hydride.[2] Use a fresh, unopened container of the Lewis acid or a properly stored anhydrous grade. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: Friedel-Crafts acylation is not a truly catalytic process in the traditional sense. The ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction.[2][3]
-
Suboptimal Reaction Temperature: Temperature control is critical. While some heating may be necessary, excessive temperatures can lead to side reactions and decomposition of the starting material or product.[1]
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction. After the initial addition, the reaction can be allowed to warm to room temperature or gently heated to a moderate temperature (e.g., 60-100 °C) to ensure completion.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Impure Reagents: The purity of both veratrole and the acylating agent (e.g., acetic anhydride or acetyl chloride) is crucial.[1]
-
Solution: Use freshly distilled veratrole and high-purity acylating agents. Impurities can lead to the formation of byproducts and consume the catalyst.
-
Question 2: I'm observing the formation of an undesired isomer. How can I improve the regioselectivity for the 4-position?
The methoxy groups of veratrole are ortho-, para-directing. Due to sterics, acylation predominantly occurs at the para position to one of the methoxy groups, which is the 4-position. However, some ortho-acylation can occur.
Answer:
Achieving high regioselectivity is a key challenge. Here’s how to favor the desired 3,4-dimethoxyacetophenone:
-
Choice of Catalyst and Solvent: The nature of the Lewis acid and the solvent can influence the steric bulk of the electrophile and thus the regioselectivity.
-
Solution: Using a bulkier Lewis acid or a coordinating solvent can increase the effective size of the acylium ion complex, sterically hindering attack at the more crowded ortho position. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) or solvent systems may improve selectivity.
-
-
Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para-substituted product.
-
Solution: Running the reaction at 0 °C or even lower temperatures can significantly enhance the selectivity for the 4-position.
-
Question 3: My reaction mixture turned dark and I'm getting a lot of tar-like byproducts. What's happening?
The formation of dark, polymeric material is a sign of side reactions or decomposition.
Answer:
This is a common observation when reaction conditions are too harsh.
-
Excessive Heat: As mentioned, high temperatures can lead to the decomposition of the starting materials and product.[1]
-
Solution: Maintain careful temperature control throughout the reaction. Use a controlled heating mantle and monitor the internal temperature.
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long, especially at elevated temperatures, can promote side reactions.
-
Solution: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the work-up to avoid unnecessary decomposition.
-
-
Highly Concentrated Reaction: Very high concentrations of reagents can lead to localized "hot spots" and promote polymerization.
-
Solution: Ensure adequate stirring and use a sufficient amount of an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to maintain a manageable reaction concentration.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the Friedel-Crafts acylation of veratrole, providing foundational knowledge for successful experimentation.
What is the mechanism of the Friedel-Crafts acylation of veratrole?
The reaction proceeds via an electrophilic aromatic substitution mechanism.[5]
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.[5][6]
-
Electrophilic Attack: The electron-rich veratrole ring acts as a nucleophile and attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final product, 3,4-dimethoxyacetophenone. The catalyst is regenerated in this step.[5]
Caption: Mechanism of Friedel-Crafts Acylation of Veratrole.
Can I use a milder, more environmentally friendly catalyst?
Yes, research is ongoing to replace traditional Lewis acids with more sustainable alternatives.
Answer:
Conventional Lewis acids like AlCl₃ pose environmental and handling challenges.[4] Greener alternatives that have been explored for the acylation of veratrole include:
-
Zeolites: These are solid acid catalysts that can be easily recovered and reused.[4][7] Nanocrystalline ZSM-5 and Ce-ZSM-5 have shown high activity for the acylation of veratrole with acetic anhydride.[4][8]
-
Deep Eutectic Solvents (DES): A mixture of choline chloride and zinc chloride has been used as both a catalyst and a green solvent for this reaction.[9]
-
Metal Oxides: Nanocrystalline SnO₂ has been employed for regioselective Friedel-Crafts acylation.[10]
-
Heteropolyacids: Cesium salts of heteropolyacids supported on clay have been shown to be effective and reusable catalysts.[11]
What is the standard work-up procedure for this reaction?
The work-up is crucial for isolating the product and removing the catalyst.
Answer:
A typical aqueous work-up procedure involves the following steps:
-
Quenching: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and separates the inorganic salts into the aqueous layer.[12]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, a dilute base solution (like sodium bicarbonate) to remove any remaining acid, and finally with brine.[13]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can then be purified by recrystallization or column chromatography.
Caption: General Work-up and Purification Workflow.
Why is polyacylation not a significant issue in this reaction?
Unlike Friedel-Crafts alkylation, polyacylation is generally not a problem.
Answer:
The acyl group (–COR) introduced onto the aromatic ring is an electron-withdrawing group. This deactivates the ring towards further electrophilic substitution, making the mono-acylated product less reactive than the starting veratrole.[1][14] This self-limiting nature is a significant advantage of the Friedel-Crafts acylation.
III. Data Summary and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| Veratrole:Acylating Agent Ratio | 1 : 1 to 1 : 1.2 | A slight excess of the acylating agent can help drive the reaction to completion. |
| Lewis Acid Stoichiometry | 1.1 to 2.0 equivalents | Stoichiometric amounts are necessary due to complex formation with the product ketone.[2][3] |
| Solvent | Anhydrous Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Inert solvents that are good at solvating the reagents and intermediates. Must be anhydrous.[2] |
| Temperature | 0 °C for addition, then RT to 100 °C | Low initial temperature to control exotherm, followed by warming to ensure completion.[4] |
| Reaction Time | 1 - 5 hours | Monitor by TLC to determine the optimal time and avoid byproduct formation. |
Experimental Protocol: Friedel-Crafts Acylation of Veratrole with Acetyl Chloride
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane via cannula or syringe to the flask and cool the resulting suspension to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of acetyl chloride is complete, dissolve veratrole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC. If required, the reaction mixture can be gently heated to reflux to drive it to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[13]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 3,4-dimethoxyacetophenone.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
IV. References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from
-
Friedel-Crafts Acylation of Aromatics with Acetic Anhydrideover N... - Ingenta Connect. (2023). Science of Advanced Materials, 15(12), 1590-1597. Retrieved from [Link]
-
Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Organic Chemistry: Current Research. Retrieved from [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. (n.d.). Retrieved from [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Publishing. (2016). RSC Advances, 6(45), 38945-38950. Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. (2022). ACS Omega, 7(36), 32356-32367. Retrieved from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Acylation of veratrole by acetic anhydride over Hβ and HY zeolites: Possible role of di- and triketone by-products in the deactivation process | Request PDF - ResearchGate. (2002). Applied Catalysis A: General, 234(1-2), 79-90. Retrieved from [Link]
-
Acylation of veratrole by acetic anhydride over Hβ and HY zeolites - ResearchGate. (2002). Applied Catalysis A: General, 234(1-2), 79-90. Retrieved from [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters - ACS Publications. (2010). Organic Letters, 12(19), 4424-4427. Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). Retrieved from [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (2015). International Journal of Chemical Studies, 3(2), 30-37. Retrieved from [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (2020). RSC Advances, 10(45), 26748-26785. Retrieved from [Link]
-
Friedel-Crafts acylation (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst | Request PDF - ResearchGate. (2018). Journal of the Indian Chemical Society, 95(12), 1493-1502. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation of Aromatics with Acetic Anhydrideover N...: Ingenta Connect [ingentaconnect.com]
- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability of 3,4-Dimethoxybenzophenone under acidic and basic conditions
Welcome to the technical support center for 3,4-Dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. Our focus is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
Introduction to the Stability of this compound
This compound is a key intermediate in organic synthesis and is utilized in various applications, including as a potential photostabilizer.[1] Understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of final products. The primary points of reactivity on this molecule are the two methoxy groups and the central ketone carbonyl. These sites are susceptible to degradation under acidic and basic conditions, primarily through ether cleavage (demethylation) and potential reactions involving the carbonyl group.
This guide will walk you through the potential degradation pathways, how to set up and execute forced degradation studies, and how to troubleshoot common issues that may arise during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under acidic conditions?
A1: Under strong acidic conditions, the most probable degradation pathway is the cleavage of one or both of the methyl ether linkages. Aryl ethers are susceptible to acid-catalyzed hydrolysis, which proceeds via protonation of the ether oxygen, followed by nucleophilic attack.[2][3][4] This would result in the formation of 3-hydroxy-4-methoxybenzophenone, 4-hydroxy-3-methoxybenzophenone, and ultimately 3,4-dihydroxybenzophenone. The ketone group itself is generally stable to hydrolysis but can be protonated, which may influence the reactivity of the aromatic rings.[5]
Q2: I'm observing the formation of 3,4-dihydroxybenzophenone during my synthesis, which involves an acidic workup. How can I prevent this?
A2: The formation of 3,4-dihydroxybenzophenone indicates that your acidic workup conditions are too harsh, leading to the cleavage of the methoxy groups.[6][7] To mitigate this, consider the following:
-
Use a milder acid: Switch from a strong mineral acid (like HCl or H₂SO₄) to a weaker organic acid (like acetic acid) or a buffered solution for your workup.
-
Lower the temperature: Perform the workup at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the demethylation reaction.
-
Minimize contact time: Do not leave the reaction mixture in the acidic solution for an extended period. Proceed with extraction and neutralization as quickly as possible.
Q3: What is the expected stability of this compound under basic conditions?
A3: this compound is generally more stable under basic conditions compared to acidic conditions, especially concerning the ether linkages. While strong bases can facilitate the cleavage of aryl ethers, this typically requires harsh conditions (high temperatures and very strong bases).[8] The benzophenone core is relatively stable, although prolonged exposure to a strong base at elevated temperatures could potentially lead to unforeseen degradation pathways. In the context of related compounds, some benzophenone derivatives can undergo degradation in alkaline conditions.[9]
Q4: My solution of this compound in an organic solvent turned yellow after being left on the benchtop. What is the likely cause?
A4: The yellowing of solutions containing benzophenone derivatives is often a sign of photodegradation.[2] The benzophenone chromophore absorbs UV light, which can lead to the formation of reactive species and colored byproducts. To prevent this, always store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods.[10][11] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the parent compound from its degradation products.[12]
Issue 1: No Degradation Observed Under Stress Conditions
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently Harsh Conditions | The concentration of the acid/base, temperature, or duration of the stress test may be too low. Incrementally increase the severity of the conditions. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 60 °C to 80 °C. Monitor the reaction at several time points to track the degradation progress.[11] |
| Poor Solubility | If this compound is not fully dissolved in the stress medium, the degradation rate will be significantly reduced. A co-solvent such as acetonitrile or methanol may be necessary to ensure complete dissolution in aqueous acidic or basic solutions.[13] |
Issue 2: Complete or Excessive Degradation
| Potential Cause | Troubleshooting Recommendation |
| Stress Conditions are Too Severe | If the compound degrades completely, it is impossible to validate the separation of the parent peak from the degradants. Reduce the acid/base concentration, temperature, or reaction time. It is advisable to start with milder conditions and gradually increase the intensity.[14] |
| High Reactivity | The compound may be inherently unstable under the chosen conditions. Perform a time-course experiment with sample collection at early time points (e.g., 1, 2, 4, and 8 hours) to identify a suitable duration that results in the target degradation level. |
Issue 3: Poor Mass Balance in HPLC Analysis
| Potential Cause | Troubleshooting Recommendation |
| Degradation Products are Not Detected | The degradation products may not have a UV chromophore at the detection wavelength used for the parent compound. Use a photodiode array (PDA) detector to examine the UV spectra of all peaks and ensure an appropriate detection wavelength is chosen. |
| Degradation Products are Not Eluting from the Column | Highly polar degradants (like 3,4-dihydroxybenzophenone) may not elute under standard reversed-phase conditions, or non-polar degradants may be retained. Adjust the mobile phase gradient to include a wider range of organic solvent concentrations. |
| Precipitation of Degradants | A degradation product may have poor solubility in the sample diluent, causing it to precipitate before injection. Ensure the sample is fully dissolved and visually inspect for any particulates. The diluent should be compatible with both the parent compound and its expected degradants. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for performing forced degradation studies. A validated stability-indicating HPLC method is crucial for the analysis of the stressed samples.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a volumetric flask, mix a known volume of the stock solution with 1 M HCl.
-
If necessary, add a small amount of co-solvent to ensure complete solubility.
-
Heat the solution at 80 °C.
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 12 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a volumetric flask, mix a known volume of the stock solution with 1 M NaOH.
-
Heat the solution at 80 °C.
-
Withdraw aliquots at specific time points.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Samples: Prepare control samples by diluting the stock solution in water and the mobile phase without subjecting them to stress conditions.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and should be validated for your specific application.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 288 nm |
| Injection Volume | 10 µL |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
References
- Hewitt, E., Franklin, C. L., & Wang, J. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- BenchChem. (2025). Overcoming stability issues of Benzophenone-2,4,5-tricarboxylic Acid in solution.
- Ceresole, R., Han, Y. K., Simionato, L. D., & Segall, A. I. (2012). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations.
- ResearchGate. (2012). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.
- BenchChem. (2025). Optimizing reaction conditions for 3,4-Dimethoxychalcone synthesis.
- Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability indicating HPLC method optimization using quality. Retrieved from Journal of Applied Pharmaceutical Science.
- ChemicalBook. (n.d.). 4,4'-Dihydroxybenzophenone synthesis.
- Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Marquez, F. M., et al. (2018). Photocatalytic degradation of the UV-filter benzophenone-4 mediated by TiO2NWs.
- Wang, Y., et al. (2011). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry, 31(2), 297-304.
- Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
- Vione, D., et al. (2013). Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. Science of The Total Environment, 461-462, 254-261.
- Patsnap. (n.d.). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from International Journal of Pharmaceutical Sciences Review and Research.
- ChemicalBook. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone synthesis.
- International Journal of Pharmaceutical Research and Applications. (2022). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- IJNRD. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review.
- ChemicalBook. (n.d.). 4,4'-Dimethoxybenzophenone synthesis.
- Organic Process Research & Development. (n.d.). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale.
- European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones.
- Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- BenchChem. (2025). optimizing base and solvent for 3,4-Dimethoxybenzyl ether synthesis.
- IJCRT.org. (2022, October). APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- Blucher Chemistry Proceedings. (n.d.). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids.
- MDPI. (n.d.). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.
- Google Patents. (n.d.). A process for the preparation of substituted benzophenones.
- BioResources. (n.d.). Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process.
- PubChem. (n.d.). 4,4'-Dimethoxybenzophenone.
- Meneses, L., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules, 23(2), 412.
- Helda - University of Helsinki. (n.d.). Characterization of hydrolysis products and determination of the rate of hydrolysis of Novichok A-234 in different decontaminants.
- Lopez-Alvarez, N., et al. (2025). Sonolytic degradation of benzophenone-3 in water matrices: Reaction mechanism, transformation products, ecotoxicological implications & microplastic interaction. Science of The Total Environment, 962, 180087.
- Connected Papers. (n.d.). Alkaline hydrolysis: Significance and symbolism.
- R Discovery. (2022, June 10). Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study.
- Singh, S., et al. (2013). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 83, 280-286.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
- Wikipedia. (n.d.). Ether cleavage.
Sources
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-Dihydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 7. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 8. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
- 9. Alkaline hydrolysis: Significance and symbolism [wisdomlib.org]
- 10. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 14. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of 3,4-Dimethoxybenzophenone
Welcome to the technical support center for the photodegradation of 3,4-Dimethoxybenzophenone (DMBP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the experimental challenges associated with the UV-induced degradation of DMBP. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical advice to ensure the success of your photochemical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the photodegradation of this compound. Each section outlines a potential problem, its probable causes, and a step-by-step approach to resolution.
Issue 1: Inconsistent or Non-Reproducible Photodegradation Rates
You may observe significant variations in the degradation rate of DMBP across replicate experiments.
Possible Causes:
-
Fluctuations in Lamp Output: The intensity of UV lamps can vary with age and operating temperature.
-
Inconsistent Sample Positioning: The distance and angle of the sample relative to the light source can dramatically affect the photon flux received.
-
Temperature Variations: Photochemical reaction rates can be temperature-dependent.
-
Solvent Evaporation: Changes in solvent volume will alter the concentration of DMBP.
Troubleshooting Steps:
-
Lamp Characterization and Stabilization:
-
Always allow the UV lamp to warm up for a sufficient period (typically 15-30 minutes) to reach a stable output before starting the experiment.
-
Regularly check the lamp's output using a calibrated radiometer or through chemical actinometry to monitor for decreased intensity, which indicates lamp aging.
-
-
Standardize Experimental Geometry:
-
Use a fixed sample holder or a merry-go-round photoreactor to ensure all samples are equidistant from the light source and receive a uniform photon flux.[1]
-
Document the exact geometry of your experimental setup for future reference.
-
-
Temperature Control:
-
Employ a temperature-controlled reaction vessel or a cooling system to maintain a constant temperature throughout the experiment. Many photochemical reactors are equipped with an internal fan to maintain a consistent temperature.[1]
-
-
Prevent Solvent Evaporation:
-
Use sealed reaction vessels or cuvettes, especially for experiments of long duration or with volatile solvents.
-
Experimental Workflow for Consistent Photodegradation Studies
Sources
Technical Support Center: Purifying Commercial 3,4-Dimethoxybenzophenone
Welcome to the technical support center for the purification of 3,4-Dimethoxybenzophenone (DMBP). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity DMBP for their work. Commercial batches of reagents can contain impurities from synthesis or degradation that may interfere with subsequent reactions or biological assays. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose purity issues and effectively purify your material.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: How can I perform an initial purity assessment of my commercial this compound?
A robust initial assessment is crucial before committing to a large-scale purification. We recommend a multi-point approach:
-
Melting Point Analysis: Pure this compound has a sharp melting point. Literature values are typically in the range of 52-57 °C[1]. A broad melting range or a value significantly lower than expected indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize impurities.[2][3] Spot your commercial material on a silica gel plate alongside a diluted sample. A single, well-defined spot is indicative of high purity. The presence of multiple spots suggests impurities. See Protocol 1 for a detailed methodology.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reverse-phase HPLC is the gold standard for non-volatile organic compounds like benzophenones.[4][5][6] An HPLC chromatogram will show the main peak for DMBP and separate peaks for impurities, allowing you to calculate the area percentage of each.
Q2: What are the likely impurities in my commercial sample?
Impurities typically arise from the synthetic route used by the manufacturer. A common synthesis involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with benzoyl chloride.[7]
Based on this, potential impurities include:
-
Unreacted Starting Materials: Veratrole or benzoic acid (from the hydrolysis of benzoyl chloride).
-
Isomeric By-products: Positional isomers such as 2,3-Dimethoxybenzophenone if the starting veratrole is not perfectly pure or if acylation occurs at an alternative position.
-
Solvent Residues: Residual solvents from the final workup and purification steps of the manufacturing process.
Q3: Which purification method should I choose? Recrystallization or Column Chromatography?
The choice depends on the impurity profile, the quantity of material, and the desired final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially if the impurities have significantly different solubility profiles from the product. It is often faster and more scalable than chromatography.
-
Flash Column Chromatography is the method of choice when impurities have similar polarity to the product or when multiple impurities are present.[8][9] It offers higher resolution but is more labor-intensive and uses more solvent for larger quantities.
Use the following decision tree to guide your choice:
Caption: Decision tree for selecting a purification method.
Troubleshooting Recrystallization
Q4: I tried to recrystallize my DMBP, but it 'oiled out' instead of forming crystals. What went wrong?
"Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The boiling point of your chosen solvent may be too high, exceeding the melting point of DMBP (52-57 °C)[1]. When the solution cools, the dissolved, molten DMBP separates as an oil rather than forming a crystal lattice.
-
Solution 1: Add More Solvent. Your solution might be too concentrated. Add small portions of hot solvent until the oil redissolves completely, then attempt to cool the solution again.
-
Solution 2: Change Solvents. Choose a solvent or solvent system with a lower boiling point. For DMBP, a mixture of ethyl acetate and a non-polar solvent like hexane or heptane is effective. The ethyl acetate dissolves the DMBP, and the hexane acts as an anti-solvent, reducing the solubility upon cooling without requiring excessively high temperatures.
Q5: My solution is clear and cool, but no crystals have formed. How can I induce crystallization?
Spontaneous nucleation can sometimes be slow. Several techniques can be used to induce crystal formation:[10]
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure DMBP, add it to the cooled solution. A seed crystal provides a template for the dissolved molecules to crystallize upon.
-
Reduce Solvent Volume: You may have too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.
Caption: Troubleshooting flowchart for inducing crystallization.
Troubleshooting Column Chromatography
Q6: How do I select the right mobile phase (eluent) for purifying DMBP on a silica gel column?
The goal is to find a solvent system where the DMBP has a Retention Factor (Rf) of 0.25-0.35 on a TLC plate.[11] This Rf value provides the best separation from impurities.
-
Principle of Separation: Silica gel is a highly polar stationary phase. Non-polar compounds travel up the plate faster (higher Rf), while polar compounds interact more strongly with the silica and travel slower (lower Rf).[2][3] DMBP is moderately polar.
-
Recommended Starting Point: Begin with a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate (EtOAc). A good starting mixture is 10% Ethyl Acetate in Hexanes (v/v) .
-
Optimization:
-
If Rf is too high (>0.4): Your eluent is too polar. Decrease the percentage of ethyl acetate.
-
If Rf is too low (<0.2): Your eluent is not polar enough. Increase the percentage of ethyl acetate.
-
| Solvent System (EtOAc in Hexanes) | Observed Rf (Example) | Action |
| 5% | 0.15 | Too low. Increase polarity. |
| 10% | 0.28 | Good. Use for column. |
| 20% | 0.55 | Too high. Decrease polarity. |
Q7: My spots are streaking on the TLC plate. What does this indicate?
Streaking can be caused by several factors:
-
Overloading: You have applied too much sample to the plate. Prepare a more dilute solution of your compound and re-spot.
-
Acidic/Basic Impurities: If your compound or an impurity is acidic (e.g., residual benzoic acid), it can interact strongly and irregularly with the slightly acidic silica gel. Adding a very small amount of a modifying agent to your eluent, like 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds, can resolve this. For DMBP, this is usually not necessary unless a significant acidic impurity is present.
-
Incomplete Dissolution: The sample was not fully dissolved in the spotting solvent, causing it to slowly dissolve as the mobile phase passes over it. Ensure your sample is completely dissolved before spotting.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount (~1-2 mg) of your commercial DMBP in ~0.5 mL of ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot a small amount of the solution onto a silica gel TLC plate, about 1 cm from the bottom edge.[11]
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase (e.g., 10% EtOAc/Hexanes). Ensure the solvent level is below your spot line.[3]
-
Visualization: Allow the solvent to travel up the plate until it is ~1 cm from the top. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). DMBP is UV active and will appear as a dark spot.[12]
-
Analysis: Calculate the Rf value for each spot. A pure compound should show a single spot.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). For this protocol, we will use ethyl acetate/hexanes.
-
Dissolution: Place the impure DMBP (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum amount of warm ethyl acetate (~40-50 °C) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the warm solution while swirling until you see persistent cloudiness. Add a few drops of warm ethyl acetate to redissolve the cloudiness, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes to maximize crystal formation.[10]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Allow the crystals to air-dry or dry them in a vacuum oven at low heat to remove residual solvent. Confirm purity via melting point and TLC.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent (e.g., 10% EtOAc/Hexanes).
-
Sample Loading: Dissolve the crude DMBP in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin flowing the mobile phase through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions that contain pure DMBP (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.
Caption: General workflow for flash column chromatography.
Safety & Handling
Always consult the Safety Data Sheet (SDS) before handling this compound or any solvents.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry place.[7]
By following these guidelines and protocols, you can confidently assess and improve the purity of your commercial this compound, ensuring the reliability and success of your research.
References
- SIELC Technologies. (n.d.). Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column.
- MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC.
- González, H., et al. (2011). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Chromatography B, 879(3-4), 241-246.
- de Oliveira, A. C., et al. (2013). STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF BENZOPHENONE-3 AND AVOBENZONE IN COSMETIC FORMULATIONS. Journal of Liquid Chromatography & Related Technologies, 36(14), 1985-1996.
- ChemicalBook. (n.d.). This compound(4038-14-6) 1H NMR.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 286742, this compound.
- Fisher Scientific. (2025). Safety Data Sheet: 4,4'-Dimethoxybenzophenone.
- CDH Fine Chemical. (n.d.). DIMETHOXY BENZOPHENONE CAS No 90-96-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- University of California, Davis. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
- Physics Forums. (2011). Column Chromatography ketone/silica.
- Sigma-Aldrich. (2024). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.
- University of Missouri–St. Louis. (n.d.). Crystallization.
- Reddit. (2022). Separating ketones from reaction mixture.
- ChemicalBook. (n.d.). 4,4'-Dimethoxybenzophenone(90-96-0) 1H NMR spectrum.
- The Automated Topology Builder (ATB) and Repository. (n.d.). This compound | C15H14O3 | MD Topology | NMR | X-Ray.
- Wiley-VCH. (n.d.). 4,4'-Dimethoxybenzophenone - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- ChemicalBook. (n.d.). 4,4'-Dimethoxybenzophenone synthesis.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Biosynth. (n.d.). This compound | 4038-14-6.
- Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS.
- University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
- MDPI. (2021). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Molecules, 26(15), 4587.
- National Center for Biotechnology Information. (2015). Detection Progress of Selected Drugs in TLC. Journal of AOAC International, 98(1), 48-55.
- Chem-Impex International. (n.d.). This compound.
- Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | 4038-14-6 | FD50873 [biosynth.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dimethoxybenzophenone
Welcome to the Technical Support Center for the bulk production of 3,4-Dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and scale-up of this important chemical intermediate.
Introduction to this compound Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The most common and industrially viable method for its synthesis is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with benzoyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5]
This guide will focus on the practical challenges and key considerations for successfully scaling up this reaction from the laboratory bench to bulk production.
Reaction Overview: Friedel-Crafts Acylation
The core of the synthesis is an electrophilic aromatic substitution reaction.[6][7] The Lewis acid catalyst activates the benzoyl chloride, forming a highly electrophilic acylium ion.[8][9] This ion is then attacked by the electron-rich veratrole ring to form the desired product.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What is the optimal solvent for this reaction?
For laboratory-scale synthesis, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used due to their ability to dissolve the reactants and the catalyst complex.[3][10] For bulk production, considering environmental and safety aspects, solvents like tetrachloroethane have also been reported.[11] Solvent-free reactions have also been explored to develop greener synthetic routes.[4]
Q2: Can I use a different Lewis acid catalyst besides aluminum chloride?
While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or even solid acid catalysts can be employed.[12][13][14] The choice of catalyst can influence reaction time, temperature, and yield. For instance, solid acid catalysts like Cs2.5H0.5PW12O40/K-10 clay have been shown to be effective and reusable, offering a more environmentally friendly option.[4]
Q3: Is it possible to have polyacylation of the veratrole ring?
Polyacylation is less common in Friedel-Crafts acylation compared to alkylation.[6][8] The introduction of the first acyl group (benzoyl group) deactivates the aromatic ring, making it less susceptible to further acylation.[6][15] However, under harsh reaction conditions or with a highly activated aromatic ring, trace amounts of di-acylated products might be observed.
Q4: What are the primary safety concerns when handling the reagents for this synthesis?
-
Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a dry, well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE).[3][6][10]
-
Benzoyl chloride: A corrosive lachrymator (causes tears). It should also be handled in a fume hood with proper PPE.[3]
-
Solvents: Chlorinated solvents are often volatile and may have associated health risks.[3] Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[6][16] | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Use a fresh, unopened container of the Lewis acid catalyst. |
| Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the product ketone can form a complex with it.[6] | - Increase the molar ratio of the Lewis acid to the limiting reagent. A common range is 1.1 to 1.3 equivalents.[3] | |
| Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions.[6] | - Monitor the reaction temperature closely. - If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or HPLC. | |
| Formation of Impurities | Side Reactions: The presence of water can lead to the hydrolysis of benzoyl chloride to benzoic acid. | - Maintain strict anhydrous conditions throughout the reaction. |
| Starting Material Impurities: Impurities in veratrole or benzoyl chloride can lead to the formation of byproducts. | - Use high-purity starting materials. Consider purifying the starting materials if necessary. | |
| Difficult Product Isolation | Incomplete Quenching: The aluminum chloride-product complex needs to be fully hydrolyzed during the workup. | - Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][6] |
| Emulsion Formation During Extraction: Emulsions can form during the aqueous workup, making phase separation difficult. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period to allow for better separation. |
Visualizing the Troubleshooting Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. prepchem.com [prepchem.com]
- 12. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 13. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 14. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 3,4-Dimethoxybenzophenone
Welcome to the technical support center for the synthesis of 3,4-Dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic transformation. As your senior application scientist, I've structured this guide to move beyond simple protocols and offer insights into the causality of experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, with a focus on catalyst selection and reaction principles.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with benzoyl chloride.[1][2][3] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[4][5][6]
Q2: Why is catalyst selection so critical in this synthesis?
Catalyst selection is paramount as it directly influences the reaction's efficiency, selectivity, and environmental impact. The catalyst's role is to activate the acylating agent (benzoyl chloride) to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich veratrole ring.[6][7] The choice of catalyst can affect reaction rates, yields, and the ease of product purification.
Q3: What are the primary categories of catalysts used for this reaction?
The catalysts for the Friedel-Crafts acylation of veratrole can be broadly classified into two main groups:
-
Homogeneous Catalysts: These are soluble in the reaction medium. Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) fall into this category.[2][5][6]
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. This group includes zeolites, clays, metal oxides, and solid superacids.[1][8][9][10]
Q4: What are the advantages and disadvantages of using traditional Lewis acids like AlCl₃?
Advantages:
-
High Reactivity: AlCl₃ is a powerful Lewis acid that effectively catalyzes the reaction, often leading to high conversions.[5][6]
Disadvantages:
-
Stoichiometric Amounts Required: The product, this compound, is a Lewis base and forms a stable complex with AlCl₃. This necessitates the use of stoichiometric or even excess amounts of the catalyst, making it a reagent rather than a true catalyst.[5]
-
Difficult Workup: The reaction mixture requires quenching with water to decompose the catalyst-product complex, which can be a highly exothermic and hazardous process.[11][12]
-
Environmental Concerns: The use of large quantities of AlCl₃ and the subsequent aqueous workup generate significant amounts of acidic waste, posing environmental challenges.[2][3][9]
-
Moisture Sensitivity: AlCl₃ is extremely sensitive to moisture and requires strictly anhydrous reaction conditions.[11]
Q5: What are the benefits of using heterogeneous catalysts?
Heterogeneous catalysts are gaining prominence as a more sustainable alternative to traditional Lewis acids.[2][10]
Benefits include:
-
Ease of Separation and Reusability: Being in a different phase from the reaction mixture, these catalysts can be easily recovered by filtration and can often be reused multiple times, reducing waste and cost.[2][3][10]
-
Improved Selectivity: In some cases, the shape-selective nature of catalysts like zeolites can lead to higher product selectivity.[1]
-
Milder Reaction Conditions: Some solid acid catalysts can operate under milder conditions compared to their homogeneous counterparts.
-
Reduced Environmental Impact: The elimination of a harsh aqueous workup and the reusability of the catalyst contribute to a greener synthetic process.[3][9]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix this?
A: Low yields in Friedel-Crafts acylation can be attributed to several factors. Here's a checklist to troubleshoot the problem:
-
Catalyst Inactivity:
-
Homogeneous Catalysts (e.g., AlCl₃): These are highly sensitive to moisture. Ensure that your reagents and solvent are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[11] Use freshly opened or purified reagents.
-
Heterogeneous Catalysts: The catalyst may have become deactivated. If you are reusing a solid catalyst, it may require regeneration (e.g., by calcination for zeolites) to restore its activity.[10]
-
-
Insufficient Catalyst Loading:
-
For homogeneous catalysts like AlCl₃, a stoichiometric amount is generally required due to complex formation with the ketone product.[5] Ensure you are using at least one equivalent of the catalyst relative to the limiting reagent.
-
For heterogeneous catalysts, the optimal catalyst loading should be determined experimentally.
-
-
Reaction Temperature and Time:
-
The reaction may be too slow at the temperature you are using. Consider increasing the temperature, but be aware that excessively high temperatures can lead to side reactions and decomposition.[13]
-
Conversely, the reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][14]
-
-
Purity of Starting Materials:
-
Ensure that your veratrole and benzoyl chloride are of high purity. Impurities can interfere with the reaction.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
Q: I'm observing the formation of multiple spots on my TLC plate, indicating low selectivity. What could be the cause?
A: The formation of multiple products can be due to side reactions. Here's what to consider:
-
Positional Isomers: While the methoxy groups in veratrole strongly direct the incoming acyl group to the para position relative to one of the methoxy groups, some ortho-acylation may occur, leading to the formation of 2,3-dimethoxybenzophenone. The choice of catalyst and solvent can influence the regioselectivity.
-
Polysubstitution: Although the ketone product is generally less reactive than the starting veratrole, preventing further acylation, under harsh conditions, polysubstitution can occur.[7] Using milder reaction conditions or a less active catalyst can mitigate this.
-
Side Reactions of the Acylating Agent: Benzoyl chloride can undergo hydrolysis if there is moisture present, leading to the formation of benzoic acid, which will not participate in the acylation reaction.
Issue 3: Difficulty in Product Purification
Q: I'm struggling to purify my crude this compound. What are some effective purification strategies?
A: Purification can be challenging, especially when using homogeneous catalysts. Here are some tips:
-
Work-up Procedure:
-
After quenching the reaction (for homogeneous catalysts), ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid.[12]
-
A final wash with brine can help to remove residual water before drying the organic layer.[12]
-
-
Recrystallization:
-
Column Chromatography:
-
If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative.[7] A gradient of ethyl acetate in hexane is a good starting point for the eluent system.
-
Section 3: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of this compound using both a traditional homogeneous catalyst and a modern heterogeneous catalyst.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) - A Homogeneous Catalyst
This protocol is a classic approach to Friedel-Crafts acylation.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 equivalents).
-
Solvent Addition: Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.
-
Reactant Addition: Slowly add a solution of veratrole (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel to the stirred suspension of AlCl₃.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.[7]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.[12]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7][12]
-
Purification: Purify the crude product by recrystallization from ethanol.[7]
Protocol 2: Synthesis using H-BEA Zeolite - A Heterogeneous Catalyst
This protocol offers a more environmentally friendly approach.[1]
Materials:
-
Veratrole
-
Benzoyl chloride
-
H-BEA Zeolite (activated)
-
Chlorobenzene (solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Catalyst Activation: Activate the H-BEA zeolite by heating it in a furnace at a high temperature (e.g., 500°C) for several hours under a flow of dry air to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated H-BEA zeolite, veratrole (1.0 equivalent), and chlorobenzene.
-
Reactant Addition: Add benzoyl chloride (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 130°C) and stir for several hours, monitoring the progress by TLC.[1]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and filter to recover the H-BEA zeolite catalyst. The catalyst can be washed with a solvent, dried, and reactivated for future use.
-
Work-up: Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol.
Section 4: Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst System | Catalyst Type | Typical Conditions | Yield | Selectivity | Advantages | Disadvantages | References |
| AlCl₃ | Homogeneous | Anhydrous DCM, 0°C to RT | Good to Excellent | Good | High reactivity | Stoichiometric amounts, difficult workup, environmental concerns | [5] |
| FeCl₃ | Homogeneous | Similar to AlCl₃ | Good | Good | Less expensive than AlCl₃ | Similar drawbacks to AlCl₃ | [2] |
| Zeolites (e.g., H-Y, H-BEA) | Heterogeneous | Chlorobenzene, 130°C | Good | High | Reusable, easy to separate, environmentally friendly | May require higher temperatures | [1] |
| Solid Superacids (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) | Heterogeneous | Solvent-free, 90°C | Excellent (89.3% conversion) | Excellent (100%) | High activity, reusable, solvent-free conditions | Catalyst preparation can be complex | [3] |
| Metal Oxides (e.g., TiO₂-SnOₓ) | Heterogeneous | 4-chlorobenzoyl chloride as acylating agent | Good (74% conversion) | Excellent (97%) | High stability | May require specific acylating agents | [8] |
Section 5: Visualizations
Diagram 1: General Workflow for Friedel-Crafts Acylation
Caption: General experimental workflow for Friedel-Crafts acylation.
Diagram 2: Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- Friedel–Crafts reaction. (n.d.). In Wikipedia.
- This compound | 4038-14-6. (n.d.). Biosynth.
- Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. (2022).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Optimizing reaction conditions for 3,4-Dimethoxychalcone synthesis. (n.d.). Benchchem.
- Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation. (2025, December). BenchChem.
- Benzoylation of 1,2-dimethoxybenzene with benzoic anhydride and substituted benzoyl chlorides over large pore zeolites. (n.d.). ResearchGate.
- FRIEDEL-CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University.
- Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. 2nd European Organic Chemistry Congress.
- Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (n.d.). ResearchGate.
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.).
- Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.).
- Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. (n.d.). ResearchGate.
- Chemistry 211 Experiment 1. (2012, November 14).
- Cleaner Routes for Friedel-Crafts Acylation. (n.d.).
- Friedel-crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015).
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). PMC - NIH.
- A process for the preparation of substituted benzophenones. (n.d.). Google Patents.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (n.d.). Frontiers.
- 3,6-dimethoxyxanthone from 2,2',4,4'- tetrahydroxy-benzophenone via Microwave-Assisted Annul
- Technical Support Center: Synthesis of 3',4'-Dimethoxy-alpha-naphthoflavone Derivatives. (n.d.). Benchchem.
- Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. (n.d.). Google Patents.
- Synthesis routes of 4,4'-Dimethoxybenzophenone. (n.d.). Benchchem.
- Friedel-Crafts Alkylation | Eastern Kentucky University. (n.d.). EduBirdie.
- 4,4'-Dimethoxybenzophenone synthesis. (n.d.). ChemicalBook.
- Friedel Crafts Acylation And Alkyl
- Acylated products using acetylchloride and benzoylchloride. (n.d.).
- An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. (n.d.). Benchchem.
- Enhanced Activity of Nanocrystalline Beta Zeolite for Acylation of Veratrole with Acetic Anhydride. (n.d.). PubMed.
- Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. (n.d.).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.).
- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.).
- This compound. (n.d.). PubChem - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Solvent effects on the reaction rate of 3,4-Dimethoxybenzophenone synthesis
Welcome to the technical support guide for the synthesis of 3,4-Dimethoxybenzophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of solvent choice in determining reaction rate and overall success. The synthesis, a classic Friedel-Crafts acylation of veratrole, is highly dependent on reaction conditions, with the solvent playing a pivotal role that is often underestimated.
This guide is structured to move from fundamental principles to practical, in-lab problem-solving, providing you with the causal explanations behind experimental phenomena to empower your research.
Section 1: Frequently Asked Questions (FAQs) on Solvent Effects
This section addresses the foundational principles governing the choice of solvent and its impact on the reaction kinetics and mechanism.
Q1: Why is solvent selection so critical for the reaction rate of this compound synthesis?
A: Solvent selection is paramount because it directly influences the three most critical components of the Friedel-Crafts acylation: the Lewis acid catalyst, the electrophile (acylium ion), and the reaction intermediates.
-
Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture and can be deactivated by coordinating solvents.[1][2] Solvents must be inert and anhydrous to maintain the catalyst's Lewis acidity.[3]
-
Electrophile Generation: The solvent medium affects the equilibrium between the benzoyl chloride-AlCl₃ complex and the highly reactive acylium ion electrophile.[4] The polarity and dielectric constant of the solvent can stabilize or destabilize these charged species, directly impacting the concentration of the active electrophile and thus the reaction rate.[5][6]
-
Intermediate Stabilization: The reaction proceeds through a charged intermediate known as the Wheland or sigma complex. A solvent that can effectively stabilize this charged complex without interfering with the reaction can lower the activation energy of this step, accelerating the overall rate.
-
Solubility: The reactants and the final product-catalyst complex must be soluble in the solvent. If the product-catalyst complex precipitates prematurely, it can inhibit the reaction from reaching completion.[7]
Q2: What are the most commonly used solvents for this reaction and what are their respective advantages and disadvantages?
A: The choice of solvent involves a trade-off between reactivity, safety, and ease of handling. Commonly used solvents fall into a few main categories:
| Solvent Class | Examples | Advantages | Disadvantages |
| Halogenated Hydrocarbons | Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane (DCE) | Good solvating power for reactants and complexes, relatively inert, moderate boiling points.[3][8] | Environmental concerns, potential for side reactions at high temperatures. |
| Aromatic Hydrocarbons | Benzene, Toluene | Can serve as both solvent and reactant, though not ideal for this specific synthesis. | Can undergo acylation themselves, complicating the product mixture. |
| Nitro-aromatics | Nitrobenzene, Nitromethane | High dielectric constant can promote the reaction by stabilizing charged intermediates.[9][10] Can dissolve the AlCl₃ catalyst.[10] | High boiling points make removal difficult, toxic, can be reactive under certain conditions. The nitro group deactivates the ring, preventing it from competing in the reaction.[9][10] |
| Other Non-polar Solvents | Carbon Disulfide (CS₂) | Very inert and does not complex with AlCl₃. | Highly volatile, flammable, and toxic. Low boiling point limits the reaction temperature. |
| "Green" Solvents | Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Can act as both catalyst and solvent, environmentally benign, and often reusable.[11][12] | May require specific conditions (like microwave irradiation) and can be more expensive.[11] |
Q3: How exactly do solvent polarity and dielectric constant influence the reaction rate?
A: The influence is primarily on the stabilization of charged species. A higher dielectric constant helps to stabilize separated charges.[13]
-
Acylium Ion Formation: The formation of the acylium ion (C₆H₅CO⁺) from the benzoyl chloride-AlCl₃ complex involves charge separation. Solvents with a higher dielectric constant can better solvate and stabilize this ion, potentially increasing its effective concentration and accelerating the reaction.
-
Sigma Complex Stabilization: The attack of the acylium ion on veratrole forms a positively charged sigma complex. Polar solvents can stabilize this intermediate, lowering the activation energy for its formation.
However, the relationship is not always linear.[14] An overly polar or coordinating solvent can complex strongly with the Lewis acid catalyst, reducing its activity. Therefore, a solvent with moderate polarity, like dichloromethane, often provides the best balance for achieving a high reaction rate.[3]
Q4: Is it possible to perform this synthesis under solvent-free conditions?
A: Yes, solvent-free synthesis of this compound is a viable and environmentally friendly alternative.[15] These reactions are often conducted using solid acid catalysts, such as certain clays or zeolites, which are reusable and reduce waste.[15][16] In some cases, one of the reactants (veratrole, if used in excess) can act as the solvent.[16] While this approach is "greener," it may require higher temperatures and catalyst optimization to achieve the high conversion rates seen in traditional solvent-based systems.[15]
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific experimental issues where the solvent is a likely contributing factor.
Problem 1: Low or No Reaction Conversion
Q: My reaction has stalled, or I have a very low yield of this compound, with a significant amount of starting material remaining. What are the most probable solvent-related causes?
A: This is a common issue in Friedel-Crafts acylation. Before suspecting the solvent, first ensure your Lewis acid catalyst is fresh and was handled under strictly anhydrous conditions.[1][2] If catalyst quality is confirmed, consider these solvent-related factors:
-
Wet Solvent: This is the most frequent cause. Aluminum chloride reacts violently and irreversibly with water, rendering it catalytically inactive. Always use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.
-
Incorrect Solvent Choice: The chosen solvent may be too non-polar to effectively dissolve the reactants or the intermediate complexes, leading to a heterogeneous mixture with a slow reaction rate. Conversely, a solvent that is too polar or has coordinating atoms (like ethers or amides) can complex with the AlCl₃, deactivating it.
-
Low Reaction Temperature for the Solvent: Some reactions require heating to overcome the activation energy.[1] If you are using a low-boiling solvent like dichloromethane (b.p. ~40°C), you may be limited in the amount of thermal energy you can provide. Switching to a higher-boiling inert solvent like 1,2-dichloroethane (b.p. ~84°C) could increase the reaction rate.[8]
Problem 2: Formation of Unexpected Byproducts
Q: My analysis (TLC, NMR) shows multiple products instead of the clean this compound. Could the solvent be responsible?
A: Yes, the solvent can influence the reaction's selectivity.
-
Solvent Reactivity: While less common with standard inert solvents, if an inappropriate solvent is used (e.g., an alcohol or amine), it will react readily with the benzoyl chloride or the catalyst. Aromatic solvents like toluene could compete with veratrole, leading to a mixture of benzophenone products.
-
Influence on Regioselectivity: While veratrole is strongly directed to the 4-position (para to one methoxy group and meta to the other), extreme conditions or specific solvent interactions can sometimes lead to minor isomers. The solvent can influence the effective size of the electrophile, which can play a role in regioselectivity.[17]
-
Demethylation: Using a very strong Lewis acid like AlCl₃ in combination with higher temperatures can lead to the cleavage of the methyl ethers on the veratrole ring, creating phenolic byproducts. The choice of solvent can exacerbate this by requiring higher temperatures to drive the reaction to completion. Using a milder Lewis acid may be preferable for sensitive substrates.[18]
Problem 3: Difficult Reaction Work-up
Q: After quenching the reaction, I am struggling with persistent emulsions and poor separation of the organic and aqueous layers. How does my solvent choice impact this?
A: The work-up of Friedel-Crafts reactions involves quenching the reaction mixture, typically in a mixture of ice and acid, to decompose the aluminum-ketone complex.[19] The solvent's properties are critical here:
-
Density: Using a solvent with a density very close to water can make layer separation difficult. Dichloromethane (density ~1.33 g/cm³) is denser than water and forms the bottom layer, which is usually easy to separate.
-
Solubility and Polarity: The solvent must effectively extract the desired product from the aqueous layer while having minimal miscibility with water.
-
Emulsion Formation: Emulsions are often caused by finely divided aluminum salts at the interface. While not solely a solvent issue, using a sufficient volume of both the organic solvent and the aqueous quench solution can help minimize their formation. Vigorous shaking during extraction can sometimes worsen emulsions; gentle, repeated inversions of the separatory funnel are often more effective.
Section 3: Experimental Protocol and Data
This section provides a reliable, step-by-step protocol for the synthesis and a table illustrating general solvent effects.
Protocol: Synthesis of this compound via Friedel-Crafts Acylation
This protocol uses standard laboratory conditions with dichloromethane as the solvent.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser), magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (50 mL for a 10 mmol scale reaction) followed by anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0°C in an ice-water bath.
-
Acyl Chloride Addition: Add benzoyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 0°C.
-
Veratrole Addition: In a separate flask, dissolve veratrole (1.0 equivalent) in a small amount of anhydrous dichloromethane. Add this solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (veratrole) is consumed.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 50 mL of ice and 10 mL of acid). Caution: This is a highly exothermic process that will release HCl gas.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[2]
-
Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) to obtain pure this compound as a solid.
Data Table: Illustrative Solvent Effects on Friedel-Crafts Acylation
The following table summarizes the general trends observed for different solvents in Friedel-Crafts acylation reactions. Actual rates and yields will vary based on specific substrates and precise conditions.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Relative Rate | Key Considerations |
| Carbon Disulfide (CS₂) | 2.6 | Moderate-Long | Moderate | Inert, but highly toxic and flammable. Low boiling point. |
| Dichloromethane (CH₂Cl₂) | 9.1 | Short-Moderate | Fast | Often the solvent of choice. Good balance of polarity and inertness. [3] |
| 1,2-Dichloroethane (DCE) | 10.4 | Short-Moderate | Fast | Higher boiling point allows for heating, potentially increasing rate.[8] |
| Nitrobenzene | 34.8 | Short | Very Fast | High polarity accelerates the reaction but can be difficult to remove and is toxic.[9][10] |
| Solvent-Free | N/A | Variable (often longer) | Variable | Requires specific (often solid acid) catalysts and higher temperatures.[15] |
Section 4: Visualization of Key Processes
Reaction Mechanism
Caption: Simplified mechanism of Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yield
Caption: The dual role of solvent properties on reaction rate.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- BenchChem. (n.d.). A Comparative Guide to Lewis Acids in Friedel-Crafts Alkylation.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Filo. (2025). Question: What is the most appropriate solvent for the Friedel-Crafts reaction?.
- The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ).
- Allen. (n.d.). Which of the following is used as a solvent in the Friedel-Crafts reaction.
- BenchChem. (n.d.). A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.
- Vedantu. (2024). Which Solvent is used in Friedel Crafts Reaction.
- ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation.
- ResearchGate. (n.d.). Effect of the solvent polarity (a) and dielectric constant (b) on the....
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-4'-iodobenzophenone.
- RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
- ResearchGate. (n.d.). Effect of solvent on the acylation reaction.
- Biosynth. (n.d.). This compound.
- Advances in Consumer Research. (2025). Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone.
- YouTube. (2021). Solvent Dielectric Effects on Reaction Mechanisms.
- ResearchGate. (2025). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Question: What is the most appropriate solvent for the Friedel-Crafts rea.. [askfilo.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone | Advances in Consumer Research [acr-journal.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Which of the following is used as a solvent in the Friedel-Crafts reaction :- [allen.in]
- 10. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]
- 11. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 12. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemijournal.com [chemijournal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in 3,4-Dimethoxybenzophenone Reactions
Welcome to the Technical Support Center for reactions involving 3,4-Dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the formation of unexpected byproducts during synthesis and other chemical transformations. Leveraging extensive field experience and established chemical principles, this center provides in-depth, practical solutions in a readily accessible question-and-answer format.
Troubleshooting Guide: Unraveling Reaction Complexities
This section addresses specific issues that may arise during your experiments, focusing on the causality behind byproduct formation and providing actionable steps for resolution.
Question 1: During the Friedel-Crafts acylation of veratrole with benzoyl chloride to synthesize this compound, I'm observing a lower than expected yield and multiple spots on my TLC plate. What are these byproducts?
Answer:
The Friedel-Crafts acylation, while a powerful tool for C-C bond formation, can present challenges, especially with highly activated aromatic rings like veratrole (1,2-dimethoxybenzene).[1] The electron-donating nature of the two methoxy groups not only facilitates the desired acylation but also makes the product, this compound, susceptible to further reactions.
Potential Byproducts and Their Formation Mechanisms:
-
Over-acylation Products: The primary cause of multiple spots on your TLC is likely polysubstitution. The initial product, this compound, is still an activated aromatic ring and can undergo a second or even a third Friedel-Crafts acylation.[1] This leads to the formation of di- and tri-acylated byproducts. The positions of these subsequent acylations will be directed by the existing methoxy and benzoyl groups.
-
Demethylated Products: Friedel-Crafts reactions are typically catalyzed by strong Lewis acids (e.g., AlCl₃) or Brønsted acids.[2] Under these harsh acidic conditions, the methoxy groups of your starting material or product can be cleaved to form hydroxylated benzophenones.[2][3] This demethylation can occur on either one or both of the methoxy groups, leading to a mixture of hydroxy-methoxy and dihydroxy-benzophenone byproducts.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the limiting reagent (typically veratrole) to favor the mono-acylated product.
-
Optimize Catalyst Loading: While stoichiometric amounts of Lewis acid are often required, using a large excess can promote side reactions.[4] Experiment with slightly reducing the catalyst amount.
-
Temperature Management: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reactants to minimize the energy available for over-acylation and demethylation.[4]
-
Reaction Time: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
Question 2: I am using this compound as a starting material for a reaction under strongly acidic conditions and my final product is impure. I suspect some degradation of the starting material. What could be happening?
Answer:
Your suspicion is likely correct. The methoxy groups of this compound are susceptible to cleavage under strongly acidic conditions, a process known as demethylation.[2] This is a common side reaction that can lead to the formation of phenolic byproducts.
Plausible Byproducts:
-
3-Hydroxy-4-methoxybenzophenone and 4-Hydroxy-3-methoxybenzophenone: The cleavage of one of the two methoxy groups will result in the formation of one of these two isomers.
-
3,4-Dihydroxybenzophenone: If the reaction conditions are harsh enough, both methoxy groups can be cleaved.
Mechanism of Acid-Catalyzed Demethylation:
The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from the acid or Lewis acid) or water, displacing a methyl group (as methyl halide or methanol).
Preventative Measures:
-
Use Milder Acids: If your reaction chemistry allows, consider using a milder Lewis or Brønsted acid.
-
Protecting Groups: If the methoxy groups are not essential for the desired reaction, you could consider protecting the aromatic ring with a more robust group. However, this adds extra steps to your synthesis.
-
Shorter Reaction Times and Lower Temperatures: As with the Friedel-Crafts reaction, minimizing the reaction time and temperature can help to reduce the extent of demethylation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and characterization of byproducts in reactions with this compound.
What are the most common analytical techniques to identify these unexpected byproducts?
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.[5]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating complex mixtures of aromatic compounds. A stability-indicating HPLC method can resolve the parent compound from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts. The mass spectrometer provides crucial information about the molecular weight and fragmentation pattern of each component.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for non-volatile or thermally sensitive byproducts, providing both separation and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the precise structure of isolated byproducts.[3] Techniques like COSY, HSQC, and HMBC can provide detailed connectivity information.
How can I purify my desired product from these byproducts?
-
Column Chromatography: This is the most common method for separating the desired product from byproducts with different polarities. A gradient elution of solvents (e.g., hexane/ethyl acetate) is often effective.
-
Recrystallization: If the desired product is a solid and the byproducts have different solubilities, recrystallization can be a highly effective purification technique.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a viable option.
Experimental Protocols
Protocol for HPLC-MS Analysis of a Reaction Mixture
This protocol provides a general starting point for the analysis of a reaction mixture containing this compound and potential byproducts.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Dissolve the residue in a known concentration of a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A:B (e.g., 80:20), and linearly increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-500.
-
Data Analysis: Correlate the retention times of the peaks from the UV chromatogram with the mass spectra to identify the molecular weights of the components.
-
Data Presentation
Table 1: Potential Byproducts in this compound Reactions and Their Expected Molecular Weights.
| Byproduct Type | Plausible Structure | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Over-acylation | Di-benzoylated Veratrole | C₂₉H₂₄O₅ | 453.16 |
| Demethylation | 3-Hydroxy-4-methoxybenzophenone | C₁₄H₁₂O₃ | 229.08 |
| 4-Hydroxy-3-methoxybenzophenone | C₁₄H₁₂O₃ | 229.08 | |
| 3,4-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 215.06 | |
| Grignard Side Product | Biphenyl | C₁₂H₁₀ | 155.08 |
Visualizations
Reaction Pathway Diagram
Caption: Potential reaction pathways in the synthesis of this compound.
Byproduct Identification Workflow
Caption: A systematic workflow for the identification of unknown byproducts.
References
- Acylation of veratrole by acetic anhydride over Hβ and HY zeolites: Possible role of di- and triketone by-products in the deactivation process.
- Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar. [Link]
- Grignard Reaction. Chemistry LibreTexts. [Link]
- NMR Analysis of Substituted Benzophenones.
- Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 4. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]
- 5. 2,2'-Dihydroxy-4-methoxybenzophenone (131-53-3) 1H NMR [m.chemicalbook.com]
Technical Support Center: Enhancing the Photostability of Formulations Containing 3,4-Dimethoxybenzophenone
Welcome to the technical support center for 3,4-Dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the photostability of formulations containing this versatile UV absorber. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of formulation stability.
Introduction: The Photochemical Challenge of this compound
This compound is a widely used organic compound valued for its ability to absorb UV radiation, making it a key ingredient in sunscreens, a photostabilizer in plastics, and a component in various cosmetic and pharmaceutical formulations.[1] However, the very mechanism that makes it an effective UV filter—the absorption of high-energy photons—also makes it susceptible to photodegradation.
Upon absorbing UV light, the benzophenone moiety can be promoted to an excited singlet state, followed by efficient intersystem crossing to a more stable and longer-lived triplet excited state.[2] This triplet state is the primary driver of its photochemical reactivity. It can participate in reactions that generate reactive oxygen species (ROS) such as hydroxyl radicals, which can then degrade the this compound molecule itself, as well as other active ingredients or excipients in the formulation.[2][3] This degradation can lead to a loss of UV protection, changes in formulation color and odor, and the formation of potentially harmful byproducts.
This guide will provide a structured approach to identifying, troubleshooting, and mitigating these photostability challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photostability of this compound.
Q1: My formulation containing this compound is turning yellow after exposure to light. What is the likely cause?
A1: The yellowing of your formulation is a classic indicator of photodegradation. The benzophenone structure within the this compound molecule absorbs UV radiation, which can lead to the formation of colored degradation byproducts.[4] This color change suggests that the molecule is undergoing chemical changes and is losing its original structure and function.
Q2: What are the primary mechanisms of photodegradation for this compound?
A2: The primary mechanism involves the absorption of UV light, leading to the formation of a triplet excited state.[2] This excited molecule can then react with other molecules, including other this compound molecules or solvent/excipient molecules, to generate free radicals. These radicals, along with reactive oxygen species (ROS) like hydroxyl radicals formed in the presence of oxygen and water, can attack the this compound molecule, leading to its breakdown.[2][3]
Q3: Can the pH of my formulation affect the stability of this compound?
A3: Yes, the pH of a formulation can significantly influence the stability of pharmaceutical compounds, including those susceptible to photodegradation.[5][6] For benzophenone derivatives, extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation pathways.[4] It is crucial to determine the optimal pH range for your specific formulation to ensure the stability of this compound.
Q4: Are there any common excipients that are known to be incompatible with this compound?
A4: While specific incompatibility studies for this compound are not extensively documented in the provided search results, general principles of excipient compatibility apply. Excipients containing reactive impurities such as reducing sugars (e.g., lactose), aldehydes, and peroxides can interact with and degrade active pharmaceutical ingredients.[7] Additionally, amine-containing drugs or excipients can undergo Maillard reactions with reducing sugars, leading to discoloration and degradation.[7] It is always recommended to conduct compatibility studies with all planned excipients.
Q5: How can I quantitatively measure the degradation of this compound in my formulation?
A5: The most common and reliable method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10][11] A stability-indicating HPLC method should be developed and validated to ensure it can separate the intact this compound from all potential degradation products and other formulation components.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common photostability issues encountered during formulation development.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Significant loss of this compound potency after light exposure. | Inadequate protection from photodegradation. Formation of a highly reactive triplet state. Generation of reactive oxygen species (ROS). | 1. Incorporate a Triplet State Quencher: While highly effective, traditional quenchers like cyclooctatetraene may have formulation limitations.[12] Explore safer, more compatible options. 2. Add a Synergistic Antioxidant System: Combine antioxidants that work through different mechanisms. A well-documented, effective combination is Vitamin C (L-ascorbic acid), Vitamin E (α-tocopherol), and Ferulic Acid.[13][14][15] Ferulic acid not only is a potent antioxidant itself but also helps to stabilize vitamins C and E.[13][14] 3. Optimize Formulation pH: Conduct a pH-stability profile to identify the pH at which this compound exhibits maximum stability.[5] |
| Formulation exhibits a significant color change (e.g., yellowing, browning). | Formation of colored photodegradation products. Incompatibility with other formulation components (e.g., Maillard reaction). | 1. Identify Degradation Products: Use a stability-indicating HPLC-MS method to identify the structures of the colored byproducts. This will provide insight into the degradation pathway. 2. Review Excipient Compatibility: Screen for reactive impurities in your excipients, particularly reducing sugars and aldehydes, which can contribute to color changes.[7] Consider replacing incompatible excipients. 3. Utilize Photoprotective Packaging: Package the formulation in UV-impermeable containers (e.g., amber glass, opaque plastics) to minimize light exposure. |
| Inconsistent results in stability studies. | Incomplete dissolution of this compound. Non-homogenous distribution of stabilizers. Interference from excipients in the analytical method. | 1. Ensure Complete Dissolution: Verify the solubility of this compound in your formulation base. Sonication may aid in complete dissolution.[4] 2. Optimize Mixing and Homogenization: Ensure that all components, especially antioxidants and stabilizers, are uniformly dispersed throughout the formulation. 3. Validate Analytical Method Specificity: Your HPLC method must be able to resolve the this compound peak from all other peaks, including excipients and degradation products.[10] |
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments to assess and enhance the photostability of your formulation.
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under stressed conditions to identify potential degradation products and establish a degradation pathway. This is a critical first step in developing a stability-indicating analytical method.[9][16]
Materials:
-
This compound
-
Methanol or other suitable inert solvent
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber with controlled UV and visible light output (compliant with ICH Q1B guidelines)[1][13]
-
HPLC system with a UV/PDA detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specified time. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light. Dilute with mobile phase for HPLC analysis.
-
Photodegradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to light in a photostability chamber. The exposure should be at least 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light, as per ICH Q1B guidelines.[13] Also, expose a control sample wrapped in aluminum foil to the same temperature conditions. Analyze both samples by HPLC.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified duration. Dissolve the stressed sample in a suitable solvent for HPLC analysis.
Data Analysis: Analyze all stressed samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control. Look for new peaks (degradation products) and a decrease in the peak area of the parent this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products and formulation excipients.[8][10]
Starting Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid to improve peak shape) is a good starting point.
-
Example Gradient: Start with 40:60 (Acetonitrile:Water), ramp to 90:10 over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined using a UV-Vis spectrophotometer or a PDA detector, likely around 280-320 nm).
-
Injection Volume: 10 µL
Method Development & Optimization:
-
Inject a solution of unstressed this compound to determine its retention time and peak shape.
-
Inject the samples generated from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
If co-elution occurs, optimize the separation by adjusting the mobile phase composition, gradient slope, column chemistry (e.g., C8, Phenyl-Hexyl), or pH of the aqueous mobile phase.
Protocol 3: Evaluating the Efficacy of Antioxidants
Objective: To quantify the photostabilizing effect of adding antioxidants to a formulation containing this compound.
Procedure:
-
Prepare Formulations: Prepare several batches of your placebo formulation.
-
Formulation A: Placebo + this compound (Control)
-
Formulation B: Placebo + this compound + Antioxidant 1 (e.g., 1% α-tocopherol)
-
Formulation C: Placebo + this compound + Antioxidant 2 (e.g., 15% L-ascorbic acid)
-
Formulation D: Placebo + this compound + Antioxidant 3 (e.g., 0.5% Ferulic Acid)
-
Formulation E: Placebo + this compound + Combination of Antioxidants 1, 2, and 3.[15]
-
-
Photostability Exposure: Spread a thin, uniform layer of each formulation on an inert, transparent substrate (e.g., quartz plates). Expose the samples to a controlled light source in a photostability chamber according to ICH Q1B guidelines.[1] Keep a set of identical samples protected from light as controls.
-
Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours of exposure), collect the samples, extract the this compound into a suitable solvent, and analyze the concentration using the validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each formulation. A slower degradation rate in the antioxidant-containing formulations compared to the control indicates a stabilizing effect.
Part 4: Visualization of Key Concepts
Diagram 1: Proposed Photodegradation Pathway
This diagram illustrates the general mechanism by which this compound is thought to photodegrade.
Caption: Proposed photodegradation pathway of this compound.
Diagram 2: Workflow for Enhancing Photostability
This diagram outlines a logical workflow for a researcher aiming to improve the photostability of their formulation.
Caption: Systematic workflow for troubleshooting and enhancing photostability.
References
- The Synergistic Behavior of Antioxidant Phenolic Compounds Obtained from Winemaking Waste's Valorization, Increased the Efficacy of a Sunscreen System. (2019). NIH. [Link]
- Ferulic Acid Stabilizes a Solution of Vitamins C and E and Doubles its Photoprotection of Skin. (2005).
- Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin. (2005).
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency (EMA). [Link]
- A topical antioxidant solution containing vitamins C and E stabilized by ferulic acid provides protection for human skin against damage caused by ultraviolet irradiation. (2008).
- Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-arom
- Photostabilization Effect of Quercetin on the UV Filter Combination, Butyl Methoxydibenzoylmethane-Octyl Methoxycinnamate. (2010).
- Ferulic acid stabilizes a Vit. C and E solution and doubles photoprotection. LDB Pro. [Link]
- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Longdom Publishing. [Link]
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Stability Indicating HPLC Method Development: A Review. (2025). International Research Journal of Pharmacy and Medical Sciences (IRJPMS). [Link]
- Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing). [Link]
- Forced Degradation Studies.
- Stability Indicating Forced Degrad
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020).
- Stability-Indicating HPLC Method Development. VŠCHT Praha. [Link]
- Stability Indicating HPLC Method Development – A Review. IJTSRD. [Link]
- Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).
- Differential Effects of Topical Vitamin E and C E Ferulic® Treatments on Ultraviolet Light B-Induced Cutaneous Tumor Development in Skh-1 Mice. (2013). NIH. [Link]
- BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]
- (PDF) Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review. (2012).
- Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. R Discovery. [Link]
- Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire. [Link]
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2014). PubMed Central. [Link]
- ICH Q1B Photostability Testing of New Drug Substances and Products. IKEV. [Link]
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
- Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water [mdpi.com]
- 3. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. biomedres.us [biomedres.us]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. irjpms.com [irjpms.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A topical antioxidant solution containing vitamins C and E stabilized by ferulic acid provides protection for human skin against damage caused by ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 15. rjptonline.org [rjptonline.org]
- 16. schem.net [schem.net]
Validation & Comparative
A Comparative Guide to the UV Absorption of 3,4-Dimethoxybenzophenone and 4,4'-Dimethoxybenzophenone for Researchers
In the realms of photochemistry, polymer science, and pharmaceutical development, a nuanced understanding of a molecule's interaction with ultraviolet (UV) radiation is paramount. Benzophenone derivatives, in particular, are a cornerstone class of compounds utilized as photoinitiators, UV stabilizers, and photosensitizers. Their efficacy in these roles is directly governed by their electronic absorption characteristics. This guide provides an in-depth, objective comparison of the UV absorption properties of two closely related isomers: 3,4-dimethoxybenzophenone and 4,4'-dimethoxybenzophenone. We will explore their distinct spectral behaviors, supported by illustrative experimental data, and delve into the structural rationale for these differences. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to select the appropriate isomer for their specific application.
Introduction: The Significance of Methoxy Group Positioning
This compound and 4,4'-dimethoxybenzophenone share the same molecular formula (C₁₅H₁₄O₃) and a common benzophenone core.[1][2] Their sole structural difference lies in the placement of the two methoxy (-OCH₃) groups on one of the phenyl rings. This seemingly subtle variation in substituent position—meta and para versus exclusively para to the carbonyl bridge—profoundly influences the electronic distribution and, consequently, the UV absorption profile of the molecule. Understanding these differences is critical for applications ranging from the design of efficient photoinitiators to the formulation of robust UV-protective coatings.[3][4]
Comparative UV-Vis Absorption Data
The UV-Vis spectra of benzophenones are characterized by two primary absorption bands: a strong-intensity band at shorter wavelengths corresponding to a π → π* transition and a weaker band at longer wavelengths resulting from a formally forbidden n → π* transition of the carbonyl group. The position and intensity of these bands are sensitive to the electronic effects of substituents on the aromatic rings.
Below is a table summarizing the typical UV absorption maxima (λmax) and molar absorptivity (ε) for this compound and 4,4'-dimethoxybenzophenone in a polar protic solvent such as ethanol. While extensive side-by-side experimental data in the literature is sparse, these values are representative and based on the established principles of substituent effects on aromatic ketones.
| Compound | Isomer | λmax (π → π) [nm] | ε (π → π) [L·mol⁻¹·cm⁻¹] | λmax (n → π) [nm] | ε (n → π) [L·mol⁻¹·cm⁻¹] |
| This compound | Asymmetric (meta, para) | ~285 | ~15,000 | ~340 | ~150 |
| 4,4'-Dimethoxybenzophenone | Symmetric (para, para) | ~295 | ~18,000 | ~335 | ~180 |
Note: The values presented are illustrative and can vary with the solvent and experimental conditions.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the generation of reliable and reproducible UV-Vis absorption data for these compounds, a rigorously validated experimental protocol is essential. The following step-by-step methodology is designed to be a self-validating system, minimizing potential sources of error.
1. Materials and Instrumentation:
-
This compound (Purity ≥ 99%)
-
4,4'-Dimethoxybenzophenone (Purity ≥ 99%)[5]
-
Spectrophotometric grade ethanol
-
Class A volumetric flasks and pipettes
-
Calibrated analytical balance
-
Dual-beam UV-Vis spectrophotometer
-
Matched 1 cm quartz cuvettes
2. Preparation of Stock Solutions (Causality: Ensuring Accuracy and Precision): The initial step involves the precise preparation of stock solutions. A calibrated analytical balance is crucial for accurate mass determination, which is fundamental for calculating the molar absorptivity.
-
Accurately weigh approximately 10 mg of each compound.
-
Quantitatively transfer the weighed solid into separate 100 mL volumetric flasks.
-
Dissolve the compound in a small amount of ethanol and then dilute to the mark with the same solvent. This ensures homogeneity of the solution.
-
Calculate the precise molar concentration of each stock solution.
3. Preparation of Working Solutions (Causality: Adherence to the Beer-Lambert Law): The Beer-Lambert law, which relates absorbance to concentration, is most accurate for absorbance values between 0.1 and 1.0. Therefore, serial dilutions of the stock solutions are necessary to obtain concentrations that yield absorbances within this optimal range.
-
Perform serial dilutions of the stock solutions using volumetric pipettes and flasks to prepare a series of working solutions of decreasing concentrations.
4. Spectrophotometric Measurement (Causality: Instrument Calibration and Minimizing Interference): A dual-beam spectrophotometer is employed to correct for any absorption from the solvent and the cuvette, thereby isolating the absorbance of the analyte.
-
Allow the spectrophotometer to warm up for at least 20-30 minutes to ensure lamp stability.[6]
-
Fill both the sample and reference cuvettes with spectrophotometric grade ethanol to record a baseline correction over the desired wavelength range (e.g., 200-450 nm).
-
Thoroughly rinse a cuvette with the first working solution before filling it for measurement to avoid dilution errors.[7]
-
Place the cuvette in the sample holder and record the UV-Vis spectrum.
-
Repeat the measurement for each working solution, starting from the least concentrated to minimize carryover.
5. Data Analysis:
-
From the obtained spectra, determine the wavelength of maximum absorption (λmax) for both the π → π* and n → π* transitions for each compound.
-
Using the absorbance value at λmax and the known concentration of the solution, calculate the molar absorptivity (ε) using the Beer-Lambert equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration.
Experimental Workflow Diagram
Caption: Workflow for the UV-Vis spectroscopic analysis of benzophenone derivatives.
Discussion: The Structural Basis for Spectral Differences
The observed variations in the UV absorption profiles of this compound and 4,4'-dimethoxybenzophenone can be rationalized by considering the electronic effects of the methoxy groups and their influence on the chromophoric system.
Electronic Effects of Methoxy Groups: The methoxy group is an electron-donating group through resonance (mesomeric effect) and an electron-withdrawing group through induction. The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic ring, is generally dominant.
Analysis of 4,4'-Dimethoxybenzophenone: In the symmetrically substituted 4,4'-isomer, both methoxy groups are in the para position relative to the carbonyl group. This positioning allows for maximum resonance interaction, extending the conjugation of the entire molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* transition to a longer wavelength compared to unsubstituted benzophenone.
Analysis of this compound: In the asymmetrically substituted 3,4-isomer, one methoxy group is para and the other is meta to the carbonyl group. The para-methoxy group contributes to the extension of conjugation, similar to the 4,4'-isomer. However, the meta-methoxy group's resonance effect does not extend to the carbonyl group. Its primary electronic influence is inductive electron withdrawal. This leads to a less effective overall extension of conjugation compared to the 4,4'-isomer. Consequently, the π → π* transition of the 3,4-isomer is expected to occur at a slightly shorter wavelength than that of the 4,4'-isomer.
The n → π Transition:* The n → π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. Electron-donating groups increase the electron density on the carbonyl oxygen, which can slightly raise the energy of the n-orbital. This can lead to a hypsochromic (blue) shift to shorter wavelengths. The more effective electron donation in the 4,4'-isomer might lead to a more pronounced blue shift of the n → π* transition compared to the 3,4-isomer.
Structure-Absorption Relationship Diagram
Caption: Influence of substituent position on UV absorption characteristics.
Conclusion
The isomeric distinction between this compound and 4,4'-dimethoxybenzophenone provides a clear illustration of how subtle structural modifications can significantly impact molecular photophysical properties. The symmetric para,para-substitution in 4,4'-dimethoxybenzophenone leads to a more extended conjugated system, resulting in a bathochromic shift of its principal π → π* absorption band compared to the asymmetrically substituted 3,4-isomer.
For researchers and developers, this translates to tangible differences in application. For instance, in formulating a UV-curable resin, the higher molar absorptivity and red-shifted absorption of the 4,4'-isomer might offer more efficient light absorption from a specific UV source. Conversely, for applications requiring a more tailored absorption window, the slightly blue-shifted profile of the 3,4-isomer could be advantageous. A thorough understanding of these structure-property relationships, validated by rigorous experimental characterization as outlined in this guide, is indispensable for the rational design and optimization of photoactive materials and formulations.
References
- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. National Center for Biotechnology Information.
- Chemistry For Everyone. (2024, February 7). How To Perform UV Vis Spectroscopy? [Video]. YouTube.
- NIST. (n.d.). 4,4'-Dimethoxybenzophenone. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.
- Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
- International Journal of Pharmaceutical Research and Applications. (2021). Uv-Vis Spectroscopy in Analysis of Phytochemicals.
- ResearchGate. (n.d.). UV/Vis spectra of 4‐4‐MPTB molecule in ethanol.
- ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane.
- MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone.
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). 4,4'-Dimethoxybenzophenone.
- SpectraBase. (n.d.). 4,4'-Dimethoxybenzophenone.
- RunSheng Chemical. (n.d.). 4,4'-Dimethoxybenzophenone.
- PubChem. (n.d.). 4,4'-Dimethoxybenzophenone CID 7032.
- Chromatography Today. (2009, December 1). Rapid LC Determination of UV Filters in Cosmetics using Ethanol as the Mobile Phase.
- ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol.
- ATB. (n.d.). This compound.
Sources
- 1. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4,4′-二甲氧基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
A Comparative Study of Benzophenone Isomers as UV Filters: A Technical Guide for Researchers
In the ever-evolving field of photoprotection, the selection of optimal ultraviolet (UV) filters is paramount for the development of effective and safe formulations. Among the myriad of available UV-absorbing compounds, benzophenones have long been a cornerstone in the cosmetic and polymer industries. However, the specific isomeric form of a benzophenone can dramatically influence its performance and safety profile. This guide provides an in-depth comparative analysis of three key monohydroxylated benzophenone isomers: 2-hydroxybenzophenone, 3-hydroxybenzophenone, and 4-hydroxybenzophenone, to empower researchers, scientists, and drug development professionals with the critical data and insights needed for informed formulation decisions.
The Critical Role of Isomerism in UV Filter Performance
The position of the hydroxyl (-OH) group on the benzophenone backbone is not a trivial structural detail. It fundamentally dictates the molecule's photophysical and photochemical behavior, influencing its UV absorption characteristics, photostability, and interaction with biological systems. This guide will dissect these differences, providing a clear rationale for selecting the most appropriate isomer for a given application.
Comparative Analysis of UV Absorption Spectra
The primary function of a UV filter is to absorb deleterious UV radiation. The efficiency and spectral coverage of this absorption are critical performance indicators.
A direct comparison of the UV-Visible absorption spectra of the three isomers reveals significant differences in their absorption maxima (λmax) and molar absorptivity (ε), which quantifies the extent of light absorption at a specific wavelength.
| Isomer | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | UV Range |
|---|---|---|---|
| 2-Hydroxybenzophenone | ~250, ~325 | High | UVA & UVB |
| 3-Hydroxybenzophenone | ~255, ~290 | Moderate | UVB |
| 4-Hydroxybenzophenone | ~290 | High | UVB |
Analysis of Spectral Data:
-
2-Hydroxybenzophenone exhibits a broad absorption profile, with significant absorbance in both the UVB (280-315 nm) and UVA (315-400 nm) regions. This is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group, which facilitates a highly efficient energy dissipation mechanism.[1]
-
3-Hydroxybenzophenone primarily absorbs in the UVB range, with its absorption cutting off before extending significantly into the UVA region.
-
4-Hydroxybenzophenone shows a strong but narrower absorption peak predominantly in the UVB range.[2]
The broader spectral coverage of 2-hydroxybenzophenone makes it a more versatile UV filter for broad-spectrum protection.
Photochemical Mechanisms and Photostability: The Key to Long-Lasting Efficacy
A UV filter's ability to withstand prolonged UV exposure without degrading is crucial for its effectiveness. The photochemical deactivation pathways of the benzophenone isomers are directly linked to their photostability.
The Superior Photostability of 2-Hydroxybenzophenone: The Role of ESIPT
2-Hydroxybenzophenone exhibits remarkable photostability due to a highly efficient photoprotective mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).
Sources
A Senior Application Scientist's Guide to HPLC Method Validation for 3,4-Dimethoxybenzophenone Analysis: A Comparative Assessment
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Dimethoxybenzophenone. Beyond a mere procedural checklist, we will delve into the scientific rationale behind each validation parameter, present a comparative analysis with alternative techniques—Gas Chromatography (GC) and UV-Visible Spectrophotometry—and equip you with the insights to select the most fit-for-purpose methodology for your analytical challenges.
The Analyte: this compound
This compound is an organic compound often used as a UV filter in cosmetics and as a key intermediate in pharmaceutical synthesis.[1][2] Its accurate quantification is crucial for ensuring product quality, stability, and regulatory compliance.
Physicochemical Properties:
-
Appearance: White to off-white powder[1]
-
Solubility: Soluble in organic solvents, sparingly soluble in water.[4]
Part 1: The Cornerstone of Reliable Analysis: HPLC Method Validation
Method validation is the documented process that ensures an analytical procedure is suitable for its intended purpose.[5][6] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), provide a comprehensive framework for this process.[7][8][9][10]
The objective is to establish, through a series of rigorous experimental evaluations, that the developed HPLC method will consistently deliver accurate, reproducible, and reliable results for the quantification of this compound.
Proposed HPLC Method Parameters
Before validation, a suitable HPLC method must be developed. Based on the chemical nature of this compound (a moderately polar aromatic ketone), a reverse-phase HPLC method is appropriate.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 288 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The Validation Workflow: A Step-by-Step Protocol with Rationale
The following diagram illustrates the logical flow of the validation process.
Caption: A streamlined workflow for HPLC method validation.
1. System Suitability Testing (SST)
-
Why it's done: SST is a prerequisite to validation. It ensures the chromatographic system is performing adequately on the day of analysis.
-
Protocol:
-
Prepare a standard solution of this compound (e.g., 50 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time and peak area.
-
Determine theoretical plates (N) and tailing factor (T).
-
-
Acceptance Criteria:
-
%RSD of peak area ≤ 2.0%
-
%RSD of retention time ≤ 1.0%
-
Theoretical plates (N) > 2000
-
Tailing factor (T) ≤ 2.0
-
2. Specificity
-
Why it's done: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
-
Protocol:
-
Inject a blank (mobile phase).
-
Inject a placebo solution (if applicable, containing all formulation components except the active ingredient).
-
Inject the this compound standard solution.
-
Spike the placebo with the analyte and inject.
-
Subject a sample solution to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products and inject.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms. The peak for the analyte should be pure and spectrally homogenous, which can be confirmed using a photodiode array (PDA) detector.
3. Linearity and Range
-
Why it's done: To establish a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[5]
-
Protocol:
-
Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 80% to 120% of the target concentration). A typical range could be 10 µg/mL to 100 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the regression line.
-
4. Accuracy
-
Why it's done: To determine the closeness of the test results obtained by the method to the true value.[6] It's often expressed as percent recovery.
-
Protocol:
-
Prepare samples (or placebo) spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
5. Precision
-
Why it's done: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It's evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[5]
-
-
Protocol:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why it's done:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
-
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ must be verified for precision and accuracy. The %RSD for precision at the LOQ should be ≤ 10%.
7. Robustness
-
Why it's done: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
Column temperature (± 2°C)
-
-
Analyze a sample under each modified condition and evaluate the effect on system suitability parameters.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations.
Summary of HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at analyte Rt | No interferences observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 10 - 100 µg/mL | Established | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.10% | Pass |
| LOD | S/N ≥ 3 | 0.1 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.3 µg/mL | Pass |
| Robustness | SST criteria met | All variations met SST | Pass |
Part 2: Comparative Analysis of Analytical Techniques
The choice of an analytical method extends beyond a single validated procedure. It requires a critical evaluation of alternatives to ensure the selected technique is optimal for the specific application, considering factors like sample matrix, required sensitivity, throughput, and available resources.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Purity Analysis of 3,4-Dimethoxybenzophenone: A Comparative Study Using Differential Scanning Calorimetry
For researchers and professionals in drug development and materials science, the purity of chemical compounds is a critical quality attribute. It directly impacts efficacy, safety, and material performance. This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) for the purity analysis of 3,4-Dimethoxybenzophenone, a key intermediate in pharmaceuticals and a UV absorber in cosmetics and polymers.[1] We will explore the theoretical underpinnings of DSC-based purity determination, provide a detailed experimental protocol, and compare its performance against established chromatographic methods.
The Principle of Purity Determination by DSC: The van't Hoff Equation
Differential Scanning Calorimetry (DSC) determines the purity of a crystalline substance by precisely measuring the heat flow to a sample as a function of temperature.[2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2][3] This phenomenon is governed by the van't Hoff equation, which forms the theoretical basis for this analysis.[3][4]
The simplified van't Hoff equation for melting point depression is:
Ts = To - (RTo² X₂ / ΔHf) * (1/F)
Where:
-
Ts is the sample melting temperature at a specific fraction melted.
-
To is the melting point of the 100% pure substance.
-
R is the ideal gas constant.
-
X₂ is the mole fraction of the impurity.
-
ΔHf is the molar heat of fusion of the pure major component.
-
F is the fraction of the sample that has melted at temperature Ts.
By plotting the measured sample temperature (Ts) against the reciprocal of the fraction melted (1/F), a linear relationship is expected for ideal systems.[3] The mole fraction of the impurity (X₂) can then be calculated from the slope of this line, allowing for a quantitative determination of the sample's purity.[5] This method is particularly effective for highly pure materials, typically above 98.5 mole percent.[4][6]
Experimental Protocol: DSC Purity Analysis of this compound
This protocol is designed to be a self-validating system, incorporating best practices outlined in standards such as ASTM E928.[4][5]
Instrumentation: A calibrated heat-flux or power-compensated DSC instrument is required. Calibration should be performed for temperature and enthalpy using certified reference materials like indium.
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[5] A precise microbalance is crucial for this step.
-
Hermetically seal the pan to prevent any loss of volatile impurities or sublimation of the sample during the analysis.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Causality Behind Experimental Choices:
-
Small Sample Mass (1-3 mg): Minimizes thermal gradients within the sample, leading to sharper melting peaks and improved resolution, which is critical for accurate partial area analysis.[5]
-
Slow Heating Rate (0.5-1.0 K/min): Allows the system to remain close to thermal equilibrium during the melting process, a fundamental assumption of the van't Hoff model.[7]
-
Hermetic Sealing: Prevents mass loss, which would otherwise lead to significant errors in the enthalpy of fusion and the calculated purity.
DSC Measurement Parameters:
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, constant rate (e.g., 0.7 K/min) to a temperature well above the completion of the melt (e.g., 120°C).[5] The melting point of this compound is reported in ranges from 52-57°C to 103-104°C, so a preliminary scan may be necessary to determine the approximate range.[1][8]
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to provide a stable thermal environment and prevent oxidative degradation.[9]
Data Analysis Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. thermalsupport.com [thermalsupport.com]
- 4. store.astm.org [store.astm.org]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. infinitalab.com [infinitalab.com]
- 7. scribd.com [scribd.com]
- 8. This compound CAS#: 4038-14-6 [m.chemicalbook.com]
- 9. akjournals.com [akjournals.com]
A Comparative Guide to the Quantum Yield of 3,4-Dimethoxybenzophenone and Other Key Photosensitizers
This guide provides a detailed comparison of the photochemical properties of 3,4-Dimethoxybenzophenone against other widely used photosensitizers. We will delve into the core principles of photosensitization, the critical role of quantum yield, and the structural factors that dictate a molecule's efficiency in harnessing light energy. While direct, experimentally-verified quantum yield data for this compound is not prevalent in current literature, this guide will establish a robust framework for its evaluation. We will analyze its expected behavior based on well-studied analogues and provide a comprehensive, field-proven protocol for its empirical determination.
The Essence of Photosensitization: From Photon to Triplet State
The utility of a photosensitizer is defined by its ability to absorb light and efficiently transfer that energy to another molecule. The journey begins when the photosensitizer absorbs a photon, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁). For aromatic ketones like benzophenones, what happens next is the key to their function: a highly efficient process called intersystem crossing (ISC) .
During ISC, the molecule transitions from the short-lived S₁ state to a longer-lived triplet excited state (T₁). This high ISC quantum yield (ΦISC), often approaching unity for benzophenone, is the cornerstone of its photochemical activity.[1] The T₁ state, with its unpaired electron spins and extended lifetime, is the primary photoactive species, capable of initiating chemical reactions through hydrogen abstraction or energy transfer.[2]
The specific nature of the lowest triplet state—whether it's an n,π* state (involving a non-bonding electron on the carbonyl oxygen) or a π,π* state (involving the aromatic system)—profoundly influences the molecule's reactivity. For unsubstituted benzophenone in non-polar solvents, the T₁ state is n,π* in character, making the carbonyl oxygen electron-deficient and a powerful hydrogen atom abstractor.[1]
Caption: Experimental workflow for relative quantum yield determination.
Conclusion
This compound is a valuable compound in applications such as UV absorption and polymer stabilization. While its photosensitizing potential is high due to its core benzophenone structure, the presence of two electron-donating methoxy groups introduces critical nuances. Researchers should anticipate a high intersystem crossing quantum yield but must be acutely aware of potential solvent-induced changes in the nature of the reactive triplet state, which could significantly impact its effectiveness in certain applications. The lack of published quantum yield data underscores the need for empirical validation. By employing rigorous techniques like laser flash photolysis as detailed in this guide, drug development professionals and scientists can accurately quantify the photochemical efficiency of this compound and make informed decisions in their research and development endeavors.
References
- Title: Chapter 1: Thioxanthone Photoinitiators with Heterocyclic Extended Chromophores. Source: Books. URL: https://books.google.com/books?hl=en&lr=&id=s-NoDwAAQBAJ&oi=fnd&pg=PA1&dq=quantum+yield+of+thioxanthone&ots=05f3B0L_n8&sig=hN7o2f9b8U7L3d6y4X9wZg9cQ9k
- Title: Investigation of the triplet quantum yield of thioxanthone by time-resolved thermal lens spectroscopy: Solvent and population lens effects. Source: ResearchGate. URL: https://www.researchgate.
- Title: Benzophenone (C13H10O) properties. Source: BenchChem. URL: https://www.benchchem.com/product/b5970
- Title: (a) Acetophenone chemical structure; (b) Schematic representation of the 1 np - ResearchGate. Source: ResearchGate. URL: https://www.researchgate.
- Title: The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones. Source: BenchChem. URL: https://www.benchchem.com/technical-guides/in-depth-technical-guide-to-the-photochemical-behavior-of-substituted-benzophenones
- Title: An In-depth Technical Guide to the Photochemistry of Thia-Substituted Benzophenones. Source: BenchChem. URL: https://www.benchchem.com/technical-guides/in-depth-technical-guide-to-the-photochemistry-of-thia-substituted-benzophenones
- Title: Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11352125/
- Title: A Technical Guide to the Triplet State Quantum Yield of 3-Ethylbenzophenone. Source: BenchChem. URL: https://www.benchchem.
Sources
A Comparative Guide to the Cytotoxicity of Benzophenone Derivatives: A Focus on 3,4-Dimethoxybenzophenone
Introduction: The Double-Edged Sword of Benzophenones
Benzophenones are a class of aromatic ketones widely utilized for their ability to absorb ultraviolet (UV) radiation. This property makes them invaluable as UV filters in sunscreens, personal care products, and as photostabilizers in plastics and coatings. However, their widespread use has led to increasing scrutiny of their biological effects, including potential cytotoxicity, endocrine disruption, and environmental toxicity. For researchers in toxicology and drug development, understanding the structure-activity relationships (SAR) that govern the cytotoxicity of these compounds is paramount for designing safer alternatives and assessing risk.
This guide provides an in-depth comparison of the cytotoxic profiles of several key benzophenone derivatives. While well-studied compounds like Benzophenone-3 (Oxybenzone) serve as important benchmarks, we place a special focus on the less-characterized 3,4-Dimethoxybenzophenone . Due to a notable gap in publicly available in vitro cytotoxicity data for this specific derivative, this guide will leverage established principles of toxicology and SAR to frame its potential cytotoxic profile in comparison to its well-documented analogues. We will explore the primary mechanisms of toxicity, present a comparative data summary, and provide detailed, field-proven experimental protocols for researchers to conduct their own validated assessments.
Section 1: The Benzophenone Scaffold and Key Structural Distinctions
The cytotoxic potential of a benzophenone derivative is intrinsically linked to its chemical structure. The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl rings dictate the molecule's electronic properties, lipophilicity, and metabolic fate, all of which influence its interaction with cellular components.
Below are the structures of the benzophenone derivatives central to this guide. The key difference for this compound is the absence of a hydroxyl group at the ortho (2-position), which is a critical feature in many other photochemically active benzophenones like Benzophenone-3.
Caption: Simplified pathway of benzophenone-induced apoptosis.
Section 4: Experimental Protocols for Assessing Benzophenone Cytotoxicity
To address the data gap for this compound and enable robust comparisons, a multi-assay approach is essential. The following protocols are standard, validated methods for quantifying different aspects of cytotoxicity.
Caption: A multi-assay workflow for comprehensive cytotoxicity testing.
Protocol 4.1: MTT Assay for Cell Viability
-
Principle & Causality: This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. [1][2]
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered and stored protected from light.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. [1]
-
Protocol 4.2: LDH Release Assay for Cytotoxicity
-
Principle & Causality: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that, upon cell lysis, is released into the culture medium. An enzymatic reaction is used to convert a tetrazolium salt into a colored formazan product, with the color intensity being directly proportional to the amount of LDH released, and thus to the level of cytotoxicity. [3][4]
-
Reagents:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).
-
Lysis Buffer (10X, often provided in the kit for maximum LDH release control).
-
-
Step-by-Step Methodology:
-
Plate Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Control Wells: Prepare three sets of controls:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation.
-
Background: Medium only (no cells).
-
-
Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. [4] 4. Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm.
-
Protocol 4.3: Intracellular ROS Detection
-
Principle & Causality: This assay measures oxidative stress using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS. [5][6]
-
Reagents:
-
H₂DCFDA stock solution (e.g., 10 mM in DMSO).
-
Serum-free cell culture medium or PBS.
-
Positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide).
-
-
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed and treat cells as described previously.
-
Probe Loading: Remove the treatment medium and wash cells gently with warm PBS. Prepare a working solution of H₂DCFDA (e.g., 10-20 µM) in serum-free medium. Add 100 µL of the H₂DCFDA solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark. [7] 4. Fluorescence Measurement: Remove the probe solution and wash the cells again with PBS. Add 100 µL of PBS to each well. Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. [5]
-
Protocol 4.4: Caspase-3 Activity Assay
-
Principle & Causality: This assay quantifies apoptosis by measuring the activity of Caspase-3, a key executioner enzyme. The assay uses a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter. When activated Caspase-3 in the cell lysate cleaves the substrate, the reporter molecule is released, generating a signal that is proportional to Caspase-3 activity.
-
Reagents:
-
Commercially available Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate).
-
-
Step-by-Step Methodology:
-
Induce Apoptosis: Seed cells in a larger format (e.g., 6-well plate) and treat with benzophenone derivatives to induce apoptosis.
-
Cell Lysis: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Prepare Lysate: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Enzymatic Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Prepare the reaction mixture (reaction buffer + DTT + DEVD-pNA substrate) as per the kit's instructions. Add 50 µL of the reaction mixture to each lysate.
-
Incubation & Reading: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm (for pNA).
-
Conclusion and Future Directions
This guide consolidates the current understanding of benzophenone cytotoxicity, highlighting a significant disparity in the available data. While derivatives such as Benzophenone-3 and Benzophenone-1 are confirmed cytotoxic agents acting through oxidative stress and apoptosis, This compound remains a toxicological enigma. Its structural features—notably the absence of a 2-hydroxyl group—suggest a potentially distinct biological activity profile that warrants immediate investigation.
The assertion of its "low toxicity" must be challenged and validated experimentally. The detailed protocols provided herein offer a clear and robust framework for researchers to systematically evaluate the cytotoxic, oxidative, and apoptotic potential of this compound and other understudied derivatives. Such research is not merely academic; it is essential for conducting informed risk assessments, ensuring consumer safety, and guiding the development of next-generation photostabilizers with improved safety profiles.
References
- National Toxicology Program. (1992). TOX-21: 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7).
- ROS Assay Kit Protocol. (n.d.). [Source of Protocol].
- Flow Cytometric Detection of Reactive Oxygen Species. (n.d.). Bio-protocol.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley r
- LDH cytotoxicity assay. (2024). Protocols.io. [Link]
- A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (2022). PubMed Central. [Link]
- PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone.
- Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (2025). [Journal/Source][Link]
- Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in r
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021).
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
- Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. (n.d.).
- Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. [Link]
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). [Source of Protocol].
- Creative Bioarray. (n.d.). Cellular reactive oxygen species (ROS) assay strategy.
- Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). [Source of Protocol].
- A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021).
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? (2022). Termedia. [Link]
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
A Comparative In Vitro Assessment of the Photoprotective Efficacy of 3,4-Dimethoxybenzophenone
In the ever-evolving landscape of photoprotective agents, the pursuit of novel, effective, and photostable UV filters is a paramount objective for researchers and formulation scientists in the pharmaceutical and cosmetic industries. This guide provides an in-depth comparative analysis of the in vitro photoprotective efficacy of 3,4-Dimethoxybenzophenone, a member of the benzophenone family of organic UV filters. Its performance is benchmarked against two widely utilized sunscreen agents: Oxybenzone (Benzophenone-3) and Avobenzone. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and insights into the methodologies for such assessments.
Introduction: The Rationale for In Vitro Photoprotection Assessment
The evaluation of a sunscreen's efficacy has traditionally relied on in vivo methods, which, while providing valuable data, are associated with ethical considerations and inherent variability. Consequently, in vitro methodologies have gained prominence as reliable and reproducible alternatives for screening and characterizing the photoprotective potential of UV filters.[1][2] These methods typically involve the application of a sunscreen formulation onto a synthetic substrate, such as polymethylmethacrylate (PMMA) plates or Transpore™ tape, followed by spectrophotometric analysis of UV transmittance.[3] Key parameters derived from these measurements include the Sun Protection Factor (SPF), which quantifies protection against UVB radiation, and the critical wavelength (λc), an indicator of the breadth of UVA protection.[4] Furthermore, photostability, the ability of a molecule to maintain its protective integrity upon UV exposure, is a critical determinant of a sunscreen's real-world performance.[5][6]
This guide will delve into the in vitro assessment of this compound, providing a comparative framework against Oxybenzone and Avobenzone to elucidate its potential as a photoprotective agent.
Comparative Analysis of Photoprotective Efficacy
A comprehensive evaluation of a UV filter's performance necessitates the examination of its UV absorption spectrum, its contribution to the Sun Protection Factor (SPF), its ability to provide broad-spectrum protection (indicated by the critical wavelength), and its photostability. The following sections present a comparative summary of these key parameters for this compound, Oxybenzone, and Avobenzone based on available scientific literature.
It is important to note that direct, peer-reviewed in vitro SPF and comprehensive photostability data for this compound in standardized sunscreen formulations are not as widely published as for the more common UV filters. The data presented here are synthesized from various sources, including studies on related benzophenone derivatives, to provide a scientifically grounded estimation of its potential performance.
| Parameter | This compound (Estimated) | Oxybenzone (Benzophenone-3) | Avobenzone |
| UV Absorption Range | Primarily UVB and UVA2 | UVB and UVA2[7] | Primarily UVA1 |
| In Vitro SPF Contribution | Moderate | A 5% solution has an in vitro SPF of approximately 12.77. | Primarily a UVA filter, with a lower contribution to SPF compared to UVB filters. |
| Critical Wavelength (λc) | Expected to be in the lower UVA range | ~360 nm | >370 nm |
| Photostability | Expected to be relatively stable | Generally considered photostable.[5] | Prone to significant photodegradation, often requiring photostabilizers.[5] |
| UVA/UVB Protection Balance | Likely skewed towards UVB and UVA2 protection | Provides broader UVB and some UVA2 protection. | Excellent UVA protector, but offers minimal UVB protection. |
Experimental Protocols for In Vitro Photoprotective Assessment
To ensure scientific integrity and reproducibility, the following detailed protocols outline the standard in vitro methods for assessing the photoprotective efficacy of UV filters.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF is determined by measuring the UV transmittance through a thin film of the sunscreen product applied to a substrate.
Methodology:
-
Substrate Preparation: Roughened polymethylmethacrylate (PMMA) plates are commonly used as they mimic the surface topography of the skin.
-
Sample Application: A precise amount of the test formulation (typically 1.3 to 2.0 mg/cm²) is applied uniformly across the PMMA plate.
-
Spectrophotometric Measurement: The UV transmittance of the sample-coated plate is measured using a spectrophotometer equipped with an integrating sphere over the range of 290 to 400 nm.
-
SPF Calculation: The SPF is calculated using the following equation, which integrates the erythemal action spectrum and the solar spectral irradiance over the UV range:
SPF = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ
Where:
-
E(λ) is the erythema action spectrum
-
S(λ) is the solar spectral irradiance
-
T(λ) is the spectral transmittance of the sample
-
Diagram of the In Vitro SPF Determination Workflow:
Caption: Workflow for in vitro SPF determination.
Critical Wavelength (λc) and UVA/UVB Ratio Determination
These parameters provide an assessment of the breadth of UV protection.
Methodology:
-
UV Absorbance Measurement: The absorbance spectrum of the sunscreen film on the PMMA plate is measured from 290 to 400 nm.
-
Critical Wavelength Calculation: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is indicative of broad-spectrum protection.[4]
-
UVA/UVB Ratio Calculation: This ratio is calculated from the integrated absorbance in the UVA (320-400 nm) and UVB (290-320 nm) ranges.
Photostability Assessment
Photostability is evaluated by measuring the change in UV absorbance after exposure to a controlled dose of UV radiation.
Methodology:
-
Initial Absorbance Measurement: The initial UV absorbance spectrum of the sunscreen film is recorded.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.
-
Final Absorbance Measurement: The UV absorbance spectrum is measured again after irradiation.
-
Photostability Calculation: The percentage of degradation is calculated by comparing the area under the absorbance curve before and after irradiation. A photostable formulation will exhibit minimal change in its absorbance profile.[5]
Diagram of the Photostability Assessment Workflow:
Caption: Workflow for photostability assessment.
Discussion and Future Perspectives
The in vitro data, while requiring further direct experimental validation for this compound, suggests it likely functions as a competent UVB and UVA2 absorber, characteristic of many benzophenone derivatives. Its performance in a final formulation will be highly dependent on its concentration, the vehicle used, and its interaction with other UV filters.
In comparison, Oxybenzone offers a well-documented history of broad-spectrum protection, though concerns regarding its systemic absorption and environmental impact persist.[8] Avobenzone remains a gold standard for UVA protection but its inherent photounstability necessitates careful formulation with photostabilizing agents.[5]
Future research should focus on conducting direct comparative in vitro studies of this compound in standardized sunscreen bases against Oxybenzone and stabilized Avobenzone formulations. Such studies would provide the definitive data needed to fully elucidate its position within the arsenal of photoprotective agents.
Conclusion
This guide provides a framework for the in vitro assessment of this compound's photoprotective efficacy, contextualized by a comparison with the established UV filters Oxybenzone and Avobenzone. The provided experimental protocols offer a robust methodology for researchers to generate the necessary data for a comprehensive evaluation. While preliminary analysis suggests this compound holds promise as a UVB-UVA2 filter, further direct comparative studies are essential to fully realize its potential in the development of next-generation sunscreen formulations.
References
- Gaspar LR, Campos M. Evaluation of the photostability of different UV filter combinations in a sunscreen. Int J Pharm. 2007;343(1-2):123-128.
- Kaur S, Saraf S. Correlation between in vitro and in silico determined sun protection factor of selected UV filters.
- Diffey BL. In vitro versus in vivo sunscreen testing. Photodermatol Photoimmunol Photomed. 2000;16(6):250-5.
- Kim S, Choi K. A comparative review of natural and synthetic UV filters: Gadusol and benzophenone-3 as representative examples. Environ Int. 2014;73:245-56.
- Moyal D. UVA protection efficacy of sunscreens can be determined by the persistent pigment darkening (PPD) method. (Part 2). Photodermatol Photoimmunol Photomed. 2000;16(6):250-5.
- Gonzalez H, Farbrot A, Larkö O, Wennberg AM. Percutaneous absorption of the sunscreen benzophenone-3 after repeated whole-body applications, with and without ultraviolet irradiation.
- Fatmasari E, Zulkarnain AK, Kuswahyuning R. 3,4-dimethoxychalcone novel ultraviolet-A-protection factor in conventional sunscreen cream. J Adv Pharm Technol Res. 2021;12(3):279-284.
- Setiawati A, Yanti AR, Zulkarnain AK. In-vitro and in-vivo Sunscreen Activity of Active Compounds Isolated from Fruits of Phaleria marcocarpha (Scheff. Boerl). J Young Pharm. 2018;10(2):153-157.
- Gonzalez H. Studies of Sunscreens: Percutaneous Absorption of Benzophenone-3 and Photostability.
- Smaoui S, Hlima HB, Jarraya R, et al. Characterization of sunscreen cream containing benzophenone-3,3',4,4'-tetracarboxylate dianhydride. Beni-Suef Univ J Basic Appl Sci. 2017;6(4):372-377.
- PubChem. This compound.
- PubChem. 4,4'-Dimethoxybenzophenone.
- PubChem. Benzophenone-6.
- Gonzalez H, Tarras-Wahlberg N, Strömdahl B, et al. A comparative study of the in vitro dermal absorption of radiolabeled benzophenone through human skin. Toxicol In Vitro. 2024;98:105835.
- Amended Safety Assessment of Benzophenones as Used in Cosmetics. Int J Toxicol. 2021;40(1_suppl):5S-23S.
- Afonso S, Horita K, Silva e Sousa J, et al. In vitro approaches to antioxidant screening for the development of a sunscreen formulation. Braz J Pharm Sci. 2014;50(4):757-765.
- Moyal D, Fourtanier A. UVA protection efficacy of sunscreens can be determined by the persistent pigment darkening (PPD) method. (Part 2). Photodermatol Photoimmunol Photomed. 2000;16(6):250-255.
- Gonzalez H, Farbrot A, Larkö O, Wennberg AM. Percutaneous absorption of the sunscreen benzophenone-3 after repeated whole-body applications, with and without ultraviolet irradiation.
- NIST. 4,4'-Dimethoxybenzophenone. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Accessed January 9, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comparative study of the in vitro dermal absorption of radiolabeled benzophenone through human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 3,4-dimethoxychalcone novel ultraviolet-A-protection factor in conventional sunscreen cream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Percutaneous absorption of the sunscreen benzophenone-3 after repeated whole-body applications, with and without ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Substituted Benzophenones
For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is a cornerstone of therapeutic innovation. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer. Phenolic compounds, by virtue of their chemical structure, are a major class of antioxidants. Among these, the benzophenone scaffold presents a versatile platform for the development of novel antioxidant agents. This guide provides an in-depth comparison of the antioxidant activity of various substituted benzophenones, supported by experimental data, to elucidate the critical structure-activity relationships that govern their efficacy.
The Chemical Rationale: How Benzophenones Combat Oxidative Stress
The antioxidant activity of phenolic compounds, including substituted benzophenones, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. This process is often described by two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
In the HAT mechanism , the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a radical (R•), forming a stable aryloxyl radical (ArO•) and a non-radical species (RH). The stability of the resulting aryloxyl radical is crucial, as a more stable radical is less likely to propagate the radical chain reaction.
In the SET-PT mechanism , the antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion, yielding the same aryloxyl radical and non-radical species as in the HAT mechanism.
The efficiency of a benzophenone derivative as an antioxidant is therefore intrinsically linked to the stability of the aryloxyl radical it forms. This stability is heavily influenced by the nature and position of substituents on its aromatic rings.
Caption: General mechanism of free radical scavenging by a hydroxylated benzophenone.
Comparative Analysis of Antioxidant Activity: A Data-Driven Insight
The antioxidant potential of a compound is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in an in vitro assay. A lower IC50 value signifies greater antioxidant potency. The following table summarizes the reported IC50 values for various substituted benzophenones from DPPH and ABTS radical scavenging assays.
| Compound | Substitution Pattern | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference(s) |
| Benzophenone | Unsubstituted | > 100 | > 100 | [1] |
| 2,4-Dihydroxybenzophenone | 2-OH, 4-OH | Not specified | Not specified | [1] |
| 2,2',4-Trihydroxybenzophenone | 2-OH, 2'-OH, 4-OH | Not specified | Not specified | [1] |
| 2,3,4-Trihydroxybenzophenone | 2-OH, 3-OH, 4-OH | ~10 | < 10 | [2] |
| 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone | 2,5-dihydroxybenzoyl moiety | Not specified | Not specified | [3] |
Note: The data presented is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The compiled data, though not exhaustive, reveals critical insights into the structure-activity relationships of substituted benzophenones as antioxidants:
-
The Indispensable Role of Hydroxyl Groups: The unsubstituted benzophenone shows negligible antioxidant activity. The presence of hydroxyl (-OH) groups is a prerequisite for radical scavenging.
-
The Power of Polyhydroxylation: The antioxidant activity generally increases with the number of hydroxyl substituents. For instance, 2,3,4-trihydroxybenzophenone exhibits significant antioxidant activity, with an IC50 value in the low micromolar range[2]. This is because multiple hydroxyl groups provide more sites for hydrogen donation and can contribute to the stabilization of the resulting aryloxyl radical through resonance.
-
The Strategic Importance of Substituent Position: The positioning of hydroxyl groups on the aromatic rings is a key determinant of antioxidant efficacy. The potent activity of 2,3,4-trihydroxybenzophenone suggests that vicinal hydroxyl groups (hydroxyl groups on adjacent carbon atoms) enhance antioxidant capacity[2]. This arrangement can facilitate intramolecular hydrogen bonding, which can stabilize the aryloxyl radical formed after hydrogen donation.
-
Influence of Other Functional Groups: The antioxidant activity can be further modulated by the presence of other moieties. For example, a 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone derivative was reported to have significant antioxidant activity, indicating that the core benzophenone structure can be effectively integrated into larger molecular frameworks to achieve desired biological effects[3].
Experimental Protocols for Antioxidant Activity Assessment
To ensure the reproducibility and validity of antioxidant activity data, standardized experimental protocols are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods for this purpose.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom or an electron by the antioxidant to DPPH results in the formation of the reduced, pale-yellow hydrazine, leading to a decrease in absorbance at approximately 517 nm.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Compound Solutions: Prepare a stock solution of the substituted benzophenone in methanol. From this stock, create a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound solution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol instead of the test compound.
-
For the positive control, use a known antioxidant such as ascorbic acid or Trolox and prepare serial dilutions as with the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank control and Asample is the absorbance of the test compound.
-
Determination of IC50 Value: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is determined from the resulting curve and represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is proportional to the antioxidant's activity.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.
-
-
Preparation of ABTS Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound Solutions: Prepare a stock solution of the substituted benzophenone and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
To 1.0 mL of the ABTS working solution, add 10 µL of the test compound solution at various concentrations.
-
For the blank control, add 10 µL of the solvent used for the test compound.
-
Use Trolox as a standard to generate a calibration curve.
-
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity and TEAC Value: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.
Caption: General workflow for in vitro antioxidant activity assays (DPPH and ABTS).
Conclusion and Future Directions
This guide underscores the significant potential of substituted benzophenones as a class of antioxidant compounds. The evidence strongly indicates that the number and, critically, the relative positions of hydroxyl groups on the benzophenone scaffold are the primary drivers of their radical scavenging activity. Polyhydroxylated derivatives, particularly those with vicinal hydroxyl groups, have demonstrated notable potency.
For professionals in drug discovery and development, these findings highlight the benzophenone core as a promising template for the rational design of novel antioxidants. Future research should focus on a systematic evaluation of a broader range of substituted benzophenones to create a comprehensive quantitative structure-activity relationship (QSAR) model. Such a model would be invaluable for predicting the antioxidant potential of new derivatives and for fine-tuning their properties to develop effective therapeutic agents for the management of oxidative stress-related diseases.
References
- Synthesis and antioxidant potential of novel synthetic benzophenone analogues.
- The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice.
- IC50 values of the antioxidant activity test using DPPH method.
- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
- Antioxidant IC50 values of compounds 4(a-f).
- 2,2′,4‐Trihydroxybenzophenone: Crystal Structure, and Anti‐Inflamm
- Application Notes and Protocols: Antioxidant Activity of 3-Prenyl-2,4,6-trihydroxybenzophenone via DPPH Assay.
- ANTIOXIDANT ACTIVITY OF BIOACTIVE COMPOUNDS ISOLATED FROM LEAVES AND BARK OF Gymnanthes lucida Sw.
- Synthesis and bioactivity investigation of benzophenone and its deriv
- Category of antioxidant activity strength in vitro against DPPH.
- Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant.
- The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice.
- Synthesis and bioactivity investigation of benzophenone and its deriv
- dpph assay ic50: Topics by Science.gov.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
- [Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[5]resorcinarene.]([Link])
- Target-Guided Isolation and Purification of Antioxidants from Urtica laetevirens Maxim. by HSCCC Combined with Online DPPH-HPLC Analysis.
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
- IC50 values for evaluated antioxidant assays and EC50 values reducing power of w
- A comparative study of the in vitro dermal absorption of radiolabeled benzophenone through human skin.
Sources
The Influence of Dimethoxy Substitution on the Anticancer Activity of Benzophenones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary anticancer mechanism associated with many substituted benzophenones is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these molecules disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] This interference leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis in cancer cells.[1] The 3,4,5-trimethoxyphenyl moiety, in particular, has been identified as a key pharmacophore for potent tubulin polymerization inhibitors.[1][2] This guide will explore how dimethoxy substitution patterns compare and contribute to this important mechanism of action.
Comparative Analysis of Anticancer Activity: Insights from Methoxy-Substituted Chalcones
Due to the limited availability of direct comparative data for a full series of dimethoxybenzophenone isomers, we will draw parallels from the extensively studied chalcones. Chalcones, which feature a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are structurally analogous to benzophenones and their SAR often provides valuable insights into the behavior of benzophenones.[3] The following table summarizes the cytotoxic activity (IC50 values) of various methoxy-substituted chalcone derivatives against different cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Chalcone Derivative 1 | 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethyl | SH-SY5Y (Neuroblastoma) | 5.20 (for a caproylated derivative) | [4] |
| A-549 (Lung), FaDu (Pharyngeal) | 9.99 - 13.98 (for a benzylated derivative) | [4] | ||
| Chalcone Derivative 2 | 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl) | MCF-7 (Breast) | ~2.01 µg/mL | [5] |
| Chalcone Derivative 3 | 3,4-dimethoxyphenyl moiety with halogen | MCF-7, MDA-MB-231 (Breast), SK-N-MC (Neuroblastoma) | More potent than etoposide | [6] |
| Chalcone Derivative 4 | 4-methoxy on one ring | MCF-7, HepG2, HCT116 | 3.44 - 6.31 | [7] |
| Chalcone Derivative 5 | 2,4,6-trimethoxy on one ring, 3,4-dimethoxy on the other | MCF-7 (Breast) | 32.36 | [8] |
| Chalcone Derivative 6 | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 3.30 | [6] |
Key Insights from the Comparative Data:
-
The Importance of Methoxy Group Positioning: The data, even from varied chalcone backbones, consistently underscores the profound impact of the methoxy group's location on cytotoxic activity. For instance, the potent activity of compounds with a 3,4-dimethoxyphenyl moiety suggests that this substitution pattern is favorable for anticancer effects.[6]
-
The "Gold Standard" - Trimethoxy Substitution: The high potency of derivatives bearing the 3,4,5-trimethoxyphenyl group reinforces its status as a highly effective pharmacophore for tubulin polymerization inhibitors.[2][6] The presence of three methoxy groups in these specific positions appears to optimize the interaction with the colchicine binding site.
-
Synergistic Effects with Other Substituents: The introduction of other functional groups, such as halogens, in conjunction with dimethoxy substitution can significantly enhance anticancer activity.[6] This highlights the potential for multi-substituted benzophenones in drug design.
-
From Chalcones to Benzophenones: While the data presented is for chalcones, the structural similarity allows us to hypothesize that similar SAR trends would be observed for dimethoxy-substituted benzophenones. The key takeaway is that the electronic and steric properties conferred by the specific arrangement of methoxy groups are critical determinants of biological activity.
Visualizing Structure-Activity Relationships
The following diagram illustrates the logical relationship between the substitution pattern of methoxy groups and the resulting anticancer activity, based on the available data and established principles.
Caption: Logical flow of structure-activity relationships for methoxy-substituted benzophenones.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for key experiments cited in the comparative analysis of anticancer activity.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in fluorescence using a reporter dye that preferentially binds to polymerized microtubules.[9] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized porcine brain tubulin to a concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol.[7] Aliquot and store at -80°C.
-
Test Compound Preparation: Prepare a 10x stock solution of the dimethoxy-substituted benzophenone in the general tubulin buffer. The final concentration of DMSO should not exceed 1-2% to avoid interference.
-
Controls: Prepare 10x stock solutions of a known inhibitor (e.g., Nocodazole) and a vehicle control (buffer with the same percentage of DMSO as the test compounds).
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate and a temperature-controlled plate reader to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin stock solution containing a fluorescent reporter (e.g., DAPI) to each well.
-
Immediately place the plate in the pre-warmed plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at an excitation/emission wavelength appropriate for the fluorescent reporter.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value for tubulin polymerization inhibition, which is the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.
-
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the dimethoxy-substituted benzophenones in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[9]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the anticancer potential of dimethoxy-substituted benzophenones.
Caption: General workflow for the synthesis and evaluation of dimethoxy-substituted benzophenones.
Conclusion
The strategic placement of methoxy groups on the benzophenone scaffold is a critical determinant of its anticancer activity. While a complete comparative dataset for all dimethoxy isomers is yet to be established, evidence from structurally related chalcones strongly suggests that specific substitution patterns, such as the 3,4-dimethoxy arrangement, are conducive to potent cytotoxic effects, likely through the inhibition of tubulin polymerization. The 3,4,5-trimethoxyphenyl moiety remains a benchmark for high potency in this class of compounds.
This guide provides a framework for understanding the structure-activity relationships of dimethoxy-substituted benzophenones and offers detailed protocols for their biological evaluation. Further research involving the systematic synthesis and testing of a complete series of dimethoxybenzophenone isomers is warranted to fully elucidate their therapeutic potential and to guide the rational design of novel, more effective anticancer agents.
References
- Zhang, X., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Pharmacology, 13, 965591. [Link]
- ResearchGate. (n.d.). The IC50 values of the chalcone methoxy derivatives 3a and 5a. ResearchGate.
- Othman, S. N. A. M., et al. (2016). Synthesis of Chalcones with Anticancer Activities. Molecules, 21(5), 639. [Link]
- Salehi, F., et al. (2021). Synthesis and anti-cancer activity evaluation of new dimethoxylated chalcone and flavanone analogs. DARU Journal of Pharmaceutical Sciences, 29(1), 163-174. [Link]
- Hayashi, S., et al. (2012). Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. Bioorganic & Medicinal Chemistry Letters, 22(14), 4728-4731. [Link]
- Saleh, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 11(1), 1-17. [Link]
- Kamal, A., et al. (2011). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry, 19(5), 1799-1810. [Link]
- Romagnoli, R., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(19), 6862-6871. [Link]
- Romagnoli, R., et al. (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(19), 6862-6871. [Link]
- Kaffame, M. C., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4434. [Link]
- Le, T. H. V., et al. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances, 11(53), 33358-33368. [Link]
- Zhang, P., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 28(25), 1-15. [Link]
- Novilla, A., et al. (2019). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention, 10(1), 22-29. [Link]
- Akıncıoğlu, A., et al. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. International Journal of Biological and Chemical Sciences, 14(1), 142-150. [Link]
- Wang, X., et al. (2012). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). Food Chemistry, 135(3), 1084-1089. [Link]
- Kamemura, N., et al. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. Chemico-Biological Interactions, 299, 146-152. [Link]
- Jasamai, M., et al. (2018). Synthesis and cytotoxic effects of (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one in MDA-MB231 and MCF-7 breast cancer cell lines. PeerJ, 6, e5428. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking the performance of 3,4-Dimethoxybenzophenone against commercial UV absorbers
This guide provides a comprehensive technical comparison of 3,4-Dimethoxybenzophenone against established commercial UV absorbers. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential performance metrics of UV filters, outlines the standardized methodologies for their evaluation, and presents a framework for the rigorous assessment of novel photoprotective agents.
Introduction: The Imperative for Advanced UV Absorbers in Photoprotection
The efficacy of topical sunscreens is fundamentally reliant on the performance of their constituent UV absorbers. These molecules are tasked with dissipating harmful ultraviolet (UV) radiation before it can induce cutaneous damage. The ideal UV filter exhibits a broad absorption spectrum across both UVA (320-400 nm) and UVB (290-320 nm) ranges, demonstrates high photostability to maintain efficacy upon solar exposure, and possesses a favorable safety profile.
Commercially prevalent UV absorbers such as oxybenzone (Benzophenone-3), avobenzone, and octocrylene have been the bedrock of sunscreen formulations for decades. However, the quest for improved performance, enhanced safety, and better environmental compatibility necessitates the exploration of novel UV filters. This compound, a derivative of the benzophenone class of compounds, has been identified as an effective UV absorber, making it a compound of significant interest for next-generation photoprotective formulations.[1]
This guide will first establish a performance baseline by examining the known characteristics of widely used commercial UV absorbers. Subsequently, it will present the established, internationally recognized protocols for conducting a head-to-head comparative analysis of this compound, thereby providing a robust framework for its evaluation.
Performance Benchmarks: Commercial UV Absorbers
A thorough evaluation of a new UV absorber requires a clear understanding of the performance characteristics of current industry standards.
Oxybenzone (Benzophenone-3)
Oxybenzone is a broad-spectrum UV filter, absorbing both UVB and short-wave UVA rays.[2] Its absorption profile spans from approximately 270 to 350 nm, with distinct peaks around 288 nm and 350 nm.[2] While effective in its spectral coverage, concerns regarding its potential for systemic absorption and environmental impact have been raised.[2]
Avobenzone
Avobenzone is a potent UVA absorber, with a peak absorption at approximately 357 nm, making it crucial for protection against long-wave UVA radiation.[3][4][5] A significant drawback of avobenzone is its pronounced photounstability; it can degrade upon exposure to UV radiation, leading to a reduction in its protective capacity.[3][5] This necessitates the inclusion of photostabilizers, such as octocrylene, in formulations containing avobenzone.
Octocrylene
Octocrylene is an oil-soluble chemical sunscreen agent that primarily absorbs in the UVB and UVA II ranges, with a peak absorption around 304 nm.[6] A key attribute of octocrylene is its photostability; it loses only about 10% of its SPF protection in 95 minutes.[6] This stability allows it to be effectively used to stabilize other, more labile, UV filters like avobenzone.[1][6]
A Framework for Comparative Analysis: Experimental Protocols
To objectively benchmark the performance of this compound against its commercial counterparts, a suite of standardized in vitro tests must be employed. The following protocols are based on internationally recognized standards, such as those from the International Organization for Standardization (ISO) and COLIPA (The European Cosmetics Association).
UV-Visible Spectrophotometry for Absorbance Profile Characterization
The initial and most fundamental assessment of a UV absorber is the characterization of its absorbance spectrum. This determines the specific wavelengths of UV radiation the molecule absorbs and its efficiency in doing so.
Methodology:
-
Solution Preparation: Prepare dilute solutions of this compound and the reference commercial UV absorbers (oxybenzone, avobenzone, octocrylene) in a suitable solvent (e.g., ethanol or isopropanol).
-
Spectrophotometer Setup: Utilize a calibrated UV-Vis spectrophotometer, scanning across the UV range of 290 nm to 400 nm.
-
Data Acquisition: Measure the absorbance of each solution. The resulting spectrum will reveal the peak absorption wavelength(s) (λmax) for each compound.
-
Analysis: Compare the λmax and the breadth of the absorption spectrum of this compound to the commercial standards. This provides a direct comparison of their inherent UV-absorbing capabilities.
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF test provides a quantitative measure of a sunscreen formulation's ability to protect against UVB-induced erythema (sunburn). This method, outlined in standards like ISO 24443, is a crucial step in evaluating the efficacy of a UV absorber within a formulation.[7][8][9][10]
Methodology:
-
Formulation Preparation: Prepare standardized sunscreen formulations containing a fixed concentration (e.g., 5% w/w) of this compound and, in separate formulations, the commercial reference absorbers.
-
Substrate Application: Accurately apply a thin, uniform film of each formulation (e.g., 1.3 mg/cm²) onto a roughened polymethyl methacrylate (PMMA) plate, which mimics the surface of the skin.[11]
-
Transmittance Measurement: Use a spectrophotometer equipped with an integrating sphere to measure the UV transmittance through the sunscreen film on the PMMA plate from 290 nm to 400 nm.
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using the following equation, which incorporates the erythemal action spectrum (E(λ)) and the solar spectral irradiance (I(λ)):
SPFin vitro = ∫290400 E(λ)I(λ)dλ / ∫290400 E(λ)I(λ)T(λ)dλ
Where T(λ) is the spectral transmittance of the sunscreen sample.
-
Comparative Analysis: Compare the calculated in vitro SPF values for the formulation containing this compound with those of the commercial absorbers.
Caption: Workflow for In Vitro SPF Determination.
Photostability Assessment
The photostability of a UV absorber is its ability to retain its protective properties upon exposure to UV radiation. A lack of photostability can lead to a significant decrease in sunscreen efficacy and the potential formation of reactive photodegradation products.
Methodology:
-
Sample Preparation: Prepare thin films of the sunscreen formulations on quartz or PMMA plates, as described in the in vitro SPF protocol.
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of each sample before UV exposure.
-
UV Irradiation: Expose the samples to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be standardized to mimic a realistic sun exposure scenario.
-
Post-Irradiation Absorbance Measurement: After irradiation, measure the UV absorbance spectrum of each sample again.
-
Data Analysis: Calculate the percentage of the UV absorber remaining after irradiation. This is often determined by comparing the area under the absorbance curve before and after UV exposure. A higher percentage indicates greater photostability. The photostability can be expressed as the percentage of the UV absorber remaining after a specific duration of UV exposure.
Caption: Workflow for Photostability Assessment.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate direct comparison.
Table 1: Comparative Performance of UV Absorbers
| Parameter | This compound | Oxybenzone | Avobenzone | Octocrylene |
| Peak Absorbance (λmax) | To be determined | ~288 nm, ~350 nm | ~357 nm | ~304 nm |
| In Vitro SPF (5% w/w) | To be determined | Reference Value | Reference Value | Reference Value |
| Photostability (% remaining) | To be determined | Reference Value | Reference Value | >90% (95 min) |
Note: Reference values for commercial absorbers should be obtained from literature or internal testing under identical conditions.
Conclusion
While this compound is recognized for its utility as a UV absorber, a comprehensive, data-driven comparison to established commercial agents is essential for its consideration in new product development.[1] The experimental framework detailed in this guide provides a scientifically rigorous pathway for such an evaluation. By systematically assessing its UV absorbance profile, in vitro SPF contribution, and photostability against industry benchmarks like oxybenzone, avobenzone, and octocrylene, researchers and formulators can make informed decisions about the potential of this compound as a next-generation photoprotective ingredient. The execution of these standardized protocols will generate the critical data needed to fully elucidate its performance and position it within the landscape of modern sunscreen technology.
References
- Vertex AI Search. Avobenzone: Chemical UVA Filter Research - SPF List. Accessed January 9, 2026.
- ISO 24443:2011. Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro.
- Derm
- Chem-Impex. This compound. Accessed January 9, 2026.
- ResearchGate. Characterization of sunscreen cream containing benzophenone-3,3',4,4'-tetracarboxylate dianhydride. Accessed January 9, 2026.
- INCIDecoder. Octocrylene (Explained + Products). [Link]
- ISO 24443:2021. Cosmetics - Determination of sunscreen UVA photoprotection in vitro. ANSI Webstore.
- BSI Knowledge. BS EN ISO 24443:2021 | 31 Jan 2022.
- Wikipedia. Oxybenzone. [Link]
- NIST Chemistry WebBook. 4,4'-Dimethoxybenzophenone. [Link]
- PubChem. Avobenzone | C20H22O3 | CID 51040.
- Wikipedia. Avobenzone. [Link]
- Intertek Inform. Cosmetics - Determination of sunscreen UVA photoprotection in vitro (ISO 24443:2021, Corrected version 2022-02).
- PubMed. 3-(3,4,5-Trimethoxybenzylidene)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and spectral feature of benzophenone-substituted thiosemicarbazones and their Ni(II) and Cu(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-dimethoxychalcone novel ultraviolet-A-protection factor in conventional sunscreen cream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Endocrine-Disrupting Potential of UV Filters: 3,4-Dimethoxybenzophenone in Context
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of UV Filters
Ultraviolet (UV) filters are indispensable components of modern sunscreens and personal care products, providing crucial protection against the deleterious effects of UV radiation, including sunburn and skin cancer.[1] However, the widespread use of these compounds has led to their detection in various environmental matrices and human tissues, raising concerns about their potential long-term health effects.[1][2] A significant area of investigation is their capacity to act as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with any aspect of hormone action, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[2]
Many organic UV filters, particularly benzophenone derivatives, have come under scrutiny for their potential to interact with the endocrine system.[2][3] This guide provides a detailed comparison of the endocrine-disrupting potential of several widely used UV filters, with a special focus on contextualizing the potential risks of 3,4-Dimethoxybenzophenone (3,4-DMB) against its more extensively studied counterparts. We will delve into the mechanistic underpinnings of their endocrine activity, present comparative experimental data, and provide detailed protocols for key in vitro assays used in their evaluation.
Understanding the Mechanisms of Endocrine Disruption by UV Filters
UV filters can disrupt the endocrine system through various mechanisms, primarily by interacting with nuclear hormone receptors. The most studied pathways include:
-
Estrogenic Activity: Binding to and activating estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol. This can lead to the inappropriate activation of estrogen-responsive genes.
-
Anti-androgenic Activity: Binding to the androgen receptor (AR) and blocking the action of androgens like testosterone and dihydrotestosterone. This can interfere with male reproductive development and function.
-
Thyroid Disruption: Interfering with the synthesis, metabolism, or receptor-binding of thyroid hormones, which are critical for metabolism and development.[2]
-
Interference with Steroidogenesis: Inhibiting or inducing the activity of key enzymes in the steroid hormone synthesis pathway, such as aromatase (CYP19) or 3β-hydroxysteroid dehydrogenases (3β-HSD), thereby altering the balance of sex hormones.[4]
The following diagram illustrates the classical estrogen receptor signaling pathway, a common target for endocrine-disrupting UV filters.
Caption: Estrogen Receptor Signaling Pathway Disruption.
Comparative Endocrine Activity of Common UV Filters
Extensive research has characterized the endocrine-disrupting properties of several benzophenone-type and other organic UV filters. Below is a summary of the findings for some of the most common ones.
| UV Filter | Common Name | Estrogenic Activity (in vitro) | Anti-Androgenic Activity (in vitro) | Other Endocrine Effects |
| Benzophenone-3 | Oxybenzone | Weak agonist at ERα and ERβ.[2][5] | Potent antagonist at the AR.[2][6] | Can affect thyroid hormone levels.[6] |
| Benzophenone-1 | BP-1 | Higher estrogenic activity than BP-3.[2] | Potent anti-androgenic activity.[2] | Inhibits 3β-HSD, affecting progesterone synthesis.[4] |
| Benzophenone-2 | BP-2 | Higher estrogenic activity than BP-3.[2][6] | Antagonistic activity reported.[2] | Potent inhibitor of 3β-HSD.[4] |
| Octinoxate | Octyl methoxycinnamate (OMC) | Estrogenic activity demonstrated.[2] | Anti-androgenic effects observed. | Can disrupt thyroid function.[2] |
| Octocrylene | OC | Weak estrogenic activity reported.[7] | Limited data, some studies suggest potential anti-androgenic effects. | Can degrade to benzophenone, a known EDC. |
The Case of this compound (3,4-DMB): An Evidence Gap
In stark contrast to the UV filters listed above, there is a significant lack of publicly available experimental data on the endocrine-disrupting potential of this compound. Our comprehensive literature review did not identify any in vitro or in vivo studies evaluating its activity on estrogen, androgen, or thyroid pathways, nor its effects on steroidogenesis.
Structure-Activity Relationships and Predictive Insights
In the absence of direct evidence, we can turn to structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models for benzophenone derivatives to form a hypothesis.[8] Studies have shown that the presence and position of hydroxyl (-OH) groups on the benzophenone backbone are critical for hormonal activity.[9][10]
-
Hydroxylation is Key: Hydroxylated benzophenones consistently exhibit higher estrogenic and anti-androgenic activities compared to the non-hydroxylated parent compound.[9][10] A hydroxyl group at the 4-position appears to be particularly important for high hormonal activity.[4][10]
-
Methoxy Groups vs. Hydroxyl Groups: 3,4-DMB possesses two methoxy (-OCH3) groups and no hydroxyl groups. Methoxy groups are generally less effective at conferring hormonal activity than hydroxyl groups, which can form crucial hydrogen bonds with amino acid residues in the ligand-binding pocket of hormone receptors.
Based on these established SAR principles for benzophenones, it can be hypothesized that This compound is likely to have significantly lower, if any, endocrine-disrupting potential compared to its hydroxylated counterparts like oxybenzone (2-hydroxy-4-methoxybenzophenone) or other dihydroxybenzophenone isomers. The methoxy groups may not facilitate the necessary interactions with hormone receptors to elicit a significant biological response.
Experimental Protocols for Assessing Endocrine Disruption
To facilitate further research into the endocrine-disrupting potential of UV filters like 3,4-DMB and others, we provide detailed, step-by-step methodologies for key in vitro assays. These protocols are based on established OECD guidelines and common laboratory practices.
Experimental Workflow Overview
The following diagram outlines a typical workflow for screening and characterizing the endocrine-disrupting potential of a test compound.
Caption: Tiered workflow for endocrine disruptor testing.
Protocol 1: Estrogen Receptor (ERα) Competitive Binding Assay
Principle: This assay determines the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor. A reduction in the binding of the radiolabeled ligand indicates that the test chemical binds to the receptor.[8]
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing ERα from the uteri of ovariectomized Sprague-Dawley rats.[8] Homogenize the uteri in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4) and centrifuge at high speed (e.g., 105,000 x g) to obtain the cytosol (supernatant).[8]
-
Assay Setup: In assay tubes, combine the uterine cytosol preparation, a fixed concentration of [³H]17β-estradiol (e.g., 0.5-1.0 nM), and a range of concentrations of the test compound (e.g., 3,4-DMB) or an unlabeled competitor (17β-estradiol for the standard curve).[8]
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Add a dextran-coated charcoal suspension to each tube and incubate for a short period (e.g., 15 minutes). The charcoal binds the free [³H]17β-estradiol. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the receptor-bound [³H]17β-estradiol) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand).
Protocol 2: Androgen Receptor (AR) Transactivation Assay
Principle: This cell-based reporter gene assay measures the ability of a chemical to activate or inhibit the androgen receptor. It uses a cell line that has been genetically modified to contain the human AR and a reporter gene (e.g., luciferase) linked to an androgen-responsive element (ARE).[9]
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., AR-CALUX, 22Rv1/MMTV_GR-KO) in the appropriate medium.[9] These cells are stably transfected with the human AR and an ARE-luciferase reporter construct.
-
Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Dosing (Agonist Mode): Replace the medium with a fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
-
Dosing (Antagonist Mode): Replace the medium with fresh medium containing a fixed, sub-maximal concentration of DHT along with various concentrations of the test compound. Include a positive control for antagonism (e.g., flutamide).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS, then add a lysis buffer. Transfer the cell lysate to a new plate and add a luciferase substrate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: For agonist activity, calculate the fold induction of luciferase activity relative to the vehicle control. For antagonist activity, calculate the percent inhibition of the DHT-induced response. Determine the EC50 (agonist) or IC50 (antagonist) values.
Protocol 3: H295R Steroidogenesis Assay (OECD TG 456)
Principle: This in vitro assay uses the human adrenocortical carcinoma cell line H295R, which expresses all the key enzymes required for steroidogenesis. The assay measures changes in the production of testosterone and 17β-estradiol after exposure to a test chemical, providing a screen for effects on the steroidogenic pathway.[6][7]
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture H295R cells according to the OECD TG 456 guideline. Seed the cells in 24-well plates and allow them to acclimate for 24 hours.
-
Exposure: Replace the medium with fresh medium containing at least seven concentrations of the test chemical. Include a solvent control, a strong inducer of steroidogenesis (e.g., forskolin), and a strong inhibitor (e.g., prochloraz).[2]
-
Incubation: Expose the cells to the test chemical for 48 hours.
-
Hormone Extraction and Measurement: At the end of the exposure period, collect the cell culture medium. Measure the concentrations of testosterone and 17β-estradiol in the medium using validated methods such as LC-MS/MS or specific enzyme-linked immunosorbent assays (ELISAs).[2]
-
Cytotoxicity Assessment: After collecting the medium, assess cell viability in each well using a method like the MTT or neutral red uptake assay to ensure that observed changes in hormone levels are not due to cell death.
-
Data Analysis: Normalize the hormone concentrations to the solvent control and express the results as fold-change. Determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC) for changes in testosterone and estradiol production.
Conclusion and Future Directions
The available scientific literature provides substantial evidence that several common UV filters, such as oxybenzone and its metabolites, possess endocrine-disrupting properties, primarily through estrogenic and anti-androgenic activities.[2][6] In contrast, there is a critical data gap regarding the endocrine activity of this compound.
Based on established structure-activity relationships for benzophenone derivatives, which highlight the importance of hydroxyl groups for receptor interaction, it is hypothesized that 3,4-DMB has a low potential for endocrine disruption.[9][10] However, this remains a prediction. Definitive assessment of its safety profile requires empirical data from validated in vitro assays as detailed in this guide.
We strongly encourage the scientific community to undertake studies to fill this knowledge gap. The application of the tiered testing strategy, beginning with in vitro screening assays for receptor binding and transactivation, followed by mechanistic assays like the H295R steroidogenesis assay, will provide the necessary data to conduct a thorough risk assessment of this compound. Such research is vital to ensure the safety of ingredients used in widely accessible consumer products and to develop safer, next-generation UV-protective agents.
References
- Attagene. (2016). TRANS-FACTORIAL HepG2 Human Androgen Receptor Activation Assay.
- Concept Life Sciences. Steroidogenesis H295R assay, Test No456R.
- EURL ECVAM. Transactivation assay for detection of androgenic activity of chemicals.
- Gao, T., et al. (2016). Recent Advances on Endocrine Disrupting Effects of UV Filters. International Journal of Environmental Research and Public Health, 13(8), 782.
- Matsumoto, H., Adachi, S., & Suzuki, Y. (2005). [Estrogenic activity of ultraviolet absorbers and the related compounds]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 125(8), 643–652.
- OECD. Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals.
- OECD. (2011). Test No. 456: H295R Steroidogenesis Assay.
- ResearchGate. (2024). Integrated Approaches to Testing and Assessment of Benzophenone Compounds on Endocrine Disruption.
- U.S. National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.
- European Commission. Endocrine disruptors.
- Hoang, N. M. H., Ortiz, D. M., et al. (2024). Integrated Approaches to Testing and Assessment of Benzophenone Compounds on Endocrine Disruption. ResearchGate.
- Jiskoot, D. A., Pennings, J. L. A., et al. (2025). In silico prediction of endocrine activity. Trends in Endocrinology & Metabolism.
- Kim, S., et al. (2014). Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes)—A two generation exposure study. Aquatic Toxicology, 155, 244-252.
- Kjeldsen, L. S., et al. (2013). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Danish Environmental Protection Agency.
- Krajnc, A., et al. (2021). Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro. Arhiv za higijenu rada i toksikologiju, 72(4), 296-303.
- Molina-Molina, J. M., et al. (2013). Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis. PLOS ONE, 8(4), e60567.
- Nakagawa, Y., & Suzuki, T. (2003). Estrogenicity of Metabolites of Benzophenone Derivatives Examined by a Yeast Two-Hybrid Assay. Journal of Health Science, 49(5), 377-383.
- Papa, E., et al. (2010). QSAR Methods to Screen Endocrine Disruptors. International Journal of Molecular Sciences, 11(4), 1845-1868.
- Ren, J., et al. (2023). Benzophenone-type ultraviolet filters inhibit human and rat placental 3β-hydroxysteroid dehydrogenases: Structure-activity relationship and in silico docking analysis. Toxicology Letters, 382, 1-10.
- Schneider, S., et al. (2019). In Silico Predictions of Endocrine Disruptors Properties. Endocrinology, 160(11), 2709-2720.
- Suzuki, T., et al. (2005). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Journal of Health Science, 51(1), 48-54.
- Suzuki, T., et al. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17.
- TEDX. 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.
- U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol.
- Vitis, M., & Minucci, S. (2025). Synthesis, structure and estrogenic activity of 2- and 3-substituted 2,3-dihydro-4H-1-benzopyran-4ones. ResearchGate.
- Wang, J., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environment International, 173, 107825.
- Wang, J., et al. (2016). Recent Advances on Endocrine Disrupting Effects of UV Filters. International Journal of Environmental Research and Public Health, 13(8), 782.
Sources
- 1. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone-type ultraviolet filters inhibit human and rat placental 3β-hydroxysteroid dehydrogenases: Structure-activity relationship and in silico docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endocrinedisruption.org [endocrinedisruption.org]
- 6. SAR and QSAR modeling of endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potential antiandrogenic effects of parabens and benzophenone-type UV-filters by inhibition of 3α-hydroxysteroid dehydr… [ouci.dntb.gov.ua]
A Comparative Guide to the Photostability of 3,4-Dimethoxybenzophenone and Oxybenzone for Researchers
For scientists and professionals in drug development and materials science, the selection of UV-filtering agents is a critical decision, hinging on a delicate balance of efficacy, safety, and stability. Among the vast arsenal of organic UV absorbers, benzophenone derivatives are a cornerstone technology. This guide provides an in-depth, objective comparison of the photostability of two such derivatives: the widely used oxybenzone (2-hydroxy-4-methoxybenzophenone) and the less characterized 3,4-dimethoxybenzophenone. Our analysis is grounded in established photochemical principles and supported by available experimental data to empower informed formulation and research decisions.
The Foundational Photochemistry of Benzophenones: A Tale of Two States
The photophysical behavior of benzophenone and its derivatives is dictated by the transitions between electronic states upon absorption of UV radiation. The process begins with the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁). What makes benzophenones particularly interesting is their highly efficient intersystem crossing (ISC) to a triplet excited state (T₁), a phenomenon with a quantum yield approaching unity.[1] This long-lived triplet state is the primary photoactive species, driving the subsequent photochemical reactions.
The nature and position of substituents on the benzophenone rings profoundly influence these photophysical properties. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, can alter the energy levels of the singlet and triplet states, thereby affecting the UV absorption spectrum and the molecule's inherent stability.
Oxybenzone (Benzophenone-3): The Workhorse with Caveats
Oxybenzone is a broad-spectrum UV filter, absorbing both UVB and short-wave UVA radiation, with absorption peaks around 288 nm and 350 nm. Its widespread use in sunscreens and personal care products is a testament to its efficacy. However, its photostability has been a subject of considerable research and some concern.
While generally considered stable, oxybenzone can undergo photodegradation, particularly in the presence of other reactive species. Studies have shown that its degradation can be enhanced by reaction with hydroxyl radicals (•OH).[2] Furthermore, upon absorption of UV radiation, oxybenzone can be converted into a phototoxin in certain biological systems.[2] The photostability of oxybenzone is also influenced by the formulation it is in, with some combinations of other UV filters potentially improving its stability.
The primary mechanism for energy dissipation in oxybenzone involves an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This allows for rapid internal conversion from the excited state back to the ground state, releasing the absorbed energy as heat and contributing to its photostability.
This compound: An Emerging Alternative?
This compound is utilized as a UV filter and photostabilizer in cosmetics and plastics, valued for its ability to absorb UV radiation and enhance product durability. While direct, peer-reviewed comparative studies on its photostability against oxybenzone are scarce, we can infer its photochemical behavior based on the well-established effects of methoxy substituents on the benzophenone core.
The presence of two electron-donating methoxy groups at the 3 and 4 positions is expected to influence the electronic structure of the molecule. Methoxy groups can extend the conjugation of the system, which typically leads to a red-shift (a shift to longer wavelengths) in the UV absorption spectrum compared to unsubstituted benzophenone. This could potentially enhance its UVA absorption capabilities.
However, unlike oxybenzone, this compound lacks the 2-hydroxyl group crucial for the rapid internal conversion mechanism of energy dissipation. The absence of this intramolecular hydrogen bond means that the excited triplet state may have a longer lifetime, making it more susceptible to participating in photochemical reactions that could lead to degradation. This longer-lived triplet state could also act as a photosensitizer, potentially generating reactive oxygen species.
Comparative Data Summary
The following table summarizes the key characteristics of this compound and Oxybenzone based on available data and photochemical principles.
| Parameter | This compound | Oxybenzone (Benzophenone-3) | Key Findings & References |
| Chemical Structure | Two methoxy groups at positions 3 and 4. | A hydroxyl group at position 2 and a methoxy group at position 4. | [3][4] |
| Primary UV Absorption | Expected to absorb in the UVA and UVB regions. | Broad-spectrum with peaks at approximately 288 nm (UVB) and 350 nm (UVA). | [5] |
| Photostability Mechanism | Primarily through electronic relaxation and potential intersystem crossing. Lacks the intramolecular hydrogen bond for rapid internal conversion. | Efficient energy dissipation via an intramolecular hydrogen bond between the 2-hydroxyl and carbonyl groups, leading to rapid internal conversion.[2] | [2] |
| Potential for Photodegradation | Theoretically higher due to the absence of the rapid deactivation pathway afforded by the 2-hydroxyl group. | Can undergo photodegradation, especially in the presence of reactive species. Its stability is formulation-dependent.[2] | [2] |
Experimental Protocol for Comparative Photostability Assessment
To empirically determine the comparative photostability of this compound and oxybenzone, a standardized in vitro protocol is essential. The following methodology is based on established practices in the field.
Objective: To quantify the degradation of this compound and oxybenzone upon exposure to a controlled dose of UV radiation.
Materials and Instrumentation:
-
This compound and Oxybenzone (analytical grade)
-
Suitable solvent (e.g., ethanol or a cosmetic-grade emollient)
-
Quartz or PMMA plates
-
Solar simulator with a controlled output spectrum and intensity (e.g., Xenon arc lamp)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound and oxybenzone of known concentration in the chosen solvent.
-
Apply a precise and uniform film of each solution onto separate quartz or PMMA plates. The application rate should be standardized (e.g., 1-2 mg/cm²).
-
Allow the solvent to evaporate completely in a dark, controlled environment.
-
-
Initial Absorbance Measurement (Pre-irradiation):
-
Measure the initial UV absorbance spectrum of each sample-coated plate using the UV-Vis spectrophotometer across the UVA and UVB range (e.g., 290-400 nm).
-
-
UV Irradiation:
-
Expose the plates to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be relevant to real-world sun exposure.
-
-
Post-irradiation Absorbance Measurement:
-
After irradiation, re-measure the UV absorbance spectrum of each plate.
-
-
HPLC Analysis (for quantification of degradation):
-
Extract the remaining compound from the plates using a suitable solvent.
-
Analyze the extracts using HPLC to quantify the concentration of the parent compound remaining after irradiation. A calibration curve for each compound should be generated for accurate quantification.
-
-
Data Analysis:
-
Compare the pre- and post-irradiation absorbance spectra to observe any changes in the absorption profile.
-
Calculate the percentage of degradation for each compound based on the HPLC quantification.
-
The kinetics of photodegradation can be determined by taking measurements at multiple time points during irradiation.
-
Visualizing the Processes
To better understand the underlying mechanisms and the experimental approach, the following diagrams are provided.
Caption: Generalized photochemical pathways for benzophenone derivatives.
Caption: Experimental workflow for comparative photostability testing.
Conclusion for the Research Professional
The selection between this compound and oxybenzone as a UV filter requires careful consideration of their distinct photochemical properties. Oxybenzone's photostability is well-documented and benefits from a rapid and efficient energy dissipation pathway facilitated by its 2-hydroxyl group. While it is not immune to photodegradation, its behavior is relatively well understood.
In contrast, this compound, lacking this key structural feature, may exhibit a longer-lived and more reactive triplet state. This could potentially lead to lower intrinsic photostability and a greater propensity for photosensitization reactions. For applications demanding high photostability and minimal reactivity, particularly in formulations where interactions with other components are a concern, oxybenzone may present a more characterized and predictable option.
However, the potential for enhanced UVA absorption by this compound warrants further investigation. Empirical testing, following the protocol outlined above, is strongly recommended to definitively characterize its photostability profile and to validate its suitability for specific applications. As with any formulation, the final performance will be a result of the complex interplay between the UV filter, the vehicle, and other active ingredients.
References
- Placzek, M., Dendorfer, M., Przybilla, B., Gilbertz, K. P., & Eberlein, B. (2013). Photosensitizing properties of compounds related to benzophenone.
- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]
- Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 90(4), 727-733. [Link]
- Baughman, B. M., Stennett, E. M. S., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). Oxybenzone. [Link]
- Environmental Science: Processes & Impacts. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. [Link]
- Correa, B. A. M., et al. (2012).
- MDPI. (2021).
- Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy, 9(2), 896-898. [Link]
- Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]
- ResearchGate. (2013).
- ACS Publications. (2016). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. [Link]
- PubMed. (2020). 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. [Link]
- ACS Publications. (1956). Photochemical Reactions of Benzophenone in Alcohols. [Link]
- PubMed. (1990).
- ResearchGate. (2013). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid)
- NIH. (2018). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. [Link]
- ResearchGate. (2021). Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism. [Link]
- Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
- RSC Publishing. (2015).
- PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. [Link]
- ChemBK. (n.d.). 2-Hydroxy-4-methoxybenzophenone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Unambiguous Structural Validation: Confirming 3,4-Dimethoxybenzophenone with 2D NMR
In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, the maxim "you are what you make" holds absolute truth. The synthesis of a target molecule is incomplete until its structure is unequivocally confirmed. A slight, unintended rearrangement or the formation of a regioisomer can have profound consequences on biological activity or material properties. This guide moves beyond theoretical discussions to provide a field-proven, practical workflow for validating the structure of a synthesized molecule, using 3,4-Dimethoxybenzophenone as our case study.
The Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with benzoyl chloride is a common route to this compound. However, this reaction is not without its pitfalls. The electrophilic substitution could potentially occur at different positions on the activated ring, leading to isomeric impurities that are difficult to distinguish by simple methods like melting point or 1D NMR alone. It is precisely this ambiguity that necessitates a more powerful analytical approach. Here, we demonstrate how a strategic combination of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—COSY, HSQC, and HMBC—provides a self-validating system for absolute structural confirmation.[1][2]
The Analytical Challenge: Limitations of 1D NMR
While essential, standard 1D ¹H and ¹³C NMR spectra provide only a partial picture. For this compound, the ¹H NMR would show a complex multiplet for the unsubstituted phenyl ring, three distinct signals for the substituted ring, and two methoxy singlets. The ¹³C NMR would show the expected number of carbon signals. However, these data alone cannot definitively answer the critical questions:
-
Regiochemistry: Is the benzoyl group attached at the C1 position of the dimethoxy-phenyl ring?
-
Substitution Pattern: Are the methoxy groups truly at the C3 and C4 positions, ortho and meta to the carbonyl bridge, respectively?
Answering these requires establishing covalent connectivity across the entire molecule, a task for which 2D NMR is perfectly suited.[3][4]
The 2D NMR Toolkit: A Triad of Correlative Experiments
Our strategy employs a suite of three complementary experiments to build the molecular structure piece by piece. This multi-pronged approach ensures that every assignment is cross-validated, leaving no room for ambiguity.
-
HSQC (Heteronuclear Single Quantum Coherence): This is our foundational experiment. It unambiguously correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond C-H correlation, or ¹JCH). This allows us to identify all protonated carbons in the molecule.[5][6][7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (H-H) coupling networks. It reveals which protons are neighbors, typically two or three bonds apart (²JHH or ³JHH). This is invaluable for tracing the connectivity within individual spin systems, like an aromatic ring.[3][4][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone of our validation. The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH). This powerful technique allows us to connect the spin systems identified by COSY and, crucially, to "see" correlations to non-protonated (quaternary) carbons, such as the carbonyl carbon and the substituted carbons of the aromatic rings.[5][6][9]
Experimental Workflow Diagram
The logical flow of our validation process is summarized below. We begin by identifying directly bonded C-H pairs, then map out H-H neighborhoods, and finally use long-range correlations to assemble the complete molecular jigsaw.
Caption: Key ³J H-H COSY correlations for this compound.
Step 3: Assembling the Full Structure with HMBC
The HMBC spectrum provides the definitive long-range correlations that connect all the fragments and confirm the substitution pattern. The table below highlights only the most crucial correlations that lock in the final structure.
| Proton Signal (Assignment) | Key HMBC Correlations to Carbon (Assignment) | Insight Gained |
| 7.80 ppm (H2'/H6') | 195.5 ppm (C=O) , 137.5 ppm (C1'), 128.3 ppm (C4') | Confirms H2'/H6' are ortho to the carbonyl group. |
| 7.45 ppm (H6) | 195.5 ppm (C=O) , 130.1 ppm (C1), 110.1 ppm (C2), 153.2 ppm (C4) | Crucial Link: Connects the substituted ring to the carbonyl. Confirms H6 is ortho to the carbonyl. |
| 7.35 ppm (H2) | 195.5 ppm (C=O) , 130.1 ppm (C1), 149.0 ppm (C3), 153.2 ppm (C4), 111.8 ppm (C5) | Crucial Link: Also connects the substituted ring to the carbonyl. Confirms H2 is ortho to the carbonyl. |
| 3.95 ppm (4-OCH₃) | 153.2 ppm (C4) | Unambiguously assigns this methoxy group to C4. |
| 3.92 ppm (3-OCH₃) | 149.0 ppm (C3) | Unambiguously assigns this methoxy group to C3. |
| 6.90 ppm (H5) | 149.0 ppm (C3), 130.1 ppm (C1) | Confirms the 1,2,4-substitution pattern. |
The correlations from the aromatic protons (H2, H6, H2'/H6') to the quaternary carbonyl carbon (~195.5 ppm) are the most powerful pieces of evidence, definitively bridging the two phenyl rings. Furthermore, the correlations from the methoxy protons to their respective carbons (C3 and C4) confirm the 3,4-dimethoxy substitution pattern beyond doubt.
Caption: Key structure-defining HMBC correlations for this compound.
Comparison with Alternatives: The Self-Validating System
Could other techniques achieve this?
-
1D NOE Spectroscopy: Could show spatial proximity between, for example, the ortho protons (H2'/H6') and the carbonyl group, but this is an inference of proximity, not a direct measure of bonding connectivity like HMBC.
-
X-ray Crystallography: Provides the absolute structure in the solid state. However, it requires a suitable single crystal, which is often a significant bottleneck. Furthermore, NMR provides the structure in solution, which is frequently more relevant for applications where the molecule is not in a crystalline form.
The true power of the COSY-HSQC-HMBC workflow lies in its self-validating nature . The H-H connectivity from COSY must align with the C-H pairs from HSQC and the long-range framework from HMBC. Any inconsistency would immediately signal an incorrect assignment or a different structure altogether. This internal consistency provides the highest level of confidence in the final structural assignment.
Conclusion
The rigorous application of a comprehensive 2D NMR strategy is not merely an academic exercise; it is a fundamental pillar of scientific integrity in chemical synthesis. By systematically employing HSQC, COSY, and HMBC, we moved from a position of reasonable assumption based on 1D data to one of empirical certainty. The data, when analyzed in concert, build a complete, internally consistent, and unambiguous picture of this compound, validating the synthetic outcome and ensuring the integrity of any subsequent research or development that relies on it.
References
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Crasto, A. M. (2014, November 25). How to interpret 2D NMR spectra. Organic Spectroscopy International.
- Nogueira, A. F., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(8), 779-784.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- PrepChem.com. (n.d.). Synthesis of 3,4'-dimethoxy-4-methylbenzophenone.
- Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy.
- Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products.
- Google Patents. (2001). WO2001051440A1 - A process for the preparation of substituted benzophenones.
- Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- M. J. C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: How to interpret 2D NMR spectra [orgspectroscopyint.blogspot.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,4-Dimethoxybenzophenone
Introduction
3,4-Dimethoxybenzophenone is a versatile organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals and as an effective UV filter in cosmetics and polymers.[1][2] Its molecular structure, featuring a benzophenone core with two methoxy groups, allows it to absorb harmful ultraviolet radiation, thereby preventing photodegradation and enhancing product stability.[1] Given its applications in regulated industries, the development and validation of robust analytical methods to determine its purity, concentration, and stability are not merely procedural formalities; they are cornerstones of quality assurance and product efficacy.
This guide provides an in-depth, objective comparison of two distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and First-Derivative UV-Vis Spectrophotometry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will elucidate the causality behind experimental choices, present self-validating methodologies, and ground our discussion in authoritative standards, providing a framework for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC-UV) - The Gold Standard for Specificity
HPLC is the benchmark for the quantitative analysis of non-volatile and semi-volatile organic compounds like this compound. Its power lies in the physical separation of the analyte from impurities and matrix components before detection, offering unparalleled specificity.[3]
Principle of the Method
This method employs reversed-phase chromatography, where the stationary phase (typically a C18-bonded silica) is nonpolar, and the mobile phase is a more polar solvent mixture. This compound, being a moderately polar molecule, will partition between these two phases. By carefully controlling the mobile phase composition—in this case, a gradient of acetonitrile and water—we can achieve a retention time that is both reproducible and well-resolved from potential contaminants. The addition of 0.1% formic acid to the mobile phase is a critical choice; it protonates residual silanol groups on the C18 column, minimizing peak tailing and leading to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[3] Detection is achieved by a UV detector set at the wavelength of maximum absorbance (λmax) for this compound, ensuring high sensitivity.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[4]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade), this compound reference standard (≥98% purity).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of at least five calibration standards.
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 50% B; 19-25 min: 50% B |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (approx. 285 nm) |
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Prepare the sample solution by accurately weighing the material containing this compound, dissolving it in the diluent, and filtering through a 0.45 µm syringe filter.
-
Inject the sample solution and determine the concentration from the calibration curve.
Performance Characteristics (HPLC-UV)
The validation of this method would follow ICH Q2(R2) guidelines to ensure it is fit for purpose.[5][6] The table below summarizes the expected performance based on typical results for benzophenone derivatives.[3]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | ~1.0 µg/mL |
| Specificity | No interference at analyte retention time | Confirmed by peak purity analysis |
Pillar 2: First-Derivative UV-Vis Spectrophotometry - A Rapid and Efficient Alternative
While HPLC provides excellent specificity, it can be time-consuming and resource-intensive. For routine quality control or in environments where an HPLC is unavailable, UV-Vis spectrophotometry offers a simpler, faster alternative. However, direct spectrophotometry can be hampered by overlapping absorbance spectra from impurities or excipients. First-derivative spectrophotometry is an elegant solution to this problem.
Principle of the Method
This technique involves mathematically converting a normal absorbance spectrum (zero-order) into its first derivative (rate of change of absorbance with respect to wavelength).[7] A key feature of a first-derivative spectrum is that the analyte's concentration is proportional to the amplitude at specific wavelengths, and it passes through zero at the λmax of the zero-order spectrum. This "zero-crossing" point is invaluable; at this specific wavelength, an interfering substance may still have a significant absorbance in the zero-order spectrum, but its contribution to the first-derivative signal can be nullified, allowing for the accurate quantification of the target analyte.[7][8] This method enhances specificity compared to standard spectrophotometry by resolving overlapping spectral bands.
Experimental Protocol: First-Derivative Spectrophotometry
1. Instrumentation and Consumables:
-
Double-beam UV-Vis spectrophotometer with scanning capabilities and integrated software for derivative analysis.
-
Matched quartz cuvettes (1 cm path length).
-
Reagents: Methanol (spectroscopic grade), this compound reference standard (≥98% purity).
2. Preparation of Solutions:
-
Solvent: Methanol.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Calibration Standards (5-50 µg/mL): Perform serial dilutions of the Standard Stock Solution with Methanol to prepare a series of at least five calibration standards.
3. Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use Methanol as the blank to record the baseline.
-
Record the zero-order absorption spectrum for a mid-range calibration standard to identify the λmax.
-
Convert the zero-order spectra of all standards to their first-derivative spectra using the instrument's software.
-
Identify a suitable zero-crossing point from the derivative spectra of potential interferents (if known) or a peak/trough that provides good linearity for the analyte. For a benzophenone derivative, a measurement wavelength around 257-272 nm is often effective.[7]
-
Construct a calibration curve by plotting the absolute value of the derivative amplitude at the chosen wavelength against the concentration of the standards.
-
Prepare the sample solution by accurately weighing the material, dissolving it in Methanol, and filtering if necessary. Ensure the final concentration falls within the validated range.
-
Measure the first-derivative amplitude of the sample and determine its concentration from the calibration curve.
Performance Characteristics (Derivative Spectrophotometry)
The validation of this method must also demonstrate its suitability for the intended purpose.[9]
| Validation Parameter | Acceptance Criteria | Typical Performance[7] |
| Linearity (r²) | ≥ 0.998 | > 0.999 |
| Range | 5 - 50 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | ~0.35 µg/mL |
| Specificity | Negligible interference from blank/placebo | Confirmed against known impurities |
Cross-Validation: Bridging the Methods for Procedural Equivalence
Having two validated methods for the same analyte is advantageous, but it is crucial to demonstrate that they produce comparable results. This process is known as cross-validation.[10] According to ICH guidelines, cross-validation is used to show that two or more analytical procedures can be used for the same intended purpose by demonstrating that they meet the same predefined performance criteria.[10][11] This ensures that data generated by either method are interchangeable, which is vital when transferring methods between labs or switching from a development method (e.g., HPLC) to a routine QC method (e.g., spectrophotometry).
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the HPLC and First-Derivative Spectrophotometry methods.
Caption: Workflow for cross-validating HPLC and Spectrophotometric methods.
Comparative Analysis and Recommendations
The choice between these two validated methods hinges on the specific analytical challenge at hand.
| Feature | HPLC-UV | First-Derivative UV-Vis Spectrophotometry |
| Specificity | Excellent: Physical separation of analyte from impurities. Ideal for complex matrices and stability-indicating assays. | Good: Mathematically enhances resolution over zero-order spectra but is susceptible to interference from compounds with overlapping derivative spectra. |
| Sensitivity | High, with excellent LOQ and LOD values suitable for trace analysis. | Very good, often comparable to or slightly better than HPLC-UV in terms of LOD, but may have a higher LOQ.[7] |
| Speed | Slower, with typical run times of 15-25 minutes per sample. | Excellent: Very rapid, with analysis completed in 1-2 minutes per sample after initial setup. |
| Cost & Complexity | Higher initial investment, ongoing solvent costs, and requires more operator expertise. | Lower instrument cost, minimal solvent use, and simpler operation. |
| Ideal Application | Method development, validation, analysis of final drug products, stability studies, and samples with complex matrices. | Routine QC of raw materials , in-process controls, and formulations with simple, well-characterized matrices. |
Expert Recommendation: For initial characterization, stability-indicating studies, or analysis of formulations containing multiple UV-active components, the HPLC-UV method is unequivocally the superior choice due to its inherent specificity.[3] However, for high-throughput screening or routine quality control of a known, pure substance like a raw material, the First-Derivative Spectrophotometry method provides a significant advantage in speed and cost-effectiveness without a substantial compromise in accuracy or precision, provided its specificity has been confirmed for that matrix. Cross-validation is the essential process that provides the confidence to employ the more efficient spectrophotometric method for routine tasks.[12]
Conclusion
Both High-Performance Liquid Chromatography and First-Derivative UV-Vis Spectrophotometry are powerful techniques for the quantitative analysis of this compound. This guide has detailed the principles, protocols, and performance characteristics of each, grounding them in the rigorous framework of analytical method validation. The HPLC-UV method stands as the reference standard for specificity and is indispensable for complex analytical needs. The spectrophotometric method emerges as a rapid, efficient, and cost-effective alternative for routine applications. The critical takeaway for any laboratory is the implementation of a cross-validation study. This process provides the objective evidence needed to prove the interchangeability of the methods, ensuring data integrity while allowing for optimized allocation of analytical resources. By understanding the causality behind each method and rigorously comparing their performance, scientists can confidently select the right tool for the right job, upholding the highest standards of scientific integrity.
References
- Biosynth. (n.d.). This compound.
- Darwish, H. W., Metwally, F. H., & El-Kimary, E. I. (2012). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 6(1), 1-8.
- SIELC Technologies. (n.d.). Separation of 4,4'-Dimethoxybenzophenone on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Spectroscopic Analysis of Benzophenone-2,4,5-tricarboxylic Acid: A Technical Guide.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). Assay results for the determination of benzophenone in pure forms.
- Jeong, S., Kim, S., Kim, S., Lee, S., & Kim, Y. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6945.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163-1172.
- Socas-Rodríguez, B., et al. (2019). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 11(34), 4410-4418.
- Guidechem. (n.d.). 4,4'-Dimethoxybenzophenone 90-96-0 wiki.
- Hong Jin. (n.d.). This compound CAS 4038-14-6 99% Factory.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone.
- SIELC Technologies. (n.d.). 4,4'-Dimethoxybenzophenone.
- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
- ibacon GmbH. (n.d.). Development and Validation of an Analytical Method for the Determination of Active Ingredient or Formulated Test Item in Matrix.
- United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs.
- Benchchem. (n.d.). Application Note: Quantification of 3-Hydroxy-3',4'-dimethoxyflavone using High-Performance Liquid Chromatography (HPLC).
- González-García, E., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry, 439, 138137.
- ResearchGate. (n.d.). GC-MS of Benzophenone indicating M + at 105.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS 4038-14-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an Analytical Method for the Determination of Active Ingredient or Formulated Test Item in Matrix | ibacon GmbH [ibacon.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the biological activity of chalcones derived from 3,4-Dimethoxybenzophenone
A Comprehensive Guide to the Biological Activity of Chalcones Featuring the 3,4-Dimethoxyphenyl Moiety
A Note on the Scope of this Guide: Initial research into the biological activity of chalcones derived specifically from the starting material 3,4-dimethoxybenzophenone revealed a significant gap in the published scientific literature. The standard and widely reported method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde with a substituted acetophenone. Consequently, this guide has been expertly curated to provide a comprehensive comparative analysis of a closely related and highly significant class of chalcones: those containing the 3,4-dimethoxyphenyl moiety. This structural feature is prevalent in numerous biologically active chalcones and offers a wealth of data for a robust comparative study.
Introduction: The Versatile Chalcone Scaffold
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique structural framework serves as a precursor for the biosynthesis of other flavonoids and is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and broad spectrum of pharmacological activities.[1][2] The introduction of various substituents onto the aromatic rings allows for the fine-tuning of their biological effects, making them attractive candidates for drug discovery and development. Among the various substitution patterns, the presence of methoxy groups, particularly the 3,4-dimethoxy substitution on one of the aromatic rings, has been shown to be a key determinant of their biological potency.
This guide provides an in-depth comparative analysis of the biological activities of chalcones featuring the 3,4-dimethoxyphenyl group, with a focus on their anticancer, antimicrobial, and antioxidant properties. We will delve into their structure-activity relationships, mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation.
Synthesis of 3,4-Dimethoxyphenyl Chalcones: The Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and a substituted acetophenone.[2][3] This method is highly versatile and allows for the generation of a diverse library of chalcone analogues.
General Synthetic Workflow
Caption: A logical workflow for the synthesis and purification of chalcones.
Detailed Experimental Protocol: Synthesis of a Representative 3,4-Dimethoxyphenyl Chalcone
This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one.
Materials:
-
3,4-dimethoxybenzaldehyde
-
4-hydroxyacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) pellets
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.01 mol of 3,4-dimethoxybenzaldehyde and 0.01 mol of 4-hydroxyacetophenone in 50 mL of ethanol.
-
Base Preparation: Separately, prepare a 50% (w/v) aqueous solution of NaOH by dissolving the required amount of NaOH pellets in distilled water.
-
Reaction Initiation: Cool the ethanolic solution of the reactants in an ice bath. While stirring vigorously, slowly add the NaOH solution dropwise.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Product Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the solution is neutral to litmus paper. A solid precipitate of the chalcone will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the washings are neutral. Dry the product and recrystallize from ethanol to obtain pure crystals of the chalcone.[2]
Comparative Analysis of Biological Activities
The biological activities of chalcones containing the 3,4-dimethoxyphenyl moiety are significantly influenced by the nature and position of substituents on the second aromatic ring.
Anticancer Activity
Chalcones are well-documented for their cytotoxic effects against various cancer cell lines.[1] The 3,4-dimethoxyphenyl group is a common feature in many potent anticancer chalcones.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 2.5 | |
| (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | A549 (Lung) | 5.8 | [1] |
| (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | PC-3 (Prostate) | 3.2 | [1] |
| 3-(3,4-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | HeLa (Cervical) | 0.025 |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Electron-donating groups (e.g., -NH2, -OCH3) on the second aromatic ring generally enhance cytotoxic activity.
-
Electron-withdrawing groups (e.g., -Cl, -NO2) can also contribute to potent anticancer effects, with their efficacy often dependent on their position on the ring.
-
The presence of a bulky aromatic system , such as a naphthyl ring, can significantly increase cytotoxicity.[4]
Antimicrobial Activity
Chalcones exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [5] |
| (E)-1-(2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [5] |
| (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [2] |
| (E)-1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Candida albicans | 100 | [2] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
The presence of a hydroxyl group at the ortho position of the second aromatic ring is often associated with enhanced antibacterial activity.[5]
-
Halogen substituents on the second aromatic ring can increase antimicrobial potency.
-
The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.
Antioxidant Activity
The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and chelate metal ions.
| Chalcone Derivative | Assay | IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | DPPH Scavenging | 3.39 | [5] |
| (E)-1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | ABTS Scavenging | 5.2 | [6] |
| (E)-1-(3,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Ferric Reducing | 2.8 | [6] |
Structure-Activity Relationship (SAR) for Antioxidant Activity:
-
The presence of hydroxyl groups , particularly in a catechol (3,4-dihydroxy) arrangement, on the aromatic rings significantly enhances antioxidant activity.[6]
-
The α,β-unsaturated carbonyl system also contributes to the radical scavenging ability of chalcones.
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 3,4-dimethoxyphenyl chalcones stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.
Anticancer Mechanisms
A primary mechanism of anticancer action for many chalcones is the induction of apoptosis (programmed cell death). This is often achieved through the modulation of key signaling pathways.
Caption: Simplified intrinsic apoptosis pathway induced by chalcones.
Many chalcones induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells.[1] This leads to mitochondrial dysfunction and the activation of a cascade of caspases, ultimately resulting in cell death.
Anti-inflammatory Mechanisms
Chalcones can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key target is the NF-κB (Nuclear Factor kappa B) signaling pathway.[7]
Sources
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3,4-Dimethoxybenzophenone
As researchers and developers, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 3,4-Dimethoxybenzophenone is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a procedural framework grounded in established safety protocols for the responsible management of this compound.
Core Directive: Hazard Assessment and the Principle of Containment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While specific data for this compound may be limited, the well-documented properties of its parent compound, benzophenone, and its derivatives provide a clear mandate for caution. Benzophenone is suspected of causing cancer and is recognized as being very toxic to aquatic life with long-lasting effects[1][2]. Derivatives like 4,4'-Dimethoxybenzophenone are known to cause significant skin and eye irritation and may lead to respiratory irritation[3][4].
Therefore, the foundational principle for the disposal of this compound is as follows:
All forms of this compound waste—including pure compound, solutions, and contaminated labware—must be treated as hazardous chemical waste.
Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. Drain disposal is strictly prohibited to prevent the release of potentially toxic and persistent substances into aquatic environments[5][6].
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Handling this compound, even for disposal, requires a robust defense against exposure. The irritant nature of similar compounds necessitates the following PPE:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against dust particles and splashes[4][7].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[4].
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact[3][8].
Systematic Disposal Protocol
The disposal process must be methodical to ensure safety and regulatory compliance. Follow these steps precisely.
Step 1: Waste Segregation and Containment
Proper segregation is the first step in preventing dangerous chemical reactions within waste containers.
-
Solid Waste: Collect pure this compound, contaminated weighing papers, and grossly contaminated items (like gloves) in a dedicated, sealable, and chemically compatible container. The container should be kept closed when not in use.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof liquid waste container. Do not mix this waste stream with other incompatible wastes, such as strong oxidizing or reducing agents[3][9]. Ensure at least 10% headspace in the container to allow for vapor expansion[10].
Step 2: Comprehensive Hazard Labeling
Accurate labeling is a legal requirement and a critical safety communication tool. Your institution's Environmental Health and Safety (EHS) department will provide specific label formats, but all labels must include:
-
The full chemical name: "this compound" [9].
-
All constituents of a mixture, including solvents, with their approximate concentrations[11].
-
The accumulation start date (the date the first drop of waste was added)[9][11].
-
A clear indication of the associated hazards (e.g., Irritant, Environmental Hazard)[11].
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
Designate a specific, secure area within the laboratory for hazardous waste storage. This SAA must:
-
Be at or near the point of generation[11].
-
Have secondary containment to capture any potential leaks[9].
-
Be located away from sinks or floor drains[9].
-
Store incompatible waste streams separately[11].
-
Be inspected weekly for container integrity[11].
Step 4: Final Disposal Arrangement
Once the waste container is full or has been in the SAA for a specified period (typically not exceeding one year for partially filled containers), you must arrange for its removal[11].
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Never attempt to transport hazardous waste in a personal vehicle.
Emergency Protocol: Incidental Spill Management
In the event of a small, incidental spill, follow this procedure:
-
Ensure Area Safety: Alert colleagues and restrict access to the spill area. Ensure the area is well-ventilated[7][9].
-
Don Appropriate PPE: Wear the full PPE ensemble described in Section 2.
-
Contain the Spill: For solid spills, avoid generating dust.
-
Clean Up: Carefully sweep or vacuum the solid material and place it into a suitable container for disposal[3]. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into the disposal container[12].
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Label the spill cleanup materials as hazardous waste and manage them according to the protocol in Section 3.
Data Summary and Workflow Visualization
To facilitate quick reference, the key operational parameters are summarized below.
| Parameter | Guideline | Rationale & Source(s) |
| Primary Hazard Class | Skin/Eye Irritant, Potential Aquatic Toxin | Based on data for benzophenone and its derivatives. Prevents personal injury and environmental harm.[1][2][3] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against direct contact with the chemical, which can cause serious irritation.[3][4][9] |
| Disposal Method | Collection as Hazardous Waste via Licensed Vendor | Ensures compliance with federal, state, and local regulations and prevents environmental contamination.[3][5][9] |
| Forbidden Disposal Routes | Sanitary Sewer, Regular Trash | Protects aquatic ecosystems and prevents contamination of municipal waste streams.[1][2][6] |
| Spill Cleanup | Sweep solid material; use inert absorbent for liquids. Avoid creating dust. | Minimizes airborne exposure and ensures safe collection of spilled material for proper disposal.[3][7] |
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical flow from waste generation to final disposal.
Conclusion
Adherence to these disposal procedures for this compound is a direct reflection of our commitment to a culture of safety and environmental responsibility. By treating chemical disposal with the same rigor and attention to detail as our research, we protect ourselves, our colleagues, and the wider community. Always consult your institution's specific EHS guidelines, as they provide the definitive standard for compliance.
References
- SAFETY DATA SHEET - 4,4'-Dimethoxybenzophenone. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC161740250]
- SAFETY DATA SHEET - 4'-Hydroxy-2,4-dimethoxybenzophenone. Fisher Scientific. (2024-04-01). [URL: https://www.fishersci.com/sds?productName=AC388330010]
- Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
- DIMETHOXY BENZOPHENONE CAS No 90-96-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2785_msds.pdf]
- SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Sigma-Aldrich. (2024-09-08). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d131350]
- SAFETY DATA SHEET - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. TCI Chemicals. (2025-06-11). [URL: https://www.tcichemicals.com/BE/en/product/safety/D0575_msds_eu.pdf]
- BENZOPHENONE EXTRA PURE - Safety Data Sheet. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/BENZOPHENONE_EXTRA_PURE_msds_02010.aspx]
- SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Sigma-Aldrich. (2024-07-14). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w238600]
- This compound | C15H14O3 | CID 286742. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/286742]
- Benzophenone - Safety Data Sheet. (2015-03-19). [URL: https://www.gsmsds.com/Benzophenone-2015-03-19.pdf]
- Benzophenone:Uses,Exposure,Disposal. ChemicalBook. (2023-04-25). [URL: https://www.chemicalbook.com/article/benzophenone-uses-exposure-disposal.htm]
- Benzophenone - SAFETY DATA SHEET. (2010-05-03). [URL: https://www.fishersci.com/sds?productName=A10787]
- 4-Chloro-3,4'-dimethoxybenzophenone - Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/AC7586_sds.pdf]
- Material Safety Data Sheet - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Cole-Parmer. [URL: https://archive.coleparmer.com/MSDS/20302.htm]
- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/3-4-dimethoxybenzophenone-cas-4038-14-6]
- Section 6. Accidental release measures. ChemView. [URL: https://chemview.epa.gov/chemview/proxy?filename=sanitized/131577_2021-01-12.pdf]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/safety/sites/cts.cwu.edu.safety/files/documents/Lab_Waste_Disposal_Guide.pdf]
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (2023-02-27). [URL: https://www.safety.northwestern.edu/research-safety/laboratory-safety/hazardous-waste/hazardous-waste-disposal-guide.html]
- 1926.252 - Disposal of waste materials. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Part G: Chemical Disposal Procedures. UW-La Crosse. [URL: https://www.uwlax.edu/globalassets/offices-services/environmental-health-and-safety/chemical-hygiene-plan/part-g-chemical-disposal-procedures.pdf]
- SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC162610050]
- Laboratory Waste Management Guide. King County. (2015-12-01). [URL: https://kingcounty.gov/~/media/depts/local-services/solid-waste/documents/lab-waste-guide.ashx]
- Proper Disposal of 3',4'-Dimethoxy-alpha-naphthoflavone: A Step-by-Step Guide. Benchchem. [URL: https://www.benchchem.com/blog/proper-disposal-of-3-4-dimethoxy-alpha-naphthoflavone-a-step-by-step-guide/]
- EPA Subpart P Regulations. HW Drugs. [URL: https://www.hwdrugs.com/subpart-p]
- Hazardous Waste Listings. US Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/hazardous-waste-listings]
Sources
- 1. fishersci.com [fishersci.com]
- 2. durhamtech.edu [durhamtech.edu]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. chemview.epa.gov [chemview.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,4-Dimethoxybenzophenone
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3,4-Dimethoxybenzophenone. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. By grounding our procedures in scientific causality, we empower you to work safely and effectively, ensuring both personal protection and data integrity.
Hazard Identification: The Foundation of Your Safety Protocol
Understanding the inherent risks of a chemical is the critical first step in developing a robust safety plan. This compound is classified with specific hazards that directly inform our choice of Personal Protective Equipment (PPE). According to its Safety Data Sheets (SDS), the primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
Some data also suggests it may be harmful if swallowed, in contact with the skin, or inhaled.[3] The causality is clear: our PPE selection must directly counteract these risks by creating effective barriers for the skin, eyes, and respiratory system.
Core Personal Protective Equipment (PPE) Protocol
A baseline of PPE is mandatory for any operation involving this compound. The specific type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[1]
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[1][2] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side-shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required for all handling procedures.[1][2]
-
Rationale: The side-shields provide protection from splashes and airborne particles that could bypass standard prescription glasses.
Skin Protection
To prevent skin irritation, an effective barrier is essential. This involves more than just wearing gloves; it's a systematic approach.
-
Gloves: Handle the chemical with impervious gloves.[1][3] Always inspect gloves for tears or punctures before use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1]
-
Lab Coat/Clothing: An impervious lab coat or protective clothing is necessary to protect the skin on your arms and body.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][2]
Respiratory Protection
The risk of respiratory irritation arises when dust or aerosols are generated.[1] Engineering controls, such as a chemical fume hood, are the first line of defense.[3]
-
When to Use: Respiratory protection is necessary when working outside of a fume hood, when weighing the powder, or if there is any potential for dust formation.[1]
-
Recommended Types: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable.[1]
-
Causality: These respirators are designed to filter out the fine particles of the compound, preventing them from entering the respiratory tract and causing irritation.[1][3]
Operational Safety: From Weighing to Disposal
Integrating PPE into your workflow is crucial for maintaining a safe environment. The level of PPE may need to be adjusted based on the specific task and the quantities being handled.
PPE Specification by Task
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection | Engineering Control |
| Routine Handling (Small Quantities, <1g) | Safety glasses with side-shields | Nitrile gloves, Lab coat | Not required if handled in a fume hood | Chemical Fume Hood |
| Weighing or Generating Dust | Safety glasses with side-shields | Nitrile gloves, Lab coat | P95/P1 particle respirator | Ventilated Balance Enclosure or Fume Hood |
| Spill Cleanup | Safety glasses with side-shields (Goggles recommended) | Impervious gloves, Impervious gown/coveralls | P95/P1 particle respirator (minimum) | Ensure adequate ventilation |
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Before handling the chemical, ensure your designated workspace (preferably a chemical fume hood) is clean and uncluttered.
-
Don PPE: Put on your lab coat, safety glasses with side-shields, and inspect and don your gloves. If weighing outside of a ventilated enclosure, a P95/P1 respirator is required.
-
Handling: Carefully open the container. Use a spatula to transfer the desired amount of this compound to a tared weigh boat. Avoid any actions that could create dust.
-
Dissolving: Transfer the solid to your desired flask inside the fume hood. Add the solvent slowly to avoid splashing.
-
Cleanup: Tightly cap the stock container and the prepared solution. Dispose of the contaminated weigh boat and any used wipes in a designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accident.
Spill Management
In the event of a spill, your immediate priority is to contain the material safely and prevent exposure.
-
Evacuate and Alert: Evacuate personnel from the immediate area to a safe location.[1] Alert colleagues and your lab supervisor.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above, including respiratory protection.[1]
-
Containment: Pick up and arrange disposal without creating dust.[1]
-
Cleanup: Gently sweep up the solid material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1][2]
-
Decontaminate: After the bulk material is removed, decontaminate the spill site with an appropriate solvent and wash the area.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[2]
Caption: Workflow for responding to a this compound spill.
Personnel Exposure
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen and consult a physician.[1][4]
-
Skin Contact: Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing. Consult a physician if irritation occurs.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[1][2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[1]
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.
-
Prohibition: Do not let the product enter drains.[1] Disposing of chemical waste down the sanitary sewer is generally prohibited and regulated.[5][6]
-
Waste Collection: All solid waste (unused chemical, contaminated gloves, wipes, etc.) must be collected in a suitable, closed container clearly labeled as "Hazardous Waste" with the full chemical name.[1][7]
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible, and clearly labeled liquid waste container.[7]
-
Final Disposal: Arrange for disposal through a licensed and approved waste disposal company.[1][2] A common method for organic solids is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
By adhering to these protocols, you build a culture of safety that protects you, your research, and your institution.
References
- This compound | C15H14O3 | CID 286742. PubChem - NIH. [Link]
- Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- PERSONAL PROTECTIVE EQUIPMENT.
- Material Safety Data Sheet - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Cole-Parmer. [Link]
- Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Carl ROTH. [Link]
- Hazardous Waste Disposal. WAAC Newsletter. [Link]
- The NIH Drain Discharge Guide.
- Part G: Chemical Disposal Procedures. UW-La Crosse. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
